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  • Product: 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one

Core Science & Biosynthesis

Foundational

Chemical Structure and Properties of 2-Methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one

Executive Summary This technical guide provides a comprehensive analysis of 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one , a critical bicyclic heterocyclic scaffold used extensively in medicinal chemistry. As a bioisostere...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one , a critical bicyclic heterocyclic scaffold used extensively in medicinal chemistry. As a bioisostere of the benzoxazinone core, this molecule serves as a high-value intermediate for the synthesis of pyrido[2,3-d]pyrimidines (kinase inhibitors) and 1,8-naphthyridines (antibacterial agents). This document details its structural integrity, validated synthesis protocols, reactivity profiles, and spectroscopic characterization, designed for immediate application in drug development workflows.

Structural Analysis & Physicochemical Properties[1][2][3]

Molecular Framework

The molecule consists of a pyridine ring fused to a [1,3]oxazin-4-one ring across the 2,3-positions of the pyridine. The "d" designation in the IUPAC name indicates the fusion occurs at the bond connecting positions 4 and 5 of the oxazine ring (which corresponds to the C2-C3 bond of the pyridine).

FeatureDescriptionSignificance in Drug Design
Core Scaffold Fused Pyridine-[1,3]oxazineBioisostere of benzoxazinone; improved water solubility due to pyridine nitrogen.
Electrophilic Sites C4 (Carbonyl) & C2 (Imidate-like)C4 is susceptible to hard nucleophiles; C2 is reactive toward binucleophiles (e.g., hydrazines).
Lactone Character Cyclic ester/amide hybridHigh reactivity toward ring-opening; acts as an "activated" ester for derivatization.
Physical Data Table

Note: Values are consolidated from experimental data on analogous fused oxazinones.

PropertyValue / CharacteristicValidation Method
Molecular Formula C₈H₆N₂O₂High-Res Mass Spectrometry (HRMS)
Molecular Weight 162.15 g/mol Mass Spec (ESI+)
Physical State Solid (Crystalline)Visual Inspection
Solubility Soluble in DMSO, DMF, CHCl₃; decomposes in H₂OSolubility Test / NMR solvent check
Key IR Band 1750–1770 cm⁻¹ (C=O stretch)FT-IR (Lactone/Oxazinone characteristic)

Synthesis & Fabrication Protocol

Validated Synthetic Route

The most robust method for synthesizing 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one involves the cyclodehydration of 2-aminonicotinic acid using acetic anhydride . This reaction proceeds via an N-acetyl intermediate which undergoes intramolecular nucleophilic attack.

Step-by-Step Protocol
  • Reagents: 2-Aminonicotinic acid (1.0 eq), Acetic Anhydride (excess, typically 5-10 eq).

  • Setup: Round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂).

  • Reaction:

    • Suspend 2-aminonicotinic acid in acetic anhydride.

    • Heat the mixture to reflux (approx. 140°C) for 1–3 hours.

    • Monitoring: The suspension will clear as the starting material dissolves and reacts. Monitor by TLC (eluent: Ethyl Acetate/Hexane) for the disappearance of the acid.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure (rotary evaporator) to remove excess acetic anhydride.

    • Purification: Triturate the residue with cold diethyl ether or hexane to precipitate the product. Filter and dry under vacuum.

  • Yield: Typically 75–90%.

Mechanism of Action (Causality)

The reaction is driven by the activation of the carboxylic acid and the amine. Acetic anhydride first acetylates the amine to form 2-acetamidonicotinic acid. Subsequent attack of the amide oxygen onto the activated carboxylic carbonyl (mixed anhydride intermediate) closes the ring, expelling acetate.

Synthesis Start 2-Aminonicotinic Acid Reagent Acetic Anhydride (Reflux) Start->Reagent Inter N-Acetyl Intermediate (Transient) Reagent->Inter N-Acetylation Product 2-Methyl-4H-pyrido [2,3-d][1,3]oxazin-4-one Inter->Product Cyclodehydration (-AcOH)

Figure 1: Synthetic pathway from 2-aminonicotinic acid. The cyclization is thermodynamically driven by the formation of the stable fused heterocyclic system.

Reactivity & Pharmaceutical Applications[6][7]

The oxazinone ring is a "chemical spring," loaded with potential energy due to the ring strain and the electrophilicity of the lactone/imine system. It is rarely the final drug but rather a privileged scaffold for diversity-oriented synthesis.

Nucleophilic Ring Opening (The "Gateway" Reaction)

The C4 carbonyl is highly susceptible to nucleophilic attack.

  • Primary Amines: Attack at C4 leads to ring opening, forming N-acetyl-2-aminonicotinamides.

  • Binucleophiles (Hydrazine/Primary Amines + Heat): Initial ring opening is followed by a second cyclization (dehydration) to form pyrido[2,3-d]pyrimidin-4-ones . This is the primary route to many kinase inhibitors.

Active Methylene Transformation

Reaction with carbon nucleophiles (e.g., diethyl malonate, ethyl cyanoacetate) in the presence of a base (NaH or alkoxide) results in ring transformation to yield 1,8-naphthyridin-2-ones . These derivatives are potent antibacterial and antitumor agents.[1][2]

Reactivity Core 2-Methyl-4H-pyrido [2,3-d][1,3]oxazin-4-one Pyrim Pyrido[2,3-d]pyrimidin-4-ones (Kinase Inhibitors) Core->Pyrim + R-NH2 (Recyclization) Naph 1,8-Naphthyridin-2-ones (Antibacterials) Core->Naph + Active Methylene (Ring Transformation) Hydro 2-Acetamidonicotinic Acid (Hydrolysis Product) Core->Hydro + H2O (Ring Opening) Amine Primary Amines (R-NH2) Carbon Active Methylene (CH2-X-Y) Water Water / H+

Figure 2: Divergent reactivity profile.[3][1][4] The oxazinone core serves as a branching point for three distinct chemical classes.

Experimental Characterization (Self-Validation)

To ensure the integrity of the synthesized scaffold before proceeding to downstream applications, the following spectral signatures must be verified.

Proton NMR (¹H NMR)

Solvent: DMSO-d₆ or CDCl₃

  • Methyl Group: A sharp singlet appearing at δ 2.3 – 2.5 ppm (corresponding to the 2-methyl group).

  • Aromatic Protons: Three distinct signals for the pyridine ring protons (H5, H6, H7 of the fused system, or H4, H5, H6 of the pyridine ring).

    • H-6 (Pyridine): Doublet of doublets (dd) around δ 8.5–8.7 ppm (deshielded by ring nitrogen).

    • H-8 (Pyridine): Doublet of doublets around δ 8.2–8.4 ppm .

    • H-7 (Pyridine): Multiplet/dd around δ 7.4–7.6 ppm .

Infrared Spectroscopy (FT-IR)
  • C=O Stretch: The most diagnostic peak. Look for a strong band at 1750–1775 cm⁻¹ . This high frequency (compared to standard amides at 1650 cm⁻¹) confirms the formation of the strained oxazinone (lactone-like) ring.

  • C=N Stretch: A band around 1620–1640 cm⁻¹ .

  • Absence of OH/NH: The disappearance of the broad carboxylic OH and amine NH bands from the starting material confirms cyclization.

References

  • MDPI. (2019). 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Available at: [Link]

  • Royal Society of Chemistry. (2000). Reactions of 2-methyl-4H-pyrido[2,3-d][3,1]oxazin-4-one with active methylene compounds. Available at: [Link]

  • National Institutes of Health (PubChem). 2-Aminonicotinic Acid (Precursor Data). Available at: [Link]

  • ResearchGate. Reactivity of 2-Methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one under Microwave Irradiation. Available at: [Link]

Sources

Exploratory

Therapeutic Potential & Synthetic Utility of 2-Methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one Scaffolds

The following technical guide details the therapeutic and synthetic landscape of the 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one scaffold. [1] Executive Summary The 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one scaffold repr...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic and synthetic landscape of the 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one scaffold.

[1]

Executive Summary

The 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one scaffold represents a critical "privileged structure" in medicinal chemistry.[1] It serves a dual function: first, as a potent, mechanism-based inhibitor of serine proteases (specifically Human Leukocyte Elastase, HLE); and second, as a high-reactivity intermediate for the rapid assembly of complex heterocycles like 1,8-naphthyridines and pyrido[2,3-d]pyrimidines.[1] This guide explores the scaffold's "suicide substrate" mechanism, its synthetic accessibility, and its role in treating inflammatory and neoplastic diseases.

Chemical Architecture & Stability Profile

The core structure is a bicyclic heteroaromatic system where a pyridine ring is fused to a 1,3-oxazin-4-one moiety.[1] It is an aza-isostere of the well-known 4H-3,1-benzoxazin-4-one .[1]

Structural Significance[1][2]
  • Nitrogen Incorporation: The pyridine nitrogen (N-1) increases polarity and water solubility compared to the benzoxazinone analog, altering the pharmacokinetic profile.

  • Electrophilicity: The C-4 carbonyl carbon is highly electrophilic due to the electron-withdrawing nature of the pyridine ring and the internal strain of the oxazinone system. This makes it susceptible to nucleophilic attack by active-site serine residues.[1]

Stability Constraints

Unlike their thieno-fused counterparts, pyrido-oxazinones are hydrolytically sensitive.[1] In aqueous media (pH 4.0–8.0), the oxazinone ring can undergo spontaneous hydrolysis to the parent 2-acylaminonicotinic acid with half-lives often <50 minutes [1].[1] Consequently, therapeutic development focuses on 2-substituted derivatives (e.g., 2-alkyl, 2-aryl, or 2-amino) to tune the stability-reactivity balance, or utilizing the scaffold as a prodrug.[1]

Mechanism of Action: The "Suicide Substrate"

The therapeutic efficacy of this scaffold in inflammatory diseases (e.g., COPD, emphysema) stems from its ability to inhibit Human Leukocyte Elastase (HLE) . The mechanism is distinct from competitive inhibition; it acts as an alternate substrate inhibitor .

The Acyl-Enzyme Pathway[1]
  • Recognition: The enzyme's catalytic triad (Ser195-His57-Asp102) recognizes the oxazinone.[1]

  • Acylation (Inactivation): The Ser195 hydroxyl group attacks the electrophilic C-4 carbonyl of the oxazinone.

  • Ring Opening: The oxazinone ring opens, releasing the pyridine nitrogen (now an amine) but leaving the acyl group covalently bound to the enzyme (Acyl-Enzyme Intermediate).

  • Fate of the Complex:

    • Stable Acyl-Enzyme: If the deacylation rate (

      
      ) is negligible, the enzyme is permanently inactivated.
      
    • Slow Deacylation:[1] If

      
       is slow, the enzyme is temporarily inhibited, effectively reducing the catalytic pool.
      
Pathway Visualization

The following diagram illustrates the kinetic pathway of inhibition.

Serine_Protease_Inhibition Enzyme Free Enzyme (HLE) + Inhibitor (I) Michaelis Michaelis Complex (E·I) Enzyme->Michaelis k1 (Binding) Michaelis->Enzyme k-1 AcylEnzyme Acyl-Enzyme Intermediate (E-Ac) Michaelis->AcylEnzyme k2 (Acylation) Ring Opening AcylEnzyme->AcylEnzyme Stable Inhibition Product Regenerated Enzyme + Hydrolyzed Product AcylEnzyme->Product k3 (Deacylation) Slow Step

Figure 1: Kinetic mechanism of serine protease inhibition by 4H-pyrido[2,3-d][1,3]oxazin-4-ones. The "Warhead" is the C-4 carbonyl.

Therapeutic Applications

Direct Application: Anti-Inflammatory (HLE Inhibition)

Excessive HLE activity degrades elastin in lung tissue, leading to emphysema and COPD.

  • Potency: Analogous thieno-fused derivatives have demonstrated

    
     values < 11 nM [2].[1][2] The pyrido-scaffold offers a similar pharmacophore but requires substitution at the C-2 position (e.g., with bulky alkyl or aryl groups) to prevent premature hydrolysis before reaching the target.
    
  • Selectivity: The nature of the 2-substituent dictates selectivity between HLE, Cathepsin G, and Proteinase 3.

Indirect Application: Synthetic Precursor for Oncology

The high reactivity of the oxazinone ring makes it an ideal "chemical building block" for synthesizing stable drugs:

  • Pyridopyrimidines: Reaction with primary amines yields pyrido[2,3-d]pyrimidines, a class containing potent tyrosine kinase inhibitors (e.g., EGFR inhibitors) and DHFR inhibitors (antifolates) [3].[1]

  • 1,8-Naphthyridines: Reaction with active methylene compounds yields naphthyridinones, which exhibit broad-spectrum antimicrobial and antitumor properties [4].[1]

Experimental Protocols

Protocol A: Synthesis of 2-Methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one

Objective: Efficient cyclization of 2-aminonicotinic acid. Safety Note: Acetic anhydride is corrosive and a lachrymator. Perform in a fume hood.

  • Reagents:

    • 2-Aminonicotinic acid (10 mmol, 1.38 g)[1]

    • Acetic anhydride (excess, 10 mL)

    • Pyridine (catalytic, optional)[1][3]

  • Procedure:

    • Place 2-aminonicotinic acid in a round-bottom flask.

    • Add acetic anhydride.[4][5]

    • Reflux the mixture at 140°C for 1–3 hours. Monitor by TLC (disappearance of starting acid).

    • Work-up: Cool the reaction mixture to room temperature. Excess acetic anhydride can be removed by vacuum distillation or by pouring the mixture onto crushed ice (if the product is stable enough to precipitate without rapid hydrolysis).

    • Refinement: For the highly sensitive pyrido-oxazinone, remove solvent in vacuo under anhydrous conditions to obtain the solid product.

    • Yield: Typically 65–85%.[1]

  • Characterization: IR (C=O stretch ~1750 cm⁻¹), ¹H NMR (loss of carboxylic acid proton).[1]

Protocol B: HLE Inhibition Assay (Chromogenic)

Objective: Determine the


 of the synthesized oxazinone against Human Leukocyte Elastase.
  • Materials:

    • Enzyme: Human Leukocyte Elastase (HLE) (Sigma/Merck), 20 nM stock in buffer.[1]

    • Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Specific chromogenic substrate), 1 mM stock.[1]

    • Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5, 10% DMSO (to solubilize inhibitor).

  • Workflow:

    • Preparation: Prepare serial dilutions of the oxazinone inhibitor (0.1 nM to 10 µM) in DMSO.

    • Incubation: Mix 10 µL of inhibitor solution with 80 µL of Enzyme solution in a 96-well plate. Incubate at 25°C for 15 minutes to allow acyl-enzyme formation.

    • Initiation: Add 10 µL of Substrate solution.

    • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.

  • Analysis:

    • Calculate initial velocity (

      
      ) for each concentration.[1]
      
    • Plot % Inhibition vs. Log[Inhibitor].

    • Fit to the Hill equation to derive

      
      .
      

Synthetic Workflow Visualization

The versatility of the scaffold is summarized below, showing how the "labile" oxazinone is converted into stable therapeutic candidates.

Synthesis_Workflow Start 2-Aminonicotinic Acid Scaffold 2-methyl-4H-pyrido[2,3-d] [1,3]oxazin-4-one (The Core Scaffold) Start->Scaffold Cyclization Reagent Acetic Anhydride (Reflux) Reagent->Scaffold Prod1 Pyrido[2,3-d]pyrimidines (Kinase Inhibitors) Scaffold->Prod1 Nucleophilic Substitution Prod2 1,8-Naphthyridines (Antimicrobials) Scaffold->Prod2 Ring Transformation Path1 + Primary Amines (R-NH2) Path2 + Active Methylenes (e.g., Malonates)

Figure 2: Synthetic divergence from the pyrido-oxazinone core to stable bioactive heterocycles.[1][6]

References

  • Schwenker, G., & Chen, J. B. (1991).[7] 1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[1,3]-oxazin-4-one derivatives as potential prodrugs.[1][7] Part II: Hydrolysis. Archiv der Pharmazie, 324(11), 887–890.[1][7] Link

  • Gütschow, M., & Neumann, U. (1998).[2] Novel thieno[2,3-d][1,3]oxazin-4-ones as inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry, 41(10), 1729–1740.[1][2] Link

  • Muthusamy, S., et al. (2021).[1][3] Recent Advances in the Synthesis of 4H-Benzo[d][1,3]oxathiin-4-ones. Molecules, 26(19), 5864.[1] Link[1]

  • Abdel-Mohsen, S. A. (2013).[1] Synthesis, reactions and antimicrobial activity of some new 1,8-naphthyridines. Bulletin of the Korean Chemical Society. Link

  • Annor-Gyamfi, J. K., & Bunce, R. A. (2019).[1][8][9] 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molecules, 24(19), 3555.[1][8][9] Link

Sources

Foundational

Overview of pyrido[2,3-d][1,3]oxazin-4-one derivatives in medicinal chemistry

An In-Depth Technical Guide to Pyrido[2,3-d][1][2]oxazin-4-one Derivatives in Medicinal Chemistry Introduction: A Scaffold of Latent Potential In the landscape of medicinal chemistry, the search for "privileged scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Pyrido[2,3-d][1][2]oxazin-4-one Derivatives in Medicinal Chemistry

Introduction: A Scaffold of Latent Potential

In the landscape of medicinal chemistry, the search for "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets – is a cornerstone of drug discovery. The broader family of pyridopyrimidines, which are fused heterocyclic systems of pyridine and pyrimidine rings, represents one such class.[3] Their structural resemblance to native purines allows them to interact with a wide array of biological targets, leading to a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5][6][7]

This guide focuses on a specific and intriguing member of this family: the pyrido[2,3-d][1][2]oxazin-4-one core. While its close relative, the pyrido[2,3-d]pyrimidine, has been extensively studied as a direct-acting therapeutic agent, the oxazin-4-one variant presents a unique value proposition, most notably as a potential prodrug.[8][9] This structure can undergo hydrolysis under physiological conditions to release an active parent compound, offering a sophisticated strategy for improving drug delivery, solubility, and pharmacokinetic profiles.

This whitepaper will provide an in-depth analysis of the pyrido[2,3-d][1][2]oxazin-4-one scaffold, covering its synthesis, its primary application as a prodrug system, and the vast therapeutic potential of the active agents it can deliver. We will delve into the mechanistic underpinnings of its action, supported by quantitative data and detailed experimental workflows, to provide a comprehensive resource for researchers and drug development professionals.

Part 1: Synthesis and Chemical Characterization

The synthesis of pyrido[2,3-d][1][2]oxazin-4-one derivatives is typically achieved through the cyclization of an appropriate 2-aminonicotinic acid derivative. A key strategy involves the reaction of these precursors with phosgene or its equivalents, or through intramolecular condensation reactions.

One notable approach involves using established non-steroidal anti-inflammatory drugs (NSAIDs) that contain the N-phenyl-2-aminonicotinic acid core, such as Niflumic acid. These can be converted into their corresponding 4H-1,2-dihydro-pyrido-[2,3-d]-[1][2]-oxazin-4-one derivatives.[8] This transformation not only demonstrates a viable synthetic route but also underscores the scaffold's potential in developing prodrugs of known therapeutic agents.

General Synthetic Workflow

The diagram below illustrates a conceptual workflow for the synthesis and initial evaluation of novel pyrido[2,3-d][1][2]oxazin-4-one derivatives.

G cluster_synthesis Synthesis Stage cluster_evaluation Evaluation Stage A Starting Material (e.g., 2-Aminonicotinic Acid Derivative) B Cyclization Reaction (e.g., with Formaldehyde or Acid Chloride) A->B C Purification & Characterization (Chromatography, NMR, MS) B->C D Hydrolysis Kinetics Study (UV-Vis Spectroscopy @ various pH) C->D Test Compound E In Vitro Bioactivity Assay (e.g., Kinase Inhibition, Cytotoxicity) C->E Test Compound F SAR Analysis D->F E->F F->A Iterative Design

Caption: General workflow for synthesis and evaluation of pyrido[2,3-d][1][2]oxazin-4-ones.

Experimental Protocol: Synthesis from an N-Aryl-2-aminonicotinic Acid Precursor

This protocol is a representative method for the synthesis of 4H-1,2-dihydro-pyrido-[2,3-d]-[1][2]-oxazin-4-one derivatives from an N-substituted aminonicotinic acid, such as niflumic acid.[8]

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the N-aryl-2-aminonicotinic acid (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or xylene).

  • Cyclization: Add a cyclizing agent, such as paraformaldehyde (1.2 eq) or a suitable acid chloride.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure pyrido[2,3-d][1][2]oxazin-4-one derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: The Prodrug Concept: Hydrolysis and Drug Release

A primary application of the pyrido[2,3-d][1][2]oxazin-4-one scaffold is its function as a prodrug. The 1,3-oxazin-4-one ring is susceptible to hydrolysis, leading to ring-opening and the release of the parent N-aryl-2-aminonicotinic acid, which is often the biologically active agent.

Studies have shown that these compounds are highly sensitive to hydrolysis under physiological conditions (pH 4.0 to 8.0), with half-lives often less than 50 minutes at 20°C.[9] This rapid conversion is ideal for a prodrug, ensuring that the active compound is released efficiently following administration.

Prodrug_Activation Prodrug Pyrido[2,3-d][1,3]oxazin-4-one (Inactive Prodrug) ActiveDrug N-Aryl-2-aminonicotinic Acid (Active Drug) Prodrug->ActiveDrug Hydrolysis (H₂O) (Physiological pH)

Caption: Prodrug activation via hydrolysis of the oxazinone ring to release the active drug.

Experimental Protocol: Hydrolysis Kinetics Assay

This protocol describes a UV-spectroscopic method to determine the rate of hydrolysis of a pyrido[2,3-d][1][2]oxazin-4-one derivative.[9]

  • Solution Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., methanol). Prepare a series of aqueous buffer solutions covering a range of pH values (e.g., pH 4.0, 7.4, 8.0).

  • Reaction Initiation: To a cuvette containing a methanol-buffer mixture (e.g., 3:7 v/v) pre-equilibrated at a constant temperature (e.g., 25°C), add a small aliquot of the stock solution to initiate the hydrolysis reaction.

  • Spectroscopic Monitoring: Immediately begin recording the UV-Vis spectrum of the solution at timed intervals. Monitor the decrease in absorbance at the λmax of the prodrug or the increase in absorbance at the λmax of the released active drug.

  • Data Analysis: Plot the change in absorbance versus time. Calculate the first-order rate constant (k) from the slope of the natural logarithm of the concentration versus time.

  • Half-Life Calculation: Determine the half-life (t₁/₂) of the hydrolysis reaction using the equation: t₁/₂ = 0.693 / k.

Part 3: Therapeutic Applications as Kinase Inhibitors

While the oxazinone core is a key feature, the active compounds it often releases are potent inhibitors of various protein kinases, a class of enzymes deeply implicated in cancer and inflammatory diseases.[10] The pyrido[2,3-d]pyrimidine scaffold, a close structural analog and potential hydrolysis product, is a well-established kinase inhibitor framework.[4][5] Derivatives have shown significant inhibitory activity against targets like Epidermal Growth Factor Receptor (EGFR), Abl kinase, and Cyclin-Dependent Kinases (CDKs).[4][11]

Targeting EGFR in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when mutated or overexpressed, drives the growth of several cancers, including non-small cell lung cancer (NSCLC).[2] Pyrido[2,3-d]pyrimidine derivatives have been designed as potent EGFR inhibitors, competing with ATP at the kinase domain's binding site.[1][11]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cell Cell Cytoplasm EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Derivative Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of intervention by kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

Extensive research on pyrido[2,3-d]pyrimidine derivatives has provided key SAR insights that are crucial for designing potent inhibitors.[1] These principles can guide the design of oxazinone prodrugs that, upon activation, release molecules with optimized activity.

  • C6-Substitution: The substituent at the C6 position of the pyridopyrimidine ring is critical. Bulky, electron-withdrawing groups can lead to steric clashes, whereas smaller, electron-donating groups or those capable of forming hydrogen bonds often enhance potency.[1]

  • C2 and C4 Amine Substitutions: Modifications at the C2 and C4 positions are vital for interacting with the hinge region of the kinase domain. These interactions are essential for anchoring the inhibitor in the ATP binding pocket.

  • Lipophilicity and Solubility: The overall physicochemical properties must be balanced to ensure good cell permeability and bioavailability. The prodrug approach with the oxazinone core can be a strategic tool to modulate these properties.

Quantitative Data: Bioactivity of Related Scaffolds

The following table summarizes the cytotoxic and kinase inhibitory activities of several representative pyrido[2,3-d]pyrimidine derivatives, which serve as a benchmark for the potential of active drugs released from their oxazinone prodrug counterparts.

Compound IDTarget Cell Line / KinaseIC₅₀ (µM)Reference
Compound 1 EGFRWT0.093[1]
Compound 1 EGFRT790M0.174[1]
Compound 7f HCC827 (NSCLC)0.09[2][12]
Compound 7f H1975 (NSCLC)0.89[2][12]
Compound 8a EGFRWT0.099[11]
Compound 8a EGFRT790M0.123[11]
Compound 8a PC-3 (Prostate Cancer)7.98[11]

Conclusion and Future Perspectives

The pyrido[2,3-d][1][2]oxazin-4-one scaffold represents a sophisticated and highly promising platform in medicinal chemistry. While the broader pyridopyrimidine family has established its credentials as a source of direct-acting inhibitors for a multitude of therapeutic targets, the oxazinone derivative offers the distinct advantage of a prodrug strategy. This approach allows for the targeted delivery and controlled release of potent therapeutic agents, potentially overcoming challenges related to solubility, stability, and pharmacokinetics.

Future research should focus on:

  • Expansion of the Prodrug Library: Applying the oxazinone prodrug concept to a wider range of known pyridopyrimidine kinase inhibitors and other active pharmaceutical ingredients.

  • Tuning Hydrolysis Rates: Systematically modifying the oxazinone core to fine-tune the rate of hydrolysis, allowing for tailored release profiles suitable for different therapeutic applications.

  • Intrinsic Activity: Investigating the potential for the intact pyrido[2,3-d][1][2]oxazin-4-one ring system to possess its own unique biological activities, beyond its role as a prodrug.

By leveraging the dual potential of this scaffold—as both a latent delivery system and a core for novel pharmacophores—researchers and drug development professionals can unlock new avenues for creating safer, more effective therapies for cancer, inflammation, and beyond.

References

  • Al-Ostath, A., et al. (2025).
  • Schwenker, G., & Chen, J. B. (1991). 1,2‐dihydro‐3,1‐benzoxazin‐4‐one and 4H‐1,2‐dihydro‐pyrido‐[2,3‐d]‐[1][2]‐Oxazin‐4‐one derivatives as potential prodrugs part I: Synthesis. Archiv der Pharmazie.

  • Deshmukh, S. S., et al. (2025). Novel pyrido[2,3-b][1][4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry.

  • Kushwaha, N., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances.
  • Kushwaha, N., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing.
  • Fahmy, A. F., et al. (2006). New Synthesis of Pyrido[2,3-d] and [3,2-d]Oxazines. Taylor & Francis.
  • Unknown Authors. (n.d.). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry.
  • Komkov, A. V., et al. (2021). Synthesis of new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrimidino[4,5-d][1][2]oxazine derivatives from 5-acetyl-4-aminopyrimidines. ResearchGate.

  • Schwenker, G., & Chen, J. B. (1991). 1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[1][2]-oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis. PubMed.

  • Deshmukh, S. S., et al. (2025). Novel pyrido[2,3- b][1][4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PubMed.

  • Eldehna, W. M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. PMC.
  • Abu-Hashem, A. A., et al. (2024). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. MDPI.
  • Abeed, A. A. O., et al. (2024). Synthesis and antimicrobial activity of novel pyrido[2,3-d]pyrimidin-4(1H)-ones, and 2-pyrazoline.
  • Devaux, A., et al. (2022).
  • Devaux, A., et al. (2022).
  • Yadav, P., & Shah, K. (2020). An overview on synthetic and pharmaceutical prospective of pyrido[2,3‐d]pyrimidines scaffold.
  • Yadav, P., & Shah, K. (2021). An overview on synthetic and pharmaceutical prospective of pyrido[2,3-d]pyrimidines scaffold. PubMed.

Sources

Exploratory

Unlocking the Therapeutic Potential of 2-Methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one Analogs: A Comprehensive Technical Guide

Executive Summary & Chemical Rationale The 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one scaffold represents a highly versatile and privileged pharmacophore in modern medicinal chemistry[1]. Unlike highly stable, inert hete...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one scaffold represents a highly versatile and privileged pharmacophore in modern medicinal chemistry[1]. Unlike highly stable, inert heterocycles, this specific oxazinone core is characterized by a deliberate, tunable electrophilicity at the C4 carbonyl position. This unique electronic property grants the molecule a dual identity in drug discovery:

  • A Direct Covalent Inhibitor: It acts as a mechanism-based "suicide" substrate for specific target enzymes (e.g., serine proteases)[2].

  • A Synthetic Springboard: It serves as a highly reactive intermediate for the rapid, one-pot synthesis of complex pyrido[2,3-d]pyrimidines and pyrazino-pyrido-pyrimidinones, which are potent kinase inhibitors[3].

This guide synthesizes the mechanistic causality, quantitative biological activity, and self-validating experimental protocols required to successfully leverage this scaffold in drug development pipelines.

Mechanistic Pathways of Biological Activity

Understanding the biological activity of these analogs requires dissecting their chemical reactivity. The fused pyridine-oxazine system creates a highly polarized environment.

Direct Action: Covalent Inhibition of Serine Proteases

Oxazin-4-ones are bioisosteres of benzoxazinones, which are well-documented inhibitors of serine proteases such as human leukocyte elastase and rhomboid intramembrane proteases[2]. The mechanism is driven by causality: the catalytic serine hydroxyl of the protease recognizes the oxazinone as a substrate. Upon nucleophilic attack at the C4 carbonyl, the oxazine ring opens, forming a stable acyl-enzyme intermediate. Because the resulting ester linkage hydrolyzes at a drastically reduced rate compared to natural peptide substrates, the enzyme is effectively trapped in an inactive state.

Derivative Action: Kinase Inhibition via Pyrido-Pyrimidines

When the oxazinone core is reacted with primary amines (e.g., anilines or amino acids), it undergoes a rapid ring-opening/ring-closing sequence (often microwave-assisted) to yield pyrido[2,3-d]pyrimidines[3]. These derivatives are structurally homologous to the adenine ring of ATP. Consequently, they act as potent, ATP-competitive inhibitors of oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR) and the PI3K/AKT/mTOR pathway[4][5].

MOA A 2-Methyl-4H-pyrido [2,3-d][1,3]oxazin-4-one B Catalytic Serine (Protease Active Site) A->B Nucleophilic Attack (Ring Opening) C Primary Amine (R-NH2 / Amino Acid) A->C Condensation (Thermal/Microwave) D Acyl-Enzyme Complex (Covalent Inhibition) B->D Stable Ester Linkage E Pyrido[2,3-d]pyrimidine (Kinase Inhibitor) C->E Intramolecular Cyclization

Fig 1. Divergent reactivity pathways of the oxazinone core leading to distinct biological outcomes.

Quantitative Activity Profiling

Recent structure-activity relationship (SAR) studies highlight the remarkable potency of analogs derived from the pyrido-oxazine/pyrimidine structural family. The table below consolidates key quantitative metrics across various therapeutic targets.

Target / EnzymeCompound ClassAssay ModelPotency (IC₅₀ / MIC)Ref
EGFR (Wild Type) Pyrido[2,3-d]pyrimidineCell-free Kinase Assay0.093 µM[4]
EGFR (T790M Mutant) Pyrido[2,3-d]pyrimidineCell-free Kinase Assay0.174 µM[4]
Breast Cancer Pyrido[2,3-d]pyrimidineMCF-7 Cell Viability3.98 µM[4]
Lung Cancer (Exon 19 del) Pyrido[2,3-b][1,4]oxazineHCC827 Cell Viability0.09 µM[6]
Lung Cancer (L858R/T790M) Pyrido[2,3-b][1,4]oxazineH1975 Cell Viability0.89 µM[6]
Serine Protease 4H-Benzo[d][1,3]oxazin-4-oneHuman Leukocyte Elastase~1.0 - 5.0 µM[2]
Bacterial Strains Pyrido-pyrimidine hybridsE. coli / P. aeruginosa50 µg/mL (MIC)[4]

Data Interpretation: The sub-micromolar efficacy against the clinically challenging T790M "gatekeeper" mutation in EGFR demonstrates the superior hinge-binding capability of the nitrogen-rich pyrido-pyrimidine scaffold derived from the oxazinone precursor[4][6].

Experimental Methodologies & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in every step to explain why specific conditions are mandated.

Protocol 4.1: Synthesis of the 2-Methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one Core

Rationale: The oxazinone ring is highly susceptible to hydrolysis. Therefore, strict anhydrous conditions are non-negotiable to prevent premature reversion to the open-chain acetylamino acid.

  • Reagent Preparation: Dry 2-aminonicotinic acid (10 mmol) under vacuum at 60°C for 2 hours.

  • Cyclodehydration: Suspend the dried precursor in freshly distilled, anhydrous acetic anhydride (15 mL).

  • Thermal Activation: Reflux the mixture at 140°C under a nitrogen atmosphere for 3 hours. The reaction transitions from a suspension to a clear solution as acetylation and subsequent intramolecular cyclization occur.

  • Isolation: Remove excess acetic anhydride under reduced pressure (rotary evaporation at 60°C).

  • Purification (Self-Validation): Recrystallize the crude solid from anhydrous toluene. Critical step: Do not use protic solvents (e.g., ethanol, water) during workup, as they will act as nucleophiles and cleave the oxazine ring.

  • QC Check: Confirm structure via ¹H-NMR (absence of carboxylic acid -OH and amine -NH₂ protons; presence of a sharp singlet at ~2.4 ppm for the C2-methyl group).

Protocol 4.2: Time-Dependent Serine Protease Inhibition Assay

Rationale: Because the oxazinone acts as a covalent inhibitor, standard IC₅₀ values are time-dependent and potentially misleading. A self-validating assay must calculate the


 ratio to prove mechanism-based inhibition.
  • Buffer Preparation: Prepare assay buffer (0.1 M HEPES, pH 7.5, 0.5 M NaCl). Add 0.01% Triton X-100 to prevent compound aggregation (a common source of false positives).

  • Enzyme Incubation: Incubate Human Leukocyte Elastase (HLE) with varying concentrations of the oxazinone inhibitor (0.1 µM to 50 µM) in 96-well black microplates at 25°C.

  • Continuous Monitoring: At distinct pre-incubation time points (0, 10, 20, 30 mins), add the fluorogenic substrate (MeOSuc-AAPV-AMC).

  • Data Acquisition: Measure fluorescence (Ex: 380 nm / Em: 460 nm) continuously for 15 minutes.

  • Validation & Calculation: Plot the pseudo-first-order rate constant (

    
    ) against inhibitor concentration. A hyperbolic curve confirms a two-step covalent mechanism. Calculate 
    
    
    
    (binding affinity) and
    
    
    (maximum acylation rate).
Biological Evaluation Workflow

Workflow S1 1. Chemical Synthesis (Strict Anhydrous Conditions) S2 2. Purity Validation (HPLC >95%, NMR) S1->S2 Yield & Isolation S3 3. Target Enzyme Assay (Time-Dependent Kinetics) S2->S3 Quality Control Pass S4 4. Cellular Profiling (Viability & Selectivity) S3->S4 IC50 / Kinact Determination S5 5. Mechanistic Confirmation (Western Blot / Target Pull-down) S4->S5 Phenotypic Validation

Fig 2. Self-validating experimental workflow for evaluating oxazinone-derived drug candidates.

Conclusion & Future Perspectives

The 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one scaffold is far more than a transient synthetic intermediate; it is a biologically active entity with profound implications for rational drug design. By exploiting its tunable electrophilicity, researchers can develop highly selective covalent protease inhibitors. Alternatively, by utilizing it as a precursor, drug development professionals can rapidly generate libraries of pyrido-pyrimidine kinase inhibitors capable of overcoming severe clinical resistance mutations (e.g., EGFR T790M). Future optimization should focus on modulating the electronic density of the pyridine ring to fine-tune the half-life of the acyl-enzyme intermediate, thereby maximizing therapeutic windows.

References

  • [4] MDPI - Pharmaceuticals. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Available at: [Link]

  • [6] PMC - National Institutes of Health. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Available at: [Link]

  • [3] SciELO. Rapid Synthesis of Novel Pyrazino-Pyrido-Pyrimidinones Derived from Fumiquinazoline Alkaloids. Available at:[Link]

  • [2] PMC - National Institutes of Health. 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Available at:[Link]

  • [5] ResearchGate. Design, Synthesis, and Evaluation of Naphthyl Pyrazino‐Pyrido‐Pyrimidinones Targeting the PI3K/AKT/mTOR Pathway. Available at: [Link]

Sources

Foundational

The Strategic Scaffold: A Technical Guide to 2-Methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one

Executive Summary 2-Methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one is a fused bicyclic electrophile that serves as a critical "chemical hinge" in the synthesis of nitrogen-rich heterocycles. Unlike its benzene analog (the benz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one is a fused bicyclic electrophile that serves as a critical "chemical hinge" in the synthesis of nitrogen-rich heterocycles. Unlike its benzene analog (the benzoxazinone), the incorporation of a pyridine ring introduces specific electronic properties—namely, electron deficiency—that alters its reactivity profile toward nucleophiles. This guide details the discovery, synthesis, and pivotal role of this scaffold in modern drug discovery, specifically in the generation of kinase inhibitors (e.g., PI3K, EGFR) and other bioactive pyrido-pyrimidine derivatives.

Part 1: Chemical Identity & Structural Logic

The Core Architecture

The molecule consists of a pyridine ring fused to a [1,3]oxazin-4-one ring. The nomenclature [2,3-d] specifies the fusion face: the oxazine ring is fused to the c-side of the pyridine ring (bonds 2 and 3).

AttributeSpecification
IUPAC Name 2-Methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one
Common Class Pyrido-oxazinone; Azabenzoxazinone
Molecular Formula C₈H₆N₂O₂
Molecular Weight 162.15 g/mol
Key Functional Group Cyclic anhydride/imidate equivalent (masked electrophile)
Precursor 2-Aminonicotinic acid (2-aminopyridine-3-carboxylic acid)
Electronic Behavior

The pyridine nitrogen at position 1 (of the fused system) exerts an electron-withdrawing effect, making the carbonyl carbon at position 4 and the imino-carbon at position 2 highly susceptible to nucleophilic attack. Compared to the benzo-analog, this scaffold undergoes ring-opening reactions with amines under milder conditions, a feature exploited in combinatorial chemistry.

Part 2: History & Discovery

Evolution from Benzoxazinones

The discovery of the pyrido-oxazinone scaffold is an evolutionary step from the well-known benzoxazinone chemistry established by Heller and Fiesselmann in 1902. While the reaction of anthranilic acid with acetic anhydride to form 2-methyl-3,1-benzoxazin-4-one was a staple of early 20th-century organic synthesis, the pyridine analogs emerged later (mid-20th century) as researchers sought to introduce "aza" modifications to improve water solubility and metabolic stability in drug candidates.

The "Transient" Intermediate

For decades, this molecule was often generated in situ rather than isolated. In the synthesis of pyrido[2,3-d]pyrimidines (a privileged scaffold in oncology), 2-aminonicotinic acid is treated with acetic anhydride. The reaction proceeds through the oxazinone intermediate, which is then immediately reacted with an amine.

  • Historical Significance: It allowed for the rapid assembly of the "aza-quinazoline" core, which mimics the adenosine triphosphate (ATP) purine structure, making it fundamental to the design of ATP-competitive kinase inhibitors.

Part 3: Synthesis & Experimental Protocols

Mechanism of Formation (Cyclodehydration)

The formation is a classic dehydrative cyclization. Acetic anhydride acts as both the acetylating agent and the dehydrating agent.

  • N-Acetylation: The exocyclic amine of 2-aminonicotinic acid attacks acetic anhydride.

  • Cyclization: The amide oxygen attacks the activated carboxylic acid (mixed anhydride intermediate).

  • Elimination: Loss of acetic acid yields the oxazinone.

Protocol: Isolation of the Core Scaffold

Note: This compound is moisture-sensitive and converts back to the N-acetyl amino acid if exposed to water.

Reagents:

  • 2-Aminonicotinic acid (1.0 eq)[1][2]

  • Acetic anhydride (5.0 - 10.0 eq)

  • Solvent: None (neat) or Pyridine (catalytic)

Step-by-Step Methodology:

  • Charge: In a dry round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), place 2-aminonicotinic acid (e.g., 10 mmol).

  • Activation: Add acetic anhydride (50-100 mmol). The solid will initially remain undissolved.

  • Reflux: Heat the mixture to reflux (approx. 140°C). The solution will clarify as the reaction proceeds. Maintain reflux for 1–2 hours. Validation: Monitor by TLC (eluent: EtOAc/Hexane). The starting material spot (polar, baseline) should disappear.

  • Work-up (Isolation):

    • Cool the reaction mixture to room temperature.

    • Cool further to 0–5°C in an ice bath. Crystalline product often precipitates.

    • If no precipitate: Remove excess acetic anhydride under reduced pressure (rotary evaporator) to yield a solid residue.

  • Purification: Wash the solid rapidly with cold dry ether or hexane to remove traces of acetic acid. Recrystallize from anhydrous toluene if necessary.

  • Storage: Store in a desiccator. Hydrolysis yields N-acetyl-2-aminonicotinic acid.

Part 4: Applications in Drug Discovery[4]

The "Hub" for Bioactive Heterocycles

The 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one is a divergent intermediate . Its primary utility lies in its reactivity with nucleophiles (amines, hydrazines, carbon nucleophiles) to form stable, bioactive rings.

Key Transformations:
  • To Pyrido[2,3-d]pyrimidin-4-ones:

    • Reagent: Primary amines (R-NH₂).

    • Mechanism: Nucleophilic attack at C4 (ring opening)

      
       Formation of amide intermediate 
      
      
      
      Thermal recyclization with loss of water.
    • Drug Class: PI3K inhibitors, EGFR inhibitors, DHFR inhibitors.

  • To 1,8-Naphthyridines:

    • Reagent: Carbon nucleophiles (e.g., malonates, enolates).

    • Drug Class: Antibacterials (nalidixic acid analogs).

Pathway Visualization

The following diagram illustrates the central role of the oxazinone scaffold in generating diverse pharmacophores.

OxazinonePathways Start 2-Aminonicotinic Acid Ac2O Acetic Anhydride (Reflux) Oxazinone 2-methyl-4H-pyrido[2,3-d] [1,3]oxazin-4-one (The Core Scaffold) Start->Oxazinone Cyclodehydration Intermed N-Acetyl Amide Intermediate Oxazinone->Intermed R-NH2 (Ring Opening) Naphthyridine 1,8-Naphthyridine (Antibacterial Core) Oxazinone->Naphthyridine Active Methylene (C-Nucleophile) Triazole Triazolo-fused Systems Oxazinone->Triazole Hydrazine derivatives Pyrimidone Pyrido[2,3-d]pyrimidin-4-one (Kinase Inhibitor Core) Intermed->Pyrimidone Heat/-H2O (Recyclization)

Caption: Divergent synthesis pathways originating from the pyrido-oxazinone scaffold. The "Ring Opening/Recyclization" sequence is the primary route to kinase inhibitor scaffolds.

Part 5: Critical Analysis & Troubleshooting

Common Pitfalls
  • Hydrolysis: The most common failure mode is the inadvertent hydrolysis of the oxazinone ring during work-up. Using aqueous bases or acids will destroy the ring, yielding the N-acetylated amino acid. Solution: Use anhydrous solvents and avoid aqueous washes until the ring has been converted to the stable pyrimidinone.

  • Regioselectivity: When reacting the oxazinone with unsymmetrical binucleophiles (e.g., hydrazines), two isomers are possible. However, the hard electrophilic nature of the carbonyl carbon usually directs the initial attack there.

Validation (NMR Signature)

To confirm the formation of the oxazinone structure versus the open-chain N-acetyl precursor:

  • 1H NMR: Look for the disappearance of the broad carboxylic acid proton (-COOH) and the amide proton (-NH). The methyl group of the oxazinone (C2-Me) typically appears as a sharp singlet around

    
     2.4–2.6 ppm.
    
  • IR Spectroscopy: The carbonyl stretch of the oxazinone ring is distinctively high, often shifting to ~1750–1770 cm⁻¹ (characteristic of cyclic anhydrides/esters) compared to the ~1680 cm⁻¹ of the open amide/acid.

References

  • Heller, G., & Fiesselmann, H. (1902).[3] Über die Reaktion von Anthranilsäure mit Essigsäureanhydrid. Berichte der deutschen chemischen Gesellschaft, 35(1), 15-26. (Foundational chemistry for benzoxazinones).[3][4]

  • Oakes, V., & Rydon, H. N. (1956). Polyazanaphthalenes. Part I. Some derivatives of 1:4:5-triazanaphthalene and quinoxaline. Journal of the Chemical Society, 4433-4438. (Early synthesis of pyrido-fused systems).

  • Grivas, S., & Tian, W. (1992). Reaction of 2-aminonicotinic acid with acetic anhydride: Formation of 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one. Acta Chemica Scandinavica, 46, 1109-1113. (Definitive structural characterization).

  • Rewcastle, G. W., et al. (1996). Tyrosine Kinase Inhibitors.[5] 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(4), 918-928. (Application in EGFR inhibitors).[6]

  • Boyle, F. T., et al. (1994). Biological Activity of Pyrido[2,3-d]pyrimidine Antifolates. Journal of Medicinal Chemistry. (Use of the scaffold for DHFR inhibitors).

Sources

Exploratory

Technical Guide: Synthesis of 4H-Pyrido[2,3-d][1,3]oxazin-4-one Scaffolds

Executive Summary The 4H-pyrido[2,3-d][1,3]oxazin-4-one core (often termed 3-azabenzoxazinone) represents a critical pharmacophore in modern drug discovery. Structurally analogous to the privileged benzoxazinone scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4H-pyrido[2,3-d][1,3]oxazin-4-one core (often termed 3-azabenzoxazinone) represents a critical pharmacophore in modern drug discovery. Structurally analogous to the privileged benzoxazinone scaffold, the incorporation of the pyridine nitrogen alters electronic distribution, solubility, and metabolic stability. These heterocycles serve as potent inhibitors of serine proteases (specifically Human Leukocyte Elastase ) and are indispensable electrophilic intermediates for synthesizing pyrido[2,3-d]pyrimidines—a class of compounds with broad antiviral and anticancer activities.

This technical guide moves beyond standard textbook preparations, offering a rigorous analysis of the synthetic pathways, mechanistic nuances, and process intensification strategies required for high-purity isolation.

Retrosynthetic Analysis & Strategic Disconnection

To design a robust synthesis, we must first deconstruct the target. The 4H-pyrido[2,3-d][1,3]oxazin-4-one ring system is most logically disconnected at the C2–O and C2–N bonds, revealing 2-aminonicotinic acid (2-aminopyridine-3-carboxylic acid) as the requisite ortho-bifunctional precursor.

Pathway Logic
  • N-Acylation: The exocyclic amine is acylated to increase the electrophilicity of the carbonyl carbon via the amide resonance.

  • Cyclodehydration: The carboxylic acid oxygen attacks the activated amide carbonyl (or vice versa, depending on activation), expelling water/acid to close the ring.

Retrosynthesis Figure 1: Retrosynthetic disconnection of the azabenzoxazinone core. Target 4H-pyrido[2,3-d][1,3]oxazin-4-one (Target Core) Precursor 2-Aminonicotinic Acid (Ortho-bifunctional) Target->Precursor C-O / C-N Disconnection Reagent Acylating Agent (R-COCl or (RCO)2O) Precursor->Reagent + Activation

[1]

Mechanistic Causality: The Cyclodehydration

Understanding the mechanism is vital for troubleshooting low yields. The reaction between 2-aminonicotinic acid and an anhydride (e.g., acetic anhydride) proceeds through a mixed anhydride or N-acyl intermediate.

Critical Mechanistic Insight

Unlike simple amide formation, this reaction requires the carboxylic acid to act as a nucleophile (attacking the anhydride) or the amide oxygen to attack the activated acid. In the presence of excess acetic anhydride, the pathway typically involves:

  • N-Acetylation: Rapid formation of 2-acetamidonicotinic acid.

  • Activation: Formation of a mixed anhydride at the carboxylic acid position.

  • Cyclization: Intramolecular nucleophilic attack by the amide oxygen (acting as an enol ether) onto the activated carbonyl, followed by elimination of acetate.

Why this matters: If moisture is present, the mixed anhydride hydrolyzes back to the open-chain N-acetyl derivative, stalling the reaction. Strict anhydrous conditions are non-negotiable.

Mechanism Figure 2: Stepwise mechanistic pathway for cyclodehydration. Step1 2-Aminonicotinic Acid Step2 N-Acyl Intermediate (Amide formed) Step1->Step2 Ac2O / Heat Step3 Mixed Anhydride (Activation) Step2->Step3 Ac2O Step4 Cyclization (Ring Closure) Step3->Step4 -AcOH Final 4H-pyrido[2,3-d] [1,3]oxazin-4-one Step4->Final Elimination

Experimental Protocols

The following protocols are synthesized from validated methodologies for benzoxazinones and their aza-analogs.

Protocol A: Thermal Cyclization (The Classical Approach)

Best for: Synthesis of 2-methyl or 2-alkyl substituted derivatives.

Reagents:

  • 2-Aminonicotinic acid (1.0 eq)

  • Acetic anhydride (5.0 - 10.0 eq) [Solvent & Reagent]

Procedure:

  • Charge: In a dry round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), suspend 2-aminonicotinic acid (e.g., 10 mmol) in acetic anhydride (5-10 mL).

  • Reflux: Heat the mixture to reflux (approx. 140°C). The suspension will clear as the N-acetyl intermediate forms and dissolves.

  • Monitor: Continue reflux for 1–3 hours. Monitor via TLC (Note: The product is often less polar than the acid but unstable on silica; use neutralized plates or monitor disappearance of starting material).

  • Isolation: Cool the reaction mixture to 0–5°C. The product, 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one , typically precipitates as a crystalline solid.

  • Purification: Filter the solid under inert atmosphere (nitrogen blanket recommended). Wash with cold dry ether or hexane to remove excess anhydride/acid.

    • Critical Step: Do not wash with water or aqueous base, as the oxazinone ring is hydrolytically unstable and will revert to the N-acetyl amino acid.

  • Drying: Dry in a vacuum desiccator over P₂O₅.

Protocol B: The Acyl Chloride / Pyridine Method

Best for: Synthesis of 2-aryl (e.g., 2-phenyl) derivatives.

Reagents:

  • 2-Aminonicotinic acid (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Dry Pyridine (Solvent, approx. 10 vol)

Procedure:

  • Dissolution: Dissolve 2-aminonicotinic acid in dry pyridine at 0°C.

  • Addition: Dropwise add benzoyl chloride over 30 minutes, maintaining temperature <10°C.

  • Reaction: Stir at room temperature for 2 hours. The intermediate amide forms.[1][2][3][4]

  • Cyclization: To drive cyclization, some protocols suggest a brief period of heating (60–80°C) or the addition of a dehydrating agent (like additional benzoyl chloride or thionyl chloride if the ring doesn't close spontaneously). However, often the reaction mixture is poured into ice water to precipitate the N-benzoyl intermediate , which is then cyclized in a second step using acetic anhydride reflux.

    • Direct Route: For one-pot, add 1 eq of benzenesulfonyl chloride to the pyridine mixture to promote dehydration in situ.

  • Work-up: Pour into crushed ice/water. Filter the precipitate.[5][6] Recrystallize from ethanol/hexane.

Protocol C: Microwave-Assisted Synthesis (Green Chemistry)

Best for: High throughput, low solvent waste.

Reagents:

  • 2-Aminonicotinic acid[4]

  • Carboxylic acid anhydride (2 eq)

  • Solid Support: Basic Alumina (optional but recommended for surface catalysis)

Procedure:

  • Mix: Adsorb reagents onto basic alumina or mix neat in a microwave vial.

  • Irradiate: Microwave at 300–600W (approx. 140°C) for 3–10 minutes.

  • Extraction: Extract the product with dichloromethane.

  • Evaporation: Remove solvent to yield high-purity product.

    • Advantage:[2][7] Yields are typically 10–20% higher than thermal reflux, with reaction times reduced from hours to minutes.

Comparative Data Analysis

The following table summarizes the efficiency of different methodologies based on literature precedents for this scaffold.

ParameterThermal Reflux (Method A)Acyl Chloride/Pyridine (Method B)Microwave Assisted (Method C)
Reaction Time 2 – 6 Hours3 – 12 Hours2 – 10 Minutes
Typical Yield 60 – 75%55 – 70%85 – 95%
Purity (Crude) Moderate (requires recrystallization)Moderate (pyridine salts present)High
Moisture Sensitivity HighModerateLow (closed vessel)
Scalability HighMediumLow (batch size limited)

Characterization & Validation

To ensure the integrity of the synthesized 4H-pyrido[2,3-d][1,3]oxazin-4-one, specific spectral signatures must be verified.[8]

  • IR Spectroscopy: Look for the characteristic lactone carbonyl (C=O) stretch.

    • Range: 1750 – 1770 cm⁻¹. (Distinct from the amide carbonyl of the precursor, which is typically ~1650–1680 cm⁻¹).

    • C=N Stretch: ~1600–1620 cm⁻¹.

  • ¹H NMR:

    • Disappearance of NH/OH: The broad singlets for the carboxylic acid and amino protons (10–13 ppm and 6–8 ppm) must be absent.

    • Aromatic Shift: The pyridine ring protons often shift downfield due to the electron-withdrawing nature of the formed oxazinone ring.

  • Stability Check: Dissolve a small sample in DMSO-d6 containing D₂O. If the signals for 2-aminonicotinic acid reappear over time, the product is hydrolyzing.

References

  • ResearchGate. 1,2-Dihydro-3,1-benzoxazin-4-one and 4H-1,2-dihydro-pyrido-[2,3-d]-[1,3]-Oxazin-4-one derivatives as potential prodrugs part I: Synthesis. Available at: [Link]

  • MDPI. 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Available at: [Link][5][6]

  • PubMed. A one-pot microwave-assisted synthesis of pyrido[2,3-d]pyrimidines.[9][10] (Demonstrates the oxazinone as key intermediate). Available at: [Link]

  • Chemistry LibreTexts. Reactions of Acid Anhydrides with Nitrogen Compounds. Available at: [Link]

  • TSI Journals. Microwave Assisted One Pot Dry Media Synthesis of 4H-Benzo[1,3]oxazin-4-ones from Isatoic Anhydride. Available at: [Link]

Sources

Foundational

Solubility Profile &amp; Solvent Selection Strategy: 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one

[1] Executive Summary 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one (hereafter referred to as MPPO ) is a critical fused bicyclic heterocyclic intermediate. Structurally analogous to benzoxazinones, it serves as a potent "m...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one (hereafter referred to as MPPO ) is a critical fused bicyclic heterocyclic intermediate. Structurally analogous to benzoxazinones, it serves as a potent "masked" electrophile in the synthesis of bioactive scaffolds, including pyrido-pyrimidinones and 1,8-naphthyridines.

For researchers and drug development professionals, the solubility profile of MPPO is not merely a physical constant but a kinetic stability parameter . Unlike robust drug substances, MPPO possesses a thermodynamically unstable oxazinone ring that is susceptible to nucleophilic attack.

Key Insight: "Solubility" for MPPO is often conflated with "reactivity." In protic nucleophilic solvents (e.g., Methanol, Water), the compound does not simply dissolve; it undergoes ring-opening solvolysis. This guide delineates true thermodynamic solubility from degradative solubilization, providing a rigorous framework for solvent selection.

Physicochemical Identity

Understanding the solute-solvent interaction requires a structural analysis of the solute.

  • IUPAC Name: 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one[1]

  • Molecular Formula: C₈H₆N₂O₂[2][3]

  • Molecular Weight: 162.15 g/mol [2]

  • Structural Character:

    • Fused System: Pyridine ring fused to a [1,3]oxazin-4-one ring.

    • Polarity: Moderately polar due to the lactone-like carbonyl and pyridine nitrogen.

    • H-Bonding: Hydrogen bond acceptor (N, O); No Hydrogen bond donors .

    • Electrophilicity: High. The C-4 carbonyl and C-2 position are susceptible to nucleophilic attack.

Solubility Profile & Solvent Compatibility[1]

The following data categorizes solvents based on solubilizing power and chemical compatibility . This profile is derived from synthetic workup protocols (e.g., isolation from acetic anhydride) and structural analog behavior (benzoxazinones).

Table 1: Solubility and Stability Matrix
Solvent ClassSpecific SolventSolubility RatingChemical StabilityOperational Notes
Polar Aprotic DMSO High (>50 mg/mL)Stable Excellent for NMR and stock solutions.
Polar Aprotic DMF High (>50 mg/mL)Stable Preferred solvent for subsequent aminolysis reactions.
Polar Aprotic Acetonitrile ModerateStableGood for HPLC analysis; limited solubility at low temps.
Reagent/Solvent Acetic Anhydride High StableSynthesis Solvent. Product is soluble hot, crystallizes upon cooling.
Polar Protic Ethanol/Methanol Moderate (Hot)Unstable (Kinetic) Risk: Solvolysis to ethyl/methyl esters occurs upon heating or prolonged storage.
Polar Protic Water Insoluble Unstable Hydrolyzes to 2-acetamidonicotinic acid. Used as an antisolvent for isolation.
Non-Polar Toluene Moderate (Hot)StableIdeal for recrystallization (dissolves hot, precipitates cold).
Non-Polar Diethyl Ether Poor (<1 mg/mL)StableUsed for washing crude precipitates (removes impurities without loss).
Chlorinated Dichloromethane ModerateStableGood for extraction, though MPPO may require larger volumes.

Critical Warning: Do not use alcohols (MeOH, EtOH) for long-term storage or thermodynamic solubility determination without monitoring for ring opening.

Mechanistic Insights: Solvation vs. Solvolysis[1]

To control the process, one must understand the driving forces. The dissolution of MPPO involves a competition between intermolecular forces (lattice energy) and reactive ring strain .

The Hydrolysis Trap

In water or wet solvents, the electron-deficient carbonyl carbon (C-4) is attacked by water. The pyridine nitrogen can act as an intramolecular base, catalyzing the ring opening to form 2-acetamidonicotinic acid .

  • Observation: A clear solution in water/buffer often indicates decomposition, not true solubility.

The "Like Dissolves Like" Application

MPPO lacks H-bond donors. Therefore:

  • Protic Solvents (Water/Alcohols): Energetically unfavorable for physical dissolution because MPPO cannot donate H-bonds to the solvent network.

  • Dipolar Aprotic Solvents (DMSO/DMF): Favorable. The solvent's dipole interacts with the polar oxazinone system without nucleophilic attack.

Experimental Protocol: Validated Solubility Determination

Objective: Determine the thermodynamic solubility of MPPO while validating chemical integrity. Method: Shake-Flask Method with HPLC-UV Stability Check.

Workflow Visualization

The following diagram illustrates the decision logic for testing solubility, incorporating the critical stability checkpoint often missed in standard protocols.

Solubility_Protocol Start Start: Weigh Excess MPPO Solvent_Add Add Solvent (T=25°C) Start->Solvent_Add Agitate Agitate (24h Equilibrium) Solvent_Add->Agitate Filter Filter Supernatant Agitate->Filter Check_Stability Stability Check (HPLC/TLC) Filter->Check_Stability Stable Intact Peak? Check_Stability->Stable Degraded New Peaks Observed? Check_Stability->Degraded Quantify Quantify (UV/Gravimetric) Stable->Quantify Yes Report_Sol Report: Thermodynamic Solubility Quantify->Report_Sol Report_Inst Report: Kinetic Instability Degraded->Report_Inst Yes (Hydrolysis/Solvolysis)

Figure 1: Self-validating solubility determination workflow. Note the critical "Stability Check" step to distinguish dissolution from degradation.

Detailed Protocol Steps
  • Preparation: Add excess solid MPPO (~50 mg) to 1 mL of target solvent in a sealed vial.

  • Equilibration: Agitate at 25°C for 24 hours. Note: For reactive solvents like ethanol, reduce time to 1 hour to assess kinetic solubility.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter.

  • Stability Check (Crucial):

    • Inject an aliquot into HPLC (Reverse Phase, C18).

    • Success Criteria: Single peak matching the retention time of the standard.

    • Failure Criteria: Appearance of a new, earlier-eluting peak (corresponding to the free acid or ester).

  • Quantification: If stable, determine concentration via UV absorbance (λmax ~280-300 nm) against a calibration curve.

Applications in Synthesis & Drug Development[1]

The solubility profile dictates the strategy for using MPPO as a scaffold.

Recrystallization Strategy

To purify MPPO from crude reaction mixtures:

  • Solvent: Toluene or Acetic Anhydride.

  • Mechanism: Dissolve at reflux (high solubility) -> Cool to 0°C (solubility drops significantly) -> Filter.

  • Avoid: Water or Ethanol (unless rapid and cold), to prevent ring opening.

Reaction Solvent Selection

When reacting MPPO with amines to form quinazolinones:

  • Recommended: DMF or Dioxane . These dissolve MPPO completely, ensuring the reaction rate is governed by kinetics, not mass transfer.

  • Catalyst: No external base is usually needed if the solvent is polar enough to stabilize the transition state.

References

  • Synthesis & Reactivity

    • Reactivity of 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one towards carbon and oxygen nucleophiles.[1][4]

    • Source: ResearchGate.

  • Structural Analog Behavior (Benzoxazinones)

    • Synthesis and characterization of quinazolinone derivatives via benzoxazinone intermedi
    • Source: Der Pharma Chemica.

  • General Heterocycle Solvation Thermodynamics

    • Thermodynamic Assessment of Dissolution Processes in Organic Solvents.
    • Source: MDPI (Pharmaceutics).

  • Chemical Stability of Oxazinones

    • Reactions of Acid Anhydrides with Nitrogen Compounds (Mechanistic parallel).
    • Source: Chemistry LibreTexts.

Sources

Protocols & Analytical Methods

Method

Application Note: Cyclization Protocols for the Preparation of 2-Methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Rationale The pyrido[2,3-d]pyrimidine scaffold is a privileged pharmacophore in drug discovery, widely utilized in the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Rationale

The pyrido[2,3-d]pyrimidine scaffold is a privileged pharmacophore in drug discovery, widely utilized in the design of kinase inhibitors, anticonvulsants, and targeted anticancer agents[1]. The synthesis of these complex heterocycles frequently relies on a highly reactive, spring-loaded intermediate: 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one .

Synthesized via the cyclodehydration of 2-aminonicotinic acid, this bicyclic oxazinone acts as a versatile electrophile. When exposed to primary amines (such as functionalized anilines), it undergoes rapid ring-opening followed by recyclization to form 3-substituted 2-methylpyrido[2,3-d]pyrimidin-4(3H)-ones[1]. This application note provides a comprehensive, field-validated protocol for the preparation of the oxazinone core, detailing the mechanistic rationale, optimized parameters, and critical handling procedures to prevent premature hydrolysis.

Mechanistic Insights: The "Why" Behind the Protocol

The conversion of 2-aminonicotinic acid to the corresponding oxazinone is a tandem two-step process:

  • N-Acetylation: Acetic anhydride acts as the acylating agent. The nucleophilic exocyclic amine of 2-aminonicotinic acid attacks the anhydride, forming 2-acetamidonicotinic acid and releasing one equivalent of acetic acid.

  • Intramolecular Cyclodehydration: Under reflux conditions, the system provides sufficient thermal energy for the carboxylic acid to undergo cyclization. This occurs via the attack of the carboxylic oxygen onto the amide carbonyl (often through a mixed anhydride intermediate), ultimately extruding a second molecule of acetic acid to close the robust 6-membered oxazinone ring.

Causality in Experimental Design:

  • Solvent Choice: Acetic anhydride is used in large excess, serving as both the reagent and the solvent[2]. This drives the equilibrium forward by Le Chatelier's principle and maintains a strictly anhydrous environment.

  • Thermal Control: Refluxing (120–155 °C) is mandatory[1]. Lower temperatures arrest the reaction at the N-acetylated open-chain intermediate.

  • Anhydrous Isolation: The fused oxazinone ring is highly susceptible to nucleophilic attack by water. Aqueous workups will rapidly hydrolyze the product back to 2-acetamidonicotinic acid. Therefore, isolation relies on crystallization and washing with non-polar, anhydrous solvents (e.g., hexane or diethyl ether).

Workflow cluster_0 Reaction Phase cluster_1 Isolation Phase N1 2-Aminonicotinic Acid + Acetic Anhydride N2 Reflux (120-155 °C) 30-60 mins N1->N2 N3 N-Acetylation & Cyclodehydration N2->N3 - CH3COOH N4 Cooling & Precipitation N3->N4 N5 Filtration & Wash (Anhydrous Hexane) N4->N5 N6 2-Methyl-4H-pyrido[2,3-d] [1,3]oxazin-4-one N5->N6 Vacuum Dry

Workflow and mechanistic milestones for synthesizing 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one.

Reaction Optimization Data

Historically, variations in reflux temperature and time have been documented to impact the purity and yield of the final oxazinone. Table 1 summarizes the quantitative data derived from literature and process optimization[1][2].

Table 1: Optimization of Cyclodehydration Conditions

ConditionTemperature (°C)Time (min)Yield (%)Observation / Causality
Acetic Anhydride (Excess)120–125 (Reflux)6085–90Optimal balance of yield and purity. Complete cyclization without degradation.
Acetic Anhydride (Excess)150–15530–4580–85Faster reaction kinetics, but slight thermal degradation and darkening observed.
Acetic Anhydride + Toluene110120< 60Incomplete cyclization; mixture of open-chain intermediate and product.

Experimental Protocol

Reagents & Equipment

  • 2-Aminonicotinic acid (1.0 eq, limiting reagent)

  • Glacial Acetic anhydride (excess, ~5-10 volumes)

  • Anhydrous Hexane or Diethyl Ether (for washing)

  • Round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture.

Step-by-Step Methodology

  • Reagent Charging: To an oven-dried 100 mL round-bottom flask, add 9.3 g of 2-aminonicotinic acid[2].

  • Solvent Addition: Add 50 mL of glacial acetic anhydride to the flask[2]. Ensure the stirring mechanism (magnetic stir bar) is active, as the initial mixture will be a heterogeneous suspension.

  • Reflux & Cyclization: Attach the reflux condenser fitted with a drying tube. Heat the mixture to reflux (internal temperature ~120–130 °C) using a heating mantle or oil bath[1].

    • In-Process Observation: The suspension will gradually transition into a clear, homogenous solution as the N-acetylation occurs and the product dissolves.

  • Reaction Monitoring: Maintain reflux for 45 to 60 minutes[2]. Prolonged heating beyond 90 minutes may lead to thermal degradation and darkening of the reaction mixture.

  • Cooling & Precipitation: Remove the heat source and allow the reaction to cool to room temperature. To maximize precipitation, subsequently cool the flask in an ice-water bath (0–5 °C) for 30 minutes. The oxazinone product will precipitate as a crystalline solid.

  • Filtration: Rapidly filter the cold suspension through a sintered glass funnel under vacuum. Crucial: Minimize exposure to ambient humidity during this step to prevent ring-opening.

  • Washing: Wash the filter cake with cold, anhydrous hexane (3 × 20 mL) or diethyl ether. This removes residual acetic anhydride and acetic acid without dissolving the product or introducing water.

  • Drying: Transfer the solid to a vacuum desiccator and dry under high vacuum at 40 °C for 4–6 hours to afford 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one as a pale yellow to off-white solid.

Analytical Characterization

To validate the success of the cyclization, the following spectroscopic markers should be confirmed:

  • FT-IR: The broad O-H and N-H stretching bands (3400–2500 cm⁻¹) characteristic of the starting material will completely disappear. A strong, sharp lactone/oxazinone carbonyl stretch will appear at ~1760 cm⁻¹, alongside an imine/amide C=N/C=O stretch at ~1650 cm⁻¹.

  • ¹H NMR (CDCl₃): Look for the disappearance of the broad exocyclic amine (-NH₂) and carboxylic acid (-COOH) protons. The definitive marker of successful cyclization is the appearance of a sharp three-proton singlet at ~2.45 ppm corresponding to the newly incorporated C2-methyl group.

Downstream Applications

The isolated 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one is immediately ready for downstream diversification. A classic application involves its reaction with functionalized anilines, such as 4-ethynylaniline, in refluxing acetic acid. This ring-opening/ring-closing cascade yields 3-(4-ethynylphenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one, a critical precursor in the synthesis of targeted anticancer therapeutics[1].

References

1.[1] WO 2015/025326 A1 - 3-(4-ethynylphenyl) pyridopyrimidinone compounds as potential anticancer agents and process for the preparation thereof. Googleapis.com (WIPO). 1 2.[2] US 3415835 A - 2-lower-alkanoyl-amido-nicotinic acid and derivatives. Google Patents.2

Sources

Application

Application Note: Leveraging 2-Methyl-4H-pyrido[2,3-d]oxazin-4-one as a Versatile Intermediate for the Facile Synthesis of Biologically Relevant Quinazolinones

Application Note: Leveraging 2-Methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one as a Versatile Intermediate for the Facile Synthesis of Biologically Relevant Quinazolinones Abstract Quinazolinone and its derivatives represent a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Leveraging 2-Methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one as a Versatile Intermediate for the Facile Synthesis of Biologically Relevant Quinazolinones

Abstract

Quinazolinone and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a vast spectrum of pharmacological activities including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] The development of efficient and modular synthetic routes to access diverse libraries of these compounds is paramount for drug discovery programs. This application note details the strategic use of 2-methyl-4H-pyrido[2,3-d][1][4]oxazin-4-one as a highly reactive and versatile intermediate for the synthesis of a wide array of 2,3-disubstituted quinazolin-4(3H)-one analogues. We provide a comprehensive guide, including the synthesis of the pyridoxazinone intermediate from 2-amino-3-pyridinecarboxylic acid, and its subsequent conversion to target quinazolinones. The protocols are designed to be robust and reproducible, with an emphasis on explaining the chemical principles behind the experimental choices to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone core, a fused bicyclic heterocycle, is a cornerstone in the design of modern therapeutics.[5] Its rigid structure provides a well-defined three-dimensional arrangement for substituent groups to interact with biological targets. This has led to the development of numerous FDA-approved drugs. For instance, Gefitinib and Erlotinib are potent epidermal growth factor receptor (EGFR) inhibitors used in cancer therapy, showcasing the scaffold's utility in oncology.[1][4] Beyond cancer, derivatives have been explored for their potential as anti-inflammatory, antibacterial, anticonvulsant, and antitubercular agents.[2][3]

The synthetic challenge lies in the efficient and divergent construction of substituted quinazolinones. A powerful strategy involves the use of a pre-activated precursor that can readily react with various nucleophiles to build the desired molecular complexity. 2-Methyl-4H-pyrido[2,3-d][1][4]oxazin-4-one serves as an excellent example of such an intermediate. It is an activated form of N-acetyl-2-amino-3-pyridinecarboxylic acid, primed for nucleophilic attack and subsequent cyclization, offering a streamlined pathway to the target compounds.

Synthesis of the Key Intermediate: 2-Methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one

The synthesis of the pyridoxazinone intermediate is a straightforward and high-yielding process that begins with the commercially available 2-amino-3-pyridinecarboxylic acid.[6][7] The reaction involves a one-pot acetylation and subsequent intramolecular cyclization.

Causality Behind the Method: Acetic anhydride serves a dual purpose: it first acetylates the primary amino group of the starting material. The resulting N-acetyl derivative is then activated for an intramolecular nucleophilic attack by the carboxylic acid group, followed by dehydration (loss of a water molecule) to form the stable, six-membered oxazinone ring. This process is analogous to the well-established synthesis of benzoxazinones from anthranilic acid.[8][9][10] Heating provides the necessary energy to overcome the activation barrier for the cyclization-dehydration step.

Synthesis_Workflow A 2-Amino-3-pyridinecarboxylic Acid P1 A->P1 B Acetic Anhydride (Reagent & Solvent) B->P1 C Heat (Reflux) D 2-Methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one C->D Acetylation & Intramolecular Cyclization P1->C

Caption: Workflow for the synthesis of the key pyridoxazinone intermediate.

Protocol 2.1: Synthesis of 2-Methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one
  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-3-pyridinecarboxylic acid (1.0 eq).

  • Reaction Initiation: Add an excess of acetic anhydride (5-10 eq), which will act as both the acetylating agent and the solvent.

  • Heating: Heat the mixture to reflux (approximately 140°C) and maintain this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. If not, slowly pour the mixture into ice-cold water to precipitate the product and hydrolyze the remaining acetic anhydride.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol or petroleum ether to remove any residual impurities.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate. Dry the final product under vacuum. The expected molecular weight is 162.15 g/mol .[11]

Application: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

The power of the 2-methyl-4H-pyrido[2,3-d][1][4]oxazin-4-one intermediate lies in its reactivity towards a wide range of nitrogen nucleophiles, most commonly primary amines.[12] This reaction provides a direct and modular route to a diverse library of quinazolinone derivatives.

Mechanistic Insight: The reaction proceeds via a two-step sequence:

  • Nucleophilic Acyl Substitution: The primary amine attacks the electrophilic carbonyl carbon (C4) of the oxazinone ring. This is the rate-determining step. The oxazinone ring opens to form a stable N-acetyl-2-amino-3-carboxamide intermediate.

  • Intramolecular Cyclization (Annulation): Under heating, the newly formed amide nitrogen attacks the N-acetyl carbonyl carbon, leading to an intramolecular cyclization. A molecule of water is eliminated in this step to form the thermodynamically stable, aromatic quinazolinone ring system.

This approach is highly efficient because the oxazinone acts as an "activated" form of the N-acetylated amino acid, making the initial ring-opening step more favorable than direct amidation of the parent acid.[13]

Mechanism_Diagram cluster_0 Step 1: Ring Opening cluster_1 Step 2: Cyclization & Dehydration A Pyridoxazinone Intermediate C Ring-Opened Amide Intermediate A->C Nucleophilic Attack B Primary Amine (R-NH2) B->A D Ring-Opened Amide Intermediate F Target Quinazolinone D->F Intramolecular Annulation E Heat (Δ) E->D G H2O F->G Elimination

Caption: General mechanism for the conversion of the intermediate to quinazolinones.

Protocol 3.1: General Procedure for Quinazolinone Synthesis
  • Reagent Setup: In a suitable reaction vessel, dissolve 2-methyl-4H-pyrido[2,3-d][1][4]oxazin-4-one (1.0 eq) in a high-boiling point solvent such as glacial acetic acid, ethanol, or dioxane.

  • Nucleophile Addition: Add the desired primary amine (1.0 - 1.2 eq) to the solution.

  • Reaction: Heat the mixture to reflux for 4-8 hours. The optimal time and temperature may vary depending on the nucleophilicity of the amine and should be determined by TLC monitoring.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 2,3-disubstituted quinazolin-4(3H)-one.

Data Presentation and Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Below is a table of expected data for representative products.

CompoundR-Group (at N3)Expected ¹H NMR Signals (δ, ppm)Expected MS (m/z) [M+H]⁺
1 Methyl~2.4 (s, 3H, C2-CH₃), ~3.4 (s, 3H, N3-CH₃), 7.4-8.7 (m, 3H, Pyridine-H)176.08
2 Phenyl~2.3 (s, 3H, C2-CH₃), 7.2-8.7 (m, 8H, Ar-H)238.10
3 4-Chlorophenyl~2.3 (s, 3H, C2-CH₃), 7.3-8.7 (m, 7H, Ar-H)272.06

Note: The chemical shifts (δ) are approximate and can vary based on the solvent and specific substitution pattern. Data is modeled based on analogous compounds reported in the literature.[13]

Field-Proven Insights & Troubleshooting

  • Moisture Sensitivity: The 2-methyl-4H-pyrido[2,3-d][1][4]oxazin-4-one intermediate is susceptible to hydrolysis. Ensure all glassware is oven-dried and use anhydrous solvents to prevent the formation of N-acetyl-2-amino-3-pyridinecarboxylic acid as a byproduct.

  • Solvent Choice: Glacial acetic acid is often an excellent solvent choice as it can catalyze the final dehydration step. For amines that are sensitive to acid, a neutral solvent like dioxane or ethanol is preferable.

  • Reaction Monitoring: TLC is a crucial tool. A typical mobile phase would be a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 ratio). The product quinazolinone is generally less polar than the ring-opened intermediate.

  • Poorly Reactive Amines: For electron-deficient or sterically hindered amines, higher temperatures and longer reaction times may be necessary. Microwave irradiation can also be a valuable tool to accelerate these reactions.[12]

  • Purification: If the product does not precipitate cleanly, removal of the solvent followed by column chromatography is the most reliable purification method.

Conclusion

The use of 2-methyl-4H-pyrido[2,3-d][1][4]oxazin-4-one as a synthetic intermediate provides a highly efficient, modular, and reliable platform for the synthesis of diverse quinazolinone libraries. This application note has detailed the synthesis of the intermediate and its subsequent conversion, providing robust protocols and explaining the underlying chemical principles. This strategy empowers medicinal chemists and drug development professionals to rapidly access novel analogues of this pharmacologically significant scaffold, accelerating the discovery of new therapeutic agents.

References

  • Quinazolinone Synthetic Strategies and Medicinal Significance: A review. (2025, June 29). Google Cloud.
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC.National Center for Biotechnology Information.
  • Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (2025, February 20). Journal of Medicinal Organic Chemistry.
  • Reactivity of 2‐Methyl‐4H‐3,1‐benzoxazin‐4‐ones and 2‐Methyl‐4H‐pyrido[2,3‐d][1][4]oxazin‐4‐one under Microwave Irradiation Conditions. (2026, February 28). ResearchGate. Retrieved from

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022, December 2). MDPI.
  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020, November 27). Bentham Science.
  • 2-Aminopyridine-3-carboxylic acid 98 5345-47-1.Sigma-Aldrich.
  • An efficient one pot synthesis of 2-amino quinazolin-4(3H) - Aurigene Pharmaceutical Services.Elsevier.
  • Quinazoline synthesis - Organic Chemistry Portal.Organic Chemistry Portal.
  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C - e-Publications@Marquette.e-Publications@Marquette.
  • 2-Aminopyridine-3-carboxylic a | A68300-25G | SIGMA-ALDRICH | SLS.SLS.
  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological - SciSpace.SciSpace.
  • general synthetic route for (A) 2-methyl(4h)3-substituted... - ResearchGate.ResearchGate.
  • Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas - PMC. (2023, April 21). National Center for Biotechnology Information.
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC.National Center for Biotechnology Information.
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  • Multistep Synthesis of Pyrido[3',2':4,5]pyrrolo[3,2-d][1][4]oxazin-4(5H)-one from 2-Aminonicotinonitriles | Semantic Scholar. (2005, June 1). Semantic Scholar. Retrieved from

  • Scheme 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one, 7. - ResearchGate.ResearchGate.
  • Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives - Oriental Journal of Chemistry.Oriental Journal of Chemistry.
  • 2-Methyl-4H-pyrido[3,2-d][1][4]oxazin-4-one | ChemScene. ChemScene. Retrieved from

  • DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction - Google Patents.Google Patents.
  • Synthesis of 2-phenyl-4H-benzo[d][1][4]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl - Ubaya Repository. Ubaya Repository. Retrieved from

  • Synthesis Of 3-Substituted-6, 8-Dibromo-2-Methyl Quinazolin-4(3H) - ijstr. (2017, October 15). International Journal of Scientific & Technology Research.
  • World Journal of Pharmaceutical Sciences Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. (2015, January 26). World Journal of Pharmaceutical Sciences.
  • Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. (2012). American Journal of Organic Chemistry.

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Method

Application Notes and Protocols: The Reaction of 2-methyl-4H-pyrido[2,3-d]oxazin-4-one with Primary Amines for the Synthesis of Bioactive Scaffolds

Application Notes and Protocols: The Reaction of 2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one with Primary Amines for the Synthesis of Bioactive Scaffolds Introduction: Unlocking a Privileged Scaffold in Medicinal Chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols: The Reaction of 2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one with Primary Amines for the Synthesis of Bioactive Scaffolds

Introduction: Unlocking a Privileged Scaffold in Medicinal Chemistry

The pyrido[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Derivatives of this heterocyclic system have shown significant therapeutic potential, including roles as potent kinase inhibitors for the treatment of cancer.[2][3][4] A highly efficient and versatile method for the synthesis of 2,3-disubstituted-pyrido[2,3-d]pyrimidin-4(3H)-ones involves the reaction of 2-methyl-4H-pyrido[2,3-d][5][1]oxazin-4-one with primary amines.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the mechanism, experimental protocols, and expected outcomes of this important chemical transformation. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible results.

Reaction Mechanism: A Two-Step Cascade to Complexity

The reaction of 2-methyl-4H-pyrido[2,3-d][5][1]oxazin-4-one with a primary amine proceeds through a well-established two-step mechanism: nucleophilic acyl substitution followed by an intramolecular cyclization-dehydration cascade.

  • Nucleophilic Acyl Substitution: The reaction is initiated by the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon (C4) of the pyridoxazinone ring. This addition step leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the opening of the oxazinone ring to yield an N-substituted-2-acetamido-3-nicotinamide intermediate.[6][7]

  • Intramolecular Cyclization and Dehydration: Under the reaction conditions, the newly formed amide undergoes an intramolecular cyclization. The nucleophilic nitrogen of the substituted amide attacks the carbonyl carbon of the acetamido group. This is followed by the elimination of a molecule of water to afford the thermodynamically stable, fused aromatic pyrido[2,3-d]pyrimidin-4(3H)-one ring system.

Reaction Mechanism Start 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one + R-NH2 (Primary Amine) Step1 Nucleophilic Acyl Substitution Start->Step1 Intermediate N-substituted-2-acetamido- 3-nicotinamide Step1->Intermediate Step2 Intramolecular Cyclization & Dehydration Intermediate->Step2 Product 2-methyl-3-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one + H2O Step2->Product

Figure 1: General workflow of the reaction.

Experimental Protocols

This section provides detailed protocols for the synthesis of the starting material, 2-methyl-4H-pyrido[2,3-d][5][1]oxazin-4-one, and its subsequent reaction with a representative primary amine, aniline.

Protocol 1: Synthesis of 2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one

This protocol is adapted from the synthesis of the analogous 2-methyl-4H-3,1-benzoxazin-4-one.[6] The starting material, 2-aminonicotinic acid, is acetylated and cyclized in a one-pot procedure.

Materials:

  • 2-Aminonicotinic acid

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Ice-cold water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminonicotinic acid (10 mmol) in anhydrous pyridine (20 mL).

  • Slowly add acetic anhydride (30 mmol, 3 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing ice-cold water (100 mL) with vigorous stirring.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 2-methyl-4H-pyrido[2,3-d][5][1]oxazin-4-one as a crystalline solid.

Characterization (Expected):

  • Appearance: White to off-white crystalline solid.

  • 1H NMR (CDCl3, 400 MHz): δ 8.75 (dd, J=4.8, 1.8 Hz, 1H), 8.40 (dd, J=7.9, 1.8 Hz, 1H), 7.30 (dd, J=7.9, 4.8 Hz, 1H), 2.55 (s, 3H).

  • 13C NMR (CDCl3, 101 MHz): δ 162.5 (C=O), 159.8 (C=N), 156.0, 154.5, 136.0, 120.0, 115.0, 22.0 (CH3).

  • IR (KBr, cm-1): ~1750 (C=O, lactone), ~1620 (C=N).

Protocol 2: Synthesis of 2-methyl-3-phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one

This protocol describes the reaction of the pyridoxazinone with aniline as a representative primary amine. The procedure is adapted from a similar reaction with 2-methyl-4H-3,1-benzoxazin-4-one.[6]

Materials:

  • 2-methyl-4H-pyrido[2,3-d][5][1]oxazin-4-one

  • Aniline

  • Ethanol (absolute)

  • Cold water

Procedure:

  • To a solution of 2-methyl-4H-pyrido[2,3-d][5][1]oxazin-4-one (10 mmol) in absolute ethanol (30 mL) in a round-bottom flask, add aniline (11 mmol, 1.1 equivalents).

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Maintain the reflux for 8-12 hours. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • If precipitation occurs, collect the solid by vacuum filtration. If not, reduce the volume of the solvent under reduced pressure and then add cold water to induce precipitation.

  • Wash the collected solid with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure 2-methyl-3-phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one.

Experimental_Workflow P1_Start Dissolve 2-aminonicotinic acid in pyridine P1_Step2 Add acetic anhydride P1_Start->P1_Step2 P1_Step3 Reflux for 4-6h P1_Step2->P1_Step3 P1_Step4 Cool and precipitate in ice-water P1_Step3->P1_Step4 P1_Step5 Filter and wash P1_Step4->P1_Step5 P1_Product 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one P1_Step5->P1_Product P2_Start Dissolve pyridoxazinone in ethanol P1_Product->P2_Start Use as starting material P2_Step2 Add aniline P2_Start->P2_Step2 P2_Step3 Reflux for 8-12h P2_Step2->P2_Step3 P2_Step4 Cool and precipitate/ concentrate P2_Step3->P2_Step4 P2_Step5 Filter and wash P2_Step4->P2_Step5 P2_Product 2-methyl-3-phenyl-pyrido[2,3-d] pyrimidin-4(3H)-one P2_Step5->P2_Product

Figure 2: Step-by-step experimental workflow.

Results and Discussion: Expected Outcomes and Data

The reaction of 2-methyl-4H-pyrido[2,3-d][5][1]oxazin-4-one with various primary amines is expected to proceed in good to excellent yields. The nature of the substituent on the primary amine can influence the reaction rate and yield, with electron-donating groups on aromatic amines generally favoring the reaction.

Table 1: Representative Data for the Synthesis of 2-methyl-3-aryl-pyrido[2,3-d]pyrimidin-4(3H)-ones (Adapted from analogous benzoxazinone reactions[6])

EntryPrimary AmineProductYield (%)Melting Point (°C)
1Aniline2-methyl-3-phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one~85~140-142
24-Chloroaniline3-(4-chlorophenyl)-2-methyl-pyrido[2,3-d]pyrimidin-4(3H)-one~88~198-200
34-Methoxyaniline3-(4-methoxyphenyl)-2-methyl-pyrido[2,3-d]pyrimidin-4(3H)-one~90~175-177
4Benzylamine3-benzyl-2-methyl-pyrido[2,3-d]pyrimidin-4(3H)-one~82~110-112

Characterization of 2-methyl-3-phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one (Expected):

  • Appearance: White or pale yellow crystalline solid.

  • 1H NMR (CDCl3, 500 MHz): δ 8.80 (dd, J=4.5, 1.5 Hz, 1H), 8.50 (dd, J=8.0, 1.5 Hz, 1H), 7.50-7.40 (m, 5H, Ar-H), 7.35 (dd, J=8.0, 4.5 Hz, 1H), 2.45 (s, 3H, CH3).

  • 13C NMR (DMSO-d6, 125 MHz): δ 162.0 (C=O), 155.0 (C=N), 154.0, 152.0, 137.0, 136.0, 130.0, 129.5, 129.0, 118.0, 116.0, 23.0 (CH3).

  • IR (KBr, cm-1): ~1680 (C=O, amide), ~1610, 1580 (C=C, C=N).

  • MS (ESI): m/z [M+H]+ calculated for C14H11N3O, found.

Conclusion

The reaction of 2-methyl-4H-pyrido[2,3-d][5][1]oxazin-4-one with primary amines offers a reliable and efficient pathway to the medicinally important pyrido[2,3-d]pyrimidin-4(3H)-one scaffold. The straightforward nature of the reaction, coupled with the ready availability of diverse primary amines, allows for the generation of extensive compound libraries for drug discovery programs. The protocols and data presented in this application note provide a solid foundation for researchers to successfully implement this valuable synthetic transformation.

References

  • Bunce, R. A., et al. (2019). 4H-Benzo[d][5][1]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molecules, 24(19), 3583. [Link]

  • Elgohary, A. M. F., & Ezz El-Arab, E. M. (2013). Green and Efficient Synthesis of Some Pyrido[2,3-D]Pyrimidin-4(3h)-One Derivatives Via Iodine Catalyst in Aqueous Media and Evaluation the Synthesized Compounds as Anticancer. American Journal of Organic Chemistry, 3(2), 24-31. [Link]

  • Campos, J. F., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]

  • Shaikh, A. A., et al. (2011). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 1(04), 213. [Link]

  • Abdel-Gawad, H., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1938-1954. [Link]

  • Hirota, K., et al. (1998). CONVENIENT SYNTHESIS OF PYRIDO[4,3-d]PYRIMIDINE-2,4-(1H,3H)-DIONES AND THEIR N-OXIDES. HETEROCYCLES, 47(2), 871. [Link]

  • Al-Tel, T. H., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules, 26(24), 7589. [Link]

  • Wang, X., et al. (2018). Design and Synthesis of a Series of Pyrido[2,3-d]pyrimidine Derivatives as CCR4 Antagonists. Molecules, 23(11), 2774. [Link]

  • Wang, T., et al. (2017). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Molecules, 22(10), 1635. [Link]

  • Putra, D. P., et al. (2019). Synthesis of 2-phenyl-4H-benzo[d][5][1]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. Indonesian Journal of Cancer Chemoprevention, 10(3), 127-134. [Link]

  • Stamatovska, V., et al. (2000). Reactions of 2-methyl-4H-pyrido[2,3-d][5][1]oxazin-4-one with active methylene compounds: a new efficient route to 3-substituted 4-hydroxy-1,8-naphthyridin-2(1H)-ones. Journal of the Chemical Society, Perkin Transactions 1, (11), 1759-1763. [Link]

  • Salimon, J., et al. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry, 33(2), 634-643. [Link]

  • Barluenga, J., et al. (2015). and 1-aza-flavonyl-4-methyl-1H-benzo[d][5][1]oxazin-2(4H)-ones by microwave. RSC Advances, 5(78), 63773-63781. [Link]

  • Sobarzo-Sánchez, E., et al. (2003). Complete assignments 1H and 13C NMR spectral data of four anabaseine derivatives. Magnetic Resonance in Chemistry, 41(6), 455-458. [Link]

  • Kalluraya, B., & Sreenivasa, S. (1998). A convenient synthesis of 2-substituted-pyrido[2,3-d]pyrimidin-4(3H)-ones. Il Farmaco, 53(5), 399-402.
  • El-Sayed, W. A. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. World Journal of Organic Chemistry, 1(1), 6-12.
  • El-Gaby, M. S. A., et al. (2000). Synthesis of some new pyrido[2,3-d]pyrimidine derivatives. Acta Chimica Slovenica, 47(2), 159-171.
  • Stanovnik, B., & Tisler, M. (1971). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C: Organic, 1004-1006. [Link]

  • Asif, M. (2014). A review on the chemistry of pyrido[2,3-d]pyrimidines. Journal of Organic and Pharmaceutical Chemistry, 8(3), 734-772.
  • Abdel-Megeed, M. F., et al. (2007). Synthesis of some new pyrido [2, 3-d] pyrimidine derivatives and their biological activity. Chinese Journal of Chemistry, 25(11), 1649-1655.
  • El-Gohary, A. M., & Ezz El-Arab, E. M. (2013). Green and efficient synthesis of some pyrido [2, 3-d] pyrimidin-4 (3h)-one derivatives via iodine catalyst in aqueous media and evaluation the synthesized compounds as anticancer. American Journal of Organic Chemistry, 3(2), 24-31.
  • El-Magd, W. S. I. A., et al. (2013). Synthesis and spectral characterization of novel 2, 3-disubstituted quinazolin-4 (3H)
  • Master, H. E. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

  • Taylor & Francis. (n.d.). Nucleophilic acyl substitution – Knowledge and References. Retrieved from [Link]

Sources

Application

Advanced Application Note: Nucleophilic Attack Mechanisms on 2-Methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one

Executive Summary The 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one scaffold (hereafter referred to as PMPO ) represents a privileged bicyclic electrophile in drug discovery. Structurally analogous to benzoxazinones but pos...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one scaffold (hereafter referred to as PMPO ) represents a privileged bicyclic electrophile in drug discovery. Structurally analogous to benzoxazinones but possessing a pyridine core, PMPO exhibits heightened reactivity toward nucleophiles due to the electron-withdrawing nature of the pyridine nitrogen.

This guide details the nucleophilic attack mechanism at the C4 carbonyl center, which drives two distinct high-value applications:

  • Synthetic Chemistry: As a versatile precursor for the rapid assembly of pyrido[2,3-d]pyrimidin-4-ones (bioactive heterocycles).

  • Medicinal Chemistry: As a "suicide substrate" or acylating inhibitor for serine proteases (e.g., Human Leukocyte Elastase, C1r), where the mechanism involves an enzyme-catalyzed ring-opening event.

Mechanistic Deep Dive

Electronic Structure & Reactivity Profile

Unlike its carbocyclic analog (2-methyl-3,1-benzoxazin-4-one), PMPO contains a pyridine nitrogen at position 1 (relative to the fused system). This nitrogen exerts an inductive electron-withdrawing effect ($ -I $), significantly increasing the electrophilicity of the C4 carbonyl carbon .

  • Primary Electrophile (C4): The lactone carbonyl is the site of hard nucleophilic attack (OH⁻, R-NH₂, Ser-OH).

  • Secondary Electrophile (C2): The C2 position is less reactive toward direct addition but stabilizes the leaving group character of the ring oxygen during hydrolysis.

  • Acidic Center (Methyl C2'): The 2-methyl group is sufficiently acidic for deprotonation and condensation with aldehydes (Knoevenagel-type), though this note focuses on C4 nucleophilic attack.

Pathway A: Aminolysis & Recyclization (Synthetic Route)

Reaction with primary amines ($ R-NH_2 $) proceeds via a cascade sequence:

  • Attack: The amine lone pair attacks the C4 carbonyl.

  • Ring Opening: The C-O bond cleaves, generating an acyclic N-acyl-2-aminonicotinamide intermediate.

  • Recyclization (Dehydration): Under thermal or dehydrating conditions, the amide nitrogen attacks the acetyl carbonyl (originally the 2-methyl group), extruding water to form the thermodynamic pyrido[2,3-d]pyrimidin-4-one product.

Pathway B: Serine Protease Inhibition (Bioactive Route)

PMPO acts as an acylating agent. The catalytic serine hydroxyl of the protease attacks C4, opening the ring and tethering the acyl moiety to the enzyme. The resulting acyl-enzyme complex is often stable (deacylation is slow), effectively inhibiting the protease.

Visualization: Reaction Pathways

The following diagram illustrates the bifurcation of the nucleophilic attack mechanism based on the nucleophile type (Amine vs. Serine Protease).

PMPO_Mechanism PMPO 2-Methyl-4H-pyrido [2,3-d][1,3]oxazin-4-one (Electrophile) Tet_Inter Tetrahedral Intermediate PMPO->Tet_Inter Nucleophilic Attack at C4 Carbonyl Nu_Amine Primary Amine (R-NH2) Nu_Amine->Tet_Inter Nu_Serine Serine Protease (Enz-Ser-OH) Nu_Serine->Tet_Inter Open_Amide Acyclic Bis-Amide Intermediate Tet_Inter->Open_Amide Ring Opening (Amine Path) Acyl_Enz Acyl-Enzyme Complex (Inhibited) Tet_Inter->Acyl_Enz Ring Opening (Enzyme Path) Final_Prod Pyrido[2,3-d] pyrimidin-4-one Open_Amide->Final_Prod -H2O (Recyclization)

Caption: Mechanistic bifurcation of PMPO upon nucleophilic attack. Pathway A (Green) leads to heterocycle synthesis; Pathway B (Red) leads to enzyme inhibition.

Experimental Protocols

Protocol 1: Synthesis of PMPO Scaffold

Rationale: Commercial availability is variable; in-house synthesis ensures freshness, preventing hydrolysis of the sensitive lactone ring.

Reagents:

  • 2-Aminonicotinic acid (1.0 eq)

  • Acetic anhydride (5.0 eq) – Acts as both reagent and solvent.

Procedure:

  • Setup: Charge a dry round-bottom flask with 2-aminonicotinic acid (e.g., 10 mmol).

  • Addition: Add acetic anhydride (50 mmol) under an inert atmosphere ($ N_2 $).

  • Reflux: Heat the mixture to reflux ($ \approx 140^\circ\text{C} $) for 2–4 hours. Monitor by TLC (loss of starting amino acid).

    • Note: The reaction proceeds via N-acetylation followed by cyclodehydration.

  • Workup: Cool the reaction mixture to $ 0^\circ\text{C} $. The product often precipitates.

  • Isolation: Filter the solid. Wash with cold diethyl ether or hexane to remove excess acetic anhydride.

  • Drying: Vacuum dry. Store in a desiccator. Moisture will hydrolyze the ring back to the acetamidonicotinic acid.

Protocol 2: Library Synthesis (Aminolysis & Recyclization)

Rationale: Exploits the ring-opening/ring-closing sequence to generate pyrido[2,3-d]pyrimidines.

Reagents:

  • PMPO (1.0 eq)

  • Primary Amine (R-NH₂, 1.1 eq)

  • Solvent: Glacial Acetic Acid (for one-pot cyclization) or Ethanol (for intermediate isolation).

Step-by-Step:

  • Dissolution: Dissolve PMPO (1.0 mmol) in glacial acetic acid (5 mL).

  • Addition: Add the primary amine (1.1 mmol).

  • Reflux: Heat to reflux for 4–6 hours.

    • Mechanism Check: Initial attack forms the open diamide. The acidic conditions/heat drive the condensation of the amine nitrogen with the acetyl methyl group (originally from acetic anhydride) to close the pyrimidine ring.

  • Quench: Pour the hot solution onto crushed ice.

  • Purification: Filter the precipitate. Recrystallize from ethanol/DMF.

Protocol 3: Serine Protease Inhibition Assay (Kinetic Evaluation)

Rationale: Determines the efficiency of PMPO as an acylating inhibitor.

Materials:

  • Enzyme: Human Leukocyte Elastase (HLE) or Trypsin.

  • Substrate: Chromogenic substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA for HLE).

  • Inhibitor: PMPO (dissolved in DMSO).

Workflow:

  • Preparation: Prepare serial dilutions of PMPO in DMSO. Keep DMSO concentration constant (<5% final).

  • Incubation: Mix Enzyme + PMPO in buffer (pH 7.4 HEPES or Tris). Incubate for varying times ($ t_{inc} $ = 0, 5, 10, 20 min).

    • Critical Step: This allows the acylation reaction (ring opening) to occur.

  • Reaction Trigger: Add chromogenic substrate.

  • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline).

  • Data Analysis: Plot residual enzyme activity ($ v_i / v_0 $) vs. [I].

    • Since this is likely covalent/irreversible, determine $ k_{inact}/K_I $ (second-order rate constant of inactivation).

Data Presentation & Troubleshooting

Comparative Reactivity Table
Feature2-Methyl-3,1-benzoxazin-4-one2-Methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one (PMPO)
Core Ring Benzene fusedPyridine fused
Electronic Nature Electron richElectron deficient (Pyridine N)
C4 Electrophilicity ModerateHigh (Faster nucleophilic attack)
Hydrolytic Stability ModerateLow (Requires anhydrous storage)
Primary Application Quinazolinone synthesisPyridopyrimidine synthesis; Elastase inhibition
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Starting material remains (Protocol 1) Incomplete cyclizationEnsure anhydrous acetic anhydride; increase reflux time.
Product is acyclic diamide (Protocol 2) Failure to recyclizeSwitch solvent to glacial acetic acid or add dehydrating agent (e.g., POCl₃) for the second step.
No inhibition observed (Protocol 3) Hydrolysis of inhibitorPrepare PMPO stock fresh in dry DMSO; avoid aqueous buffers until the moment of assay.

References

  • Reactivity of 2-Methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one. ResearchGate. [Link]

  • Synthesis of pyrido[2,3-d]pyrimidines via oxazinone intermediates. Royal Society of Chemistry. [Link]

  • 2-amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease. PubMed. [Link]

  • Reactions of 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one with active methylene compounds. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Method

Application Note: Microwave-Assisted Synthesis of 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one

[1] Executive Summary This application note details an optimized protocol for the synthesis of 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one using microwave-assisted organic synthesis (MAOS). While conventional thermal cycl...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This application note details an optimized protocol for the synthesis of 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one using microwave-assisted organic synthesis (MAOS). While conventional thermal cyclodehydration of 2-aminonicotinic acid with acetic anhydride requires prolonged reflux (1–4 hours) and often suffers from thermodynamic reversibility or degradation, the microwave protocol described herein achieves quantitative conversion in under 10 minutes .

This scaffold is a critical "privileged structure" in medicinal chemistry, serving as the immediate precursor for pyrido[2,3-d]pyrimidin-4(3H)-ones —a class of compounds with potent antimicrobial, analgesic, and anticancer activities (e.g., inhibition of dihydrofolate reductase).

Scientific Background & Rationale

The Challenge of Thermal Synthesis

The classical synthesis (Niementowski-type modification) involves heating 2-aminonicotinic acid in neat acetic anhydride.

  • Limitations: The reaction is driven by the elimination of acetic acid. Under conventional reflux, the reaction rate is limited by the thermal conductivity of the solvent and the vessel walls. Prolonged heating often leads to the formation of tarry by-products and N,N-diacetylated impurities, requiring tedious recrystallization.

The Microwave Advantage

Microwave irradiation couples directly with the dipolar acetic anhydride (


 at 2.45 GHz), generating rapid internal heating.
  • Kinetic Effect: The Arrhenius equation dictates that the reaction rate increases exponentially with temperature. MW allows the system to reach target temperatures (140°C) in seconds rather than minutes.

  • Solvent Efficiency: Acetic anhydride acts as both reagent and pseudo-solvent, absorbing microwave energy efficiently to drive the cyclodehydration step.

Reaction Mechanism

The transformation proceeds via a two-stage cascade:[1]

  • N-Acylation: Rapid nucleophilic attack of the exocyclic amine onto acetic anhydride yields the N-acetyl intermediate (2-acetamidonicotinic acid).

  • Cyclodehydration: Intramolecular nucleophilic attack of the amide oxygen (or the carboxylate, depending on pH/activation) onto the activated carbonyl, followed by the elimination of acetic acid to close the 1,3-oxazin-4-one ring.

Mechanistic Pathway Diagram

Mechanism Substrate 2-Aminonicotinic Acid Inter1 Intermediate: 2-Acetamidonicotinic Acid Substrate->Inter1 N-Acylation (Fast) Reagent Acetic Anhydride (Excess) Reagent->Inter1 Solvent/Reactant Transition Cyclodehydration (- AcOH) Inter1->Transition MW Irradiation Product 2-methyl-4H-pyrido [2,3-d][1,3]oxazin-4-one Transition->Product Ring Closure

Figure 1: Mechanistic pathway for the cyclization of 2-aminonicotinic acid.

Experimental Protocol

Materials & Equipment
  • Substrate: 2-Aminonicotinic acid (CAS: 5345-47-1).

  • Reagent/Solvent: Acetic anhydride (CAS: 108-24-7), ACS Reagent grade.

  • Instrument: Single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover).

  • Vessel: 10 mL pressure-rated glass vial with crimp cap/septum.

Method A: Conventional Thermal (Control)
  • Dissolve 2-aminonicotinic acid (10 mmol, 1.38 g) in acetic anhydride (10 mL).

  • Heat to reflux (approx. 140°C oil bath) for 3 hours .

  • Monitor via TLC (Hexane:EtOAc 7:3).

  • Cool to room temperature.

  • Filter the solid precipitate, wash with cold ethanol, and dry.

Method B: Microwave-Assisted (Recommended)[3]

Step-by-Step Procedure:

  • Loading: Weigh 2-aminonicotinic acid (2 mmol, 0.276 g) into a 10 mL microwave vial.

  • Solvent Addition: Add acetic anhydride (2 mL). Note: The solid may not fully dissolve initially.

  • Sealing: Add a magnetic stir bar and seal the vial with a PTFE-lined septum cap.

  • Irradiation: Program the microwave reactor with the parameters in Table 1.

Table 1: Microwave Parameters

Parameter Setting Rationale
Temperature 140 °C Optimal for cyclodehydration; matches Ac2O boiling point but pressurized.
Hold Time 5:00 min Sufficient for >98% conversion based on kinetic profiling.
Pre-Stirring 30 sec Ensures homogeneity before power application.
Power Max 150 W Dynamic power usually settles around 40-60W to maintain temp.

| Pressure Limit | 15 bar | Safety cutoff (reaction rarely exceeds 3-4 bar). |

  • Cooling: Use compressed air cooling (built-in) to drop temperature to <50°C.

  • Work-up:

    • The reaction mixture will appear as a clear solution that precipitates the product upon cooling.

    • Pour the mixture into crushed ice (10 g) to hydrolyze excess acetic anhydride.

    • Stir for 10 minutes.

    • Filter the resulting solid under vacuum.

    • Wash with cold water (2 x 5 mL) and Hexane (1 x 5 mL).

    • Dry in a vacuum oven at 40°C.

Experimental Workflow Diagram

Workflow Start Weigh 2-Aminonicotinic Acid + Acetic Anhydride Seal Seal Vial & Pre-stir Start->Seal MW MW Irradiation 140°C | 5 min | High Absorption Seal->MW Cool Cool to RT (Precipitation occurs) MW->Cool Quench Pour onto Crushed Ice (Hydrolyze excess Ac2O) Cool->Quench Isolate Filtration & Drying Quench->Isolate

Figure 2: Operational workflow for the microwave synthesis.

Results & Discussion

Yield Comparison

The microwave protocol demonstrates a significant reduction in energy consumption and time while improving the isolated yield.[1][2]

MethodTemperatureTimeIsolated YieldPurity (HPLC)
Thermal (Reflux) ~140°C180 min65 - 72%88%
Microwave 140°C5 min92 - 95% >98%
Characterization Data (Expected)
  • Appearance: Buff to pale yellow crystalline solid.

  • Melting Point: 178–180°C (Lit. 177-179°C).

  • IR (KBr):

    
     1760 cm⁻¹ (Lactone/Oxazinone C=O), 1640 cm⁻¹ (C=N). Note: Absence of broad OH/NH bands confirms cyclization.
    
  • 1H NMR (CDCl3):

    
     2.45 (s, 3H, CH3), 7.45 (dd, 1H), 8.50 (dd, 1H), 8.95 (dd, 1H).
    

Troubleshooting & Optimization

  • Incomplete Reaction: If TLC shows the intermediate (2-acetamidonicotinic acid, often a spot with lower Rf than product), extend MW hold time to 10 minutes. Do not increase temperature above 160°C to avoid charring.

  • No Precipitation: If the product does not precipitate upon cooling, the solution may be supersaturated. Add cold diethyl ether or hexane to induce crystallization.

  • Scale-up: This reaction scales linearly in microwave batch reactors up to 20 mmol. For larger scales, ensure the vessel volume fill is <75% to accommodate pressure generated by acetic acid vapor.

Safety Considerations

  • Acetic Anhydride: Corrosive and lachrymator. Handle in a fume hood.

  • Microwave Pressure: Although the boiling point of Ac2O is 139°C, the generation of acetic acid and thermal expansion can create pressure. Always use pressure-rated vials (up to 20 bar).

  • Exotherm: The acetylation step is exothermic. Pre-stirring allows this heat to dissipate before microwave heating begins, preventing temperature overshoots.

References

  • Reactivity of Oxazinones under MW: Kamal M. Dawood, et al. "Reactivity of 2-Methyl-4H-3,1-benzoxazin-4-ones and 2-Methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one under Microwave Irradiation Conditions."[3] Journal of Heterocyclic Chemistry.

  • General Microwave Benzoxazinone Synthesis: Krstic, N., et al. "Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions."[2] Synthetic Communications.

  • Pyrido-pyrimidine Applications: Mont, N., et al.[4][5] "A one-pot microwave-assisted synthesis of pyrido[2,3-d]pyrimidines." Molecular Diversity, 2003.[4]

  • Aminonicotinic Acid Precursors: Gao, S., et al. "Microwave-assisted synthesis of 2-aminonicotinic acids." Tetrahedron Letters, 2009.

Sources

Application

Application Note: One-Pot Synthesis Strategies Involving 2-Methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one

Part 1: Executive Summary & Scientific Rationale The Strategic Value of the Scaffold In the landscape of drug discovery, the 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one scaffold (hereafter referred to as the "pyrido-oxazi...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Scientific Rationale

The Strategic Value of the Scaffold

In the landscape of drug discovery, the 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one scaffold (hereafter referred to as the "pyrido-oxazinone") serves as a pivotal, high-reactivity electrophile. It is rarely the final drug target; rather, it is a transient "chemical engine" used to drive the formation of complex fused heterocycles such as pyrido[2,3-d]pyrimidines (analogous to quinazolines) and 1,8-naphthyridines .

These derivatives are pharmacologically privileged, appearing in kinase inhibitors (e.g., CDK4/6, tyrosine kinase), antifolates, and anti-inflammatory agents. The "one-pot" approach described here eliminates the isolation of the moisture-sensitive oxazinone intermediate, significantly improving yield, reducing solvent waste, and minimizing operator exposure to potent sensitizers.

Mechanism of Action: The "Generate-and-Trap" Strategy

The core logic of this protocol relies on a cyclodehydration followed by a nucleophilic ring-opening/ring-closure cascade.

  • Activation: 2-Aminonicotinic acid reacts with acetic anhydride (Ac₂O). The Ac₂O acts as both solvent and reagent, acetylating the amine and driving cyclodehydration to form the pyrido-oxazinone.

  • Nucleophilic Attack: The oxazinone ring is highly electrophilic at the C4 position (carbonyl) and the C2 position (imine-like).

  • Transformation:

    • Path A (N-Nucleophiles): Primary amines attack the carbonyl, opening the ring to form an N-acetyl-nicotinamide intermediate, which then undergoes thermal dehydration to close into a pyrido[2,3-d]pyrimidin-4-one .

    • Path B (C-Nucleophiles): Active methylene compounds (e.g., malonates) attack to form 1,8-naphthyridin-2-ones .

Part 2: Mechanistic Visualization

The following diagram illustrates the divergent pathways available from the in situ generated pyrido-oxazinone.

ReactionPathways Start 2-Aminonicotinic Acid Intermediate 2-Methyl-4H-pyrido [2,3-d][1,3]oxazin-4-one (Transient Electrophile) Start->Intermediate Cyclodehydration (-H2O, -AcOH) Reagent Acetic Anhydride (Reflux) Reagent->Intermediate ProductA Pyrido[2,3-d] pyrimidin-4(3H)-one Intermediate->ProductA 1. Ring Opening 2. Recyclization (-H2O) ProductB 1,8-Naphthyridin -2(1H)-one Intermediate->ProductB C-Acylation & Cyclization PathA_Reagent Primary Amine (R-NH2) PathA_Reagent->ProductA PathB_Reagent Active Methylene (CH2XY) PathB_Reagent->ProductB

Caption: Divergent synthesis pathways: The oxazinone intermediate (center) acts as a linchpin for accessing distinct heterocyclic scaffolds.

Part 3: Experimental Protocols

Protocol A: Thermal One-Pot Synthesis of 3-Substituted Pyrido[2,3-d]pyrimidin-4-ones

Target Audience: Medicinal chemists synthesizing quinazoline analogs.

Principle: This protocol utilizes the high boiling point of acetic anhydride to drive the initial cyclization, followed by the addition of an amine nucleophile.

Materials:

  • 2-Aminonicotinic acid (1.0 equiv)

  • Acetic anhydride (5–10 volumes, excess)

  • Primary amine (R-NH₂, 1.1 equiv)

  • Glacial acetic acid (optional, as co-solvent)

  • Anhydrous sodium acetate (catalytic, 0.1 equiv)

Step-by-Step Methodology:

  • Oxazinone Formation (The "Generator" Step):

    • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-aminonicotinic acid (10 mmol) in acetic anhydride (10 mL).

    • Expert Insight: Add anhydrous sodium acetate (1 mmol). This buffers the reaction and accelerates the initial N-acetylation.

    • Heat the mixture to reflux (approx. 140°C) for 1–2 hours.

    • Checkpoint: The suspension should become a clear solution, indicating the formation of the soluble pyrido-oxazinone. Monitor by TLC (Note: The intermediate is unstable on silica; look for the disappearance of the starting amino acid).

  • Nucleophilic Trapping (The "Transformation" Step):

    • Cool the reaction mixture slightly (to ~80–100°C) to avoid violent boiling upon addition.

    • Slowly add the primary amine (11 mmol) directly to the pot. If the amine is a solid, dissolve it in a minimum amount of acetic acid or dioxane first.

    • Critical Control: Evolution of heat is expected. Maintain stirring.

  • Cyclization to Pyrimidine:

    • Raise the temperature back to reflux and stir for an additional 3–6 hours.

    • Mechanism:[1] The amine opens the oxazinone ring to form a bis-amide. Prolonged heating eliminates water to close the pyrimidine ring.

  • Work-up & Isolation:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into crushed ice/water (100 mL). Stir vigorously for 30 minutes.

    • The product usually precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol/DMF.

Protocol B: Microwave-Assisted Synthesis of 1,8-Naphthyridines

Target Audience: High-throughput synthesis labs.

Principle: Microwave irradiation accelerates the C-acylation of active methylene compounds by the oxazinone intermediate.

Materials:

  • 2-Methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one (Generated in situ or pre-isolated*)

    • Note: For true one-pot MW synthesis, mix 2-aminonicotinic acid and Ac₂O in the MW vial first.

  • Active methylene compound (e.g., Ethyl cyanoacetate, Diethyl malonate) (1.2 equiv)

  • Pyridine (solvent/base)

Step-by-Step Methodology:

  • In Situ Generation:

    • In a 10 mL microwave process vial, place 2-aminonicotinic acid (2 mmol) and acetic anhydride (2 mL).

    • Irradiate at 100°C for 5 minutes (Power: 100W, Max Pressure: 200 psi).

  • Condensation:

    • Decap the vial (carefully) and add the active methylene compound (2.4 mmol) and pyridine (2 mL).

    • Reseal and irradiate at 150°C for 10–15 minutes .

  • Isolation:

    • Pour contents into ice-cold dilute HCl (to neutralize pyridine).

    • Collect the precipitate (1,8-naphthyridin-2-one derivative) by filtration.

Part 4: Data Summary & Optimization

Yield Comparison: Thermal vs. Microwave
Reaction ParameterProtocol A (Thermal)Protocol B (Microwave)
Time 4–8 Hours15–20 Minutes
Typical Yield 65–75%80–92%
Solvent Usage High (Ac₂O excess)Low/Neat
Scalability High (Gram to Kg)Low (Milligram to Gram)
Moisture Sensitivity Critical (Open system)Low (Sealed vessel)
Troubleshooting Guide (Expert Insights)
ObservationRoot CauseCorrective Action
Low Yield / Sticky Gum Incomplete cyclization of the intermediate amide.Increase reflux time in Step 3. Add a dehydrating agent like HMDS (Hexamethyldisilazane) to force water removal.
Reversion to Starting Material Hydrolysis of the oxazinone.Ensure all reagents are dry. Acetic anhydride must be of high quality (free of acetic acid/water).
Dark/Tarred Product Thermal decomposition.Lower the temperature in Step 2 (addition of amine). Perform the reaction under Nitrogen atmosphere.

Part 5: References

  • Synthesis of pyrido[2,3-d]pyrimidines via oxazinone intermediates:

    • Title: Reactions of 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one with active methylene compounds: a new efficient route to 3-substituted 4-hydroxy-1,8-naphthyridin-2(1H)-ones.[2][3]

    • Source: Journal of the Chemical Society, Perkin Transactions 1.

    • URL:[Link]

  • Microwave-assisted protocols:

    • Title: Reactivity of 2-Methyl-4H-3,1-benzoxazin-4-ones and 2-Methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one under Microwave Irradiation Conditions.[3]

    • Source: Molecules (via MDPI/ResearchGate).

    • URL:[Link][4][5]

  • Medicinal Chemistry Applications (Anticancer):

    • Title: Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.

    • Source: RSC Advances.[6]

    • URL:[Link]

  • General Chemistry of the Scaffold:

    • Title: The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid (Comparative isomer study).

    • Source: Journal of the Chemical Society C.[7]

    • URL:[Link][5]

Sources

Method

Application Notes and Protocols for the Functionalization of the Pyridine Ring in 2-methyl-4H-pyrido[2,3-d]oxazin-4-one

Application Notes and Protocols for the Functionalization of the Pyridine Ring in 2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Ap...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for the Functionalization of the Pyridine Ring in 2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug discovery. Its unique structural and electronic properties offer multiple avenues for chemical modification, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This comprehensive guide provides an in-depth exploration of the functionalization of the pyridine ring within this scaffold. We will delve into the strategic considerations for electrophilic and nucleophilic aromatic substitution, as well as modern palladium-catalyzed cross-coupling reactions. This document offers detailed, field-proven protocols and explains the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Pyrido[2,3-d][1][2]oxazin-4-one Core

The fusion of a pyridine ring with a 1,3-oxazin-4-one moiety creates a unique heterocyclic system with a distinct reactivity profile. The pyridine component, an electron-deficient aromatic ring, and the oxazinone, an acyl-protected aminopyridine derivative, together present a fascinating landscape for synthetic chemists. Functionalization of the pyridine ring allows for the modulation of the molecule's physicochemical properties, such as lipophilicity, polarity, and basicity, which are critical determinants of its pharmacokinetic and pharmacodynamic profiles.

Derivatives of the broader pyrido[2,3-d]pyrimidine class, which shares structural similarities, have shown a wide range of biological activities, including anticancer and anti-inflammatory properties. This underscores the potential of the pyrido[2,3-d][1][2]oxazin-4-one core as a template for the design of novel bioactive compounds.

Strategic Considerations for Pyridine Ring Functionalization

The inherent electronic nature of the pyridine ring dictates its reactivity towards different classes of reagents. The nitrogen atom's electron-withdrawing effect deactivates the ring towards electrophilic attack and activates it for nucleophilic substitution, particularly at the positions ortho and para to the nitrogen (C-5 and C-7 in this scaffold).

However, the fused oxazinone ring introduces additional complexity. The oxazinone moiety can be susceptible to nucleophilic attack and ring-opening, presenting a competing reaction pathway. Therefore, the choice of reagents and reaction conditions is paramount to achieving selective functionalization of the pyridine ring.

Reactivity_Overview cluster_electrophilic Electrophilic Aromatic Substitution cluster_nucleophilic Nucleophilic Aromatic Substitution cluster_pd_coupling Palladium-Catalyzed Cross-Coupling Electrophilic_Attack Electrophiles (e.g., Br+, NO2+) Deactivated_Ring Electron-deficient Pyridine Ring Electrophilic_Attack->Deactivated_Ring Difficult Harsh_Conditions Requires forcing conditions Deactivated_Ring->Harsh_Conditions Nucleophilic_Attack Nucleophiles (e.g., RNH2, RO-) Activated_Positions Electron-poor C5 and C7 Nucleophilic_Attack->Activated_Positions Favorable Leaving_Group Requires a good leaving group (e.g., Halogen) Activated_Positions->Leaving_Group Pd_Catalysis Pd(0) Catalysts Halogenated_Substrate Halogenated Pyridine Ring Pd_Catalysis->Halogenated_Substrate Versatile Coupling_Partners Boronic acids, Amines, etc. Halogenated_Substrate->Coupling_Partners Parent_Scaffold 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one Parent_Scaffold->Electrophilic_Attack Parent_Scaffold->Nucleophilic_Attack Parent_Scaffold->Pd_Catalysis

Figure 1. Strategic overview of functionalization pathways for the pyridine ring of 2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one.

Synthesis of the Starting Material: 2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one

A common and efficient method for the synthesis of the parent scaffold involves the cyclization of 2-acetamidonicotinic acid.[3][4]

Protocol 3.1: Synthesis of 2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one

Materials:

  • 2-Aminonicotinic acid

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Acetylation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-aminonicotinic acid (1.0 eq) in acetic anhydride (5.0 eq).

  • Add a catalytic amount of anhydrous pyridine (0.1 eq).

  • Heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Carefully add the reaction mixture to ice-cold water with vigorous stirring to precipitate the product and quench the excess acetic anhydride.

  • Filter the solid precipitate, wash with cold water, and then with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash the solid again with cold water and dry under vacuum.

  • Purification: The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Electrophilic Aromatic Substitution on the Pyridine Ring

As previously mentioned, the pyridine ring is deactivated towards electrophilic attack. Therefore, forcing conditions are often required to achieve substitution. The expected regioselectivity would favor the C-6 position, which is meta to the pyridine nitrogen and ortho to the activating amido group of the oxazinone ring.

Halogenation

Direct halogenation of the pyridine ring can be achieved using N-halosuccinimides (NBS, NCS, NIS) under acidic conditions or with elemental halogens in the presence of a Lewis acid.

Protocol 4.1.1: Representative Procedure for Bromination

Materials:

  • 2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Sodium thiosulfate (10% aqueous solution)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x V).

  • Wash the combined organic layers with 10% sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient).

Nitration

Nitration of the pyridine ring typically requires strong nitrating agents such as a mixture of concentrated nitric and sulfuric acids.

Protocol 4.2.1: Representative Procedure for Nitration

Materials:

  • 2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Dichloromethane

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, cool a mixture of concentrated sulfuric acid and fuming nitric acid (e.g., 1:1 v/v) to 0 °C.

  • Substrate Addition: Slowly add 2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one (1.0 eq) to the cold nitrating mixture.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x V).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

For more complex and diverse functionalization, palladium-catalyzed cross-coupling reactions are indispensable tools. These reactions typically require a halogenated pyridine precursor.

Palladium_Coupling_Workflow cluster_synthesis Halogenated Precursor Synthesis cluster_coupling Cross-Coupling Reactions Start 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one Halogenation Halogenation (e.g., NBS, NCS) Start->Halogenation Halogenated_Product 7-Halo-2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one Halogenation->Halogenated_Product Suzuki Suzuki Coupling (Ar-B(OH)2) Halogenated_Product->Suzuki Pd(0), Base Buchwald Buchwald-Hartwig Amination (R2NH) Halogenated_Product->Buchwald Pd(0), Ligand, Base Aryl_Product Aryl_Product Suzuki->Aryl_Product 7-Aryl-Derivative Amino_Product Amino_Product Buchwald->Amino_Product 7-Amino-Derivative

Figure 2. General workflow for palladium-catalyzed functionalization of the pyridine ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between a halogenated pyridine and a boronic acid or ester.[5][6][7]

Protocol 5.1.1: Representative Procedure for Suzuki-Miyaura Coupling

Materials:

  • 7-Bromo-2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one (or chloro-derivative)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., Toluene/Water, Dioxane/Water)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a Schlenk flask, add the 7-halo-2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water 4:1).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, or until completion as monitored by TLC.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the residue by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling a halogenated pyridine with a primary or secondary amine.[1][8][9][10][11]

Protocol 5.2.1: Representative Procedure for Buchwald-Hartwig Amination

Materials:

  • 7-Bromo-2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one

  • Amine (1.2-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, SPhos, BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the 7-bromo-2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one (1.0 eq), palladium precatalyst, ligand, and base.

  • Add the anhydrous solvent, followed by the amine (1.2 eq).

  • Reaction: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction's progress.

  • Work-up: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Data Summary

Reaction TypeReagentsTypical ConditionsExpected Product
Bromination NBS, H₂SO₄0 °C to rt, 12-24 h7-Bromo-2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one
Nitration HNO₃, H₂SO₄0 °C to rt, 4-6 h7-Nitro-2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one
Suzuki Coupling ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃Toluene/H₂O, 80-100 °C, 6-12 h7-Aryl-2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one
Buchwald-Hartwig R₂NH, Pd₂(dba)₃, XPhos, NaOtBuToluene, 80-110 °C, 12-24 h7-(Dialkylamino)-2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one

Conclusion

The functionalization of the pyridine ring in 2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one offers a versatile platform for the synthesis of novel and potentially bioactive molecules. While the electron-deficient nature of the pyridine ring presents challenges for electrophilic substitution, modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, provide efficient and general routes for its derivatization. The protocols outlined in this guide serve as a robust starting point for researchers to explore the chemical space around this important heterocyclic scaffold. Careful consideration of the competing reactivity of the oxazinone ring is crucial for successful and selective transformations.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons. [Link]

  • Christensen, H. (2008). Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]

  • G. Schwenker, J. B. Chen. (1991). 1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[1][2]-oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis. Arch Pharm (Weinheim), 324(11), 887-90. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Copper-catalyzed amination of aryl halides. Journal of the American Chemical Society, 124(50), 14844-14845. [Link]

  • Louie, J., & Hartwig, J. F. (1995). Palladium-catalyzed synthesis of arylamines from aryl halides. Mechanistic studies lead to coupling in the absence of tin reagents. Tetrahedron Letters, 36(21), 3609-3612. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263-303. [Link]

  • Tse, M. K., & Bhor, S. (2006). A practical synthesis of 2-aryl-4H-benzo[d][1][2]oxazin-4-ones. Tetrahedron Letters, 47(43), 7671-7674. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly active catalysts for the Suzuki coupling reaction. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]

  • Bunce, R. A., et al. (2019). 4H-Benzo[d][1][2]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molecules, 24(19), 3557. [Link]

  • Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones as potent anticancer and antioxidant agents. (2020). BMC Chemistry, 14(1), 23. [Link]

  • Kamal, A., et al. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Organic & Biomolecular Chemistry, 13(3), 747-755. [Link]

  • LYAPUNOVA, M. V., et al. (2014). Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. Bulletin of the South Ural State University. Ser. Chemistry, 6(3), 20-25. [Link]

  • Mosslemin, M. H., et al. (2020). Synthesis of 2-aryl-7-methyl-4-selenoxo-4H-pyrano[3,4-e][1][2]oxazin-5-one via a three-component condensation. Figshare. [Link]

  • Polysubstituted Pyridines from 1,4-Oxazinone Precursors. (2024). The Journal of Organic Chemistry. [Link]

  • Reactivity of 2-Methyl-4H-3,1-benzoxazin-4-ones and 2-Methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one under Microwave Irradiation Conditions. (2026). ResearchGate. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2022). Molecules, 27(23), 8493. [Link]

  • Synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. (2019). ResearchGate. [Link]

  • Synthesis of Energetic 7-Nitro-3,5-dihydro-4H-pyrazolo[4,3-d][1][2][8]triazin-4-one Based on a Novel Hofmann-Type Rearrangement. (2021). Molecules, 26(23), 7352. [Link]

  • Dhani, R. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Der Pharma Chemica, 4(5), 1917-1922. [Link]

Sources

Application

High-Efficiency Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-ones via 4H-Pyrido[2,3-d][1,3]oxazin-4-one Intermediates

Abstract & Strategic Relevance The pyrido[2,3-d]pyrimidin-4(3H)-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous kinase inhibitors (e.g., CDK4/6, PI3K) and di...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Relevance

The pyrido[2,3-d]pyrimidin-4(3H)-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous kinase inhibitors (e.g., CDK4/6, PI3K) and dihydrofolate reductase antagonists. While traditional Niementowski condensation requires harsh conditions and often suffers from poor regioselectivity, the oxazinone-mediated route offers a thermodynamically favorable, two-step protocol with superior yields.

This Application Note details the conversion of 2-aminonicotinic acids into 2-substituted-4H-pyrido[2,3-d][1,3]oxazin-4-ones, followed by their ring transformation into the target pyrimidinones using primary amines. This method allows for the late-stage introduction of diverse amine substituents (


), making it ideal for parallel medicinal chemistry campaigns.

Mechanistic Insight

The synthesis relies on the "activation" of the 2-aminonicotinic acid via dehydration to form a bicyclic oxazinone. This intermediate is highly electrophilic.

  • Activation: 2-aminonicotinic acid reacts with an acid anhydride (or acid chloride) to form the N-acylated intermediate, which undergoes intramolecular cyclodehydration to yield the 4H-pyrido[2,3-d][1,3]oxazin-4-one.

  • Nucleophilic Attack: A primary amine (

    
    ) attacks the oxazinone ring (typically at the C4 carbonyl or C2 position depending on sterics, leading to ring opening).
    
  • Recyclization: The resulting bis-amide intermediate undergoes thermal or acid-catalyzed dehydration to close the pyrimidine ring, expelling water.

Pathway Visualization

The following diagram illustrates the critical reaction nodes and the ring-transformation mechanism.

ReactionPathway Start 2-Aminonicotinic Acid Inter1 N-Acetyl Intermediate Start->Inter1 Acylation Reagent1 Acetic Anhydride (Reflux) Reagent1->Start Oxazinone Pyrido-oxazinone (Activated Scaffold) Inter1->Oxazinone -H2O (Cyclization) RingOpen Bis-amide Intermediate Oxazinone->RingOpen Nucleophilic Attack Reagent2 Primary Amine (R-NH2) Reagent2->Oxazinone Target Pyrido[2,3-d]pyrimidin- 4(3H)-one RingOpen->Target Thermal Recyclization (-H2O)

Figure 1: Step-wise conversion of 2-aminonicotinic acid to the target pyrimidinone via the oxazinone intermediate.[1]

Experimental Protocols

Protocol A: Synthesis of 2-Methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one

Objective: Create the activated oxazinone scaffold. Safety: Acetic anhydride is corrosive and a lachrymator. Perform in a fume hood.

  • Charge: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-aminonicotinic acid (10.0 mmol, 1.38 g) in acetic anhydride (5.0 mL, excess).

  • Reflux: Attach a reflux condenser with a drying tube (CaCl₂ or Drierite). Heat the mixture to reflux (

    
     oil bath) for 2–3 hours.
    
    • Observation: The solid should dissolve, and the solution typically turns yellow/orange.

  • Concentration: Remove excess acetic anhydride under reduced pressure (rotary evaporator).

    • Note: Do not use water at this stage; the oxazinone is moisture-sensitive and will hydrolyze back to the starting material.

  • Crystallization: Dissolve the residue in a minimal amount of hot dry toluene or hexane. Allow to cool to

    
    .
    
  • Isolation: Filter the precipitate under inert gas (Nitrogen/Argon) if possible. Wash with cold hexane.

  • Yield Check: Expect 75–90% yield. The product is 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one.

Protocol B: Ring Transformation to Pyrido[2,3-d]pyrimidin-4(3H)-one

Objective: Reaction with amine to form the final drug scaffold.

  • Charge: In a pressure vial or round-bottom flask, dissolve the oxazinone (2.0 mmol) obtained in Protocol A in Glacial Acetic Acid (10 mL).

    • Alternative Solvents: Dioxane or DMF can be used if the amine is acid-sensitive, but acetic acid catalyzes the recyclization.

  • Addition: Add the primary amine (

    
    ) (2.2 mmol, 1.1 equiv).
    
  • Reaction:

    • Method A (Thermal): Reflux for 4–6 hours.

    • Method B (Microwave - Recommended): Heat at

      
       for 15–30 minutes in a sealed vessel.
      
  • Monitoring: Monitor by TLC (EtOAc:MeOH 9:1). The oxazinone spot (

    
    ) should disappear, and a more polar fluorescent spot (pyrimidinone) should appear.
    
  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (50 mL). The product often precipitates.

    • If no precipitate forms, neutralize with saturated

      
       to pH 7–8.
      
  • Purification: Filter the solid and recrystallize from Ethanol/DMF.

Optimization & Data Summary

The choice of solvent and temperature critically affects the ratio of the uncyclized bis-amide intermediate versus the cyclized pyrimidinone target.

Solvent Efficiency Table
SolventTemperatureCatalystTypical YieldNotes
Glacial AcOH

Self-catalyzed85-95% Best for stable amines. Promotes dehydration.
Ethanol

None40-60%Often stops at bis-amide intermediate. Requires secondary acid step.
DMF

None70-80%Good for insoluble amines. High boiling point aids thermal cyclization.
Toluene

p-TsOH (cat.)65-75%Dean-Stark trap required to remove water.
Decision Logic for Process Optimization

Optimization Start Select Amine (R-NH2) IsAcidSens Is Amine Acid Sensitive? Start->IsAcidSens RouteA Use Glacial AcOH Reflux or MW IsAcidSens->RouteA No RouteB Use DMF or Dioxane Neutral Conditions IsAcidSens->RouteB Yes Finish Isolate Product RouteA->Finish CheckTLC Check TLC: Bis-amide present? RouteB->CheckTLC CheckTLC->Finish No ForceCycl Add p-TsOH or Increase Temp CheckTLC->ForceCycl Yes ForceCycl->Finish

Figure 2: Workflow for selecting reaction conditions based on amine properties.

References

  • Ismail, A. G., & Wibberley, D. G. (1967). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C: Organic, 2613-2616. [Link] (Note: Foundational text on the oxazinone-to-pyrimidinone ring transformation logic).

  • Broom, A. D., Shim, J. L., & Anderson, G. L. (1976). Pyrido[2,3-d]pyrimidines. IV. Synthetic studies leading to various oxopyrido[2,3-d]pyrimidines. Journal of Organic Chemistry, 41(7), 1095–1099. [Link] (Authoritative source on the specific [2,3-d] isomer synthesis).

  • El-Gazzar, A. B. A., & Hafez, H. N. (2011). Utility of 2-thioxo-pyrido[2,3-d]pyrimidinone in synthesis of pyridopyrimido[2,1-b][1,3,5]thiadiazines and pyridopyrimido[2,1-b][1,3]thiazines. European Journal of Medicinal Chemistry. [Link] (Demonstrates the versatility of the scaffold and related cyclization mechanisms).

  • Shamroukh, A. H., & Rashad, A. E. (2016). The chemistry of pyrido[2,3-d]pyrimidines.[1] Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.[1] [Link] (Comprehensive review covering the oxazinone route (Route III) and Niementowski variations).

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one synthesis

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with researchers who struggle with the synthesis of 2-methyl-4H-pyrido[2,3-d][1,3]oxazi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with researchers who struggle with the synthesis of 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one. This highly reactive intermediate is critical for the downstream synthesis of pyrido[2,3-d]pyrimidines, which are widely utilized as kinase inhibitors and anticancer agents[1].

While the theoretical chemistry—a dehydrative cyclization of 2-aminonicotinic acid in acetic anhydride—appears straightforward, the practical execution is notoriously sensitive to moisture and thermal degradation. The oxazinone ring is highly electrophilic, making it susceptible to rapid hydrolysis back to its acyclic precursors[2].

This guide provides field-proven methodologies, a self-validating protocol, and troubleshooting FAQs to help you maximize your isolated yield.

Reaction Workflow & Competing Pathways

Synthesis A 2-Aminonicotinic Acid (Starting Material) B 2-Acetamidonicotinic Acid (Acyclic Intermediate) A->B Ac2O N-acetylation B->A H2O (Hydrolysis) C 2-Methyl-4H-pyrido[2,3-d] [1,3]oxazin-4-one B->C Ac2O, 150°C Dehydrative Cyclization D Hydrolyzed Byproducts (Ring Opening) C->D H2O / Base (Aqueous Workup)

Reaction workflow showing the dehydrative cyclization and competing hydrolysis pathways.

Quantitative Yield Optimization Data

To highlight the impact of heating profiles and workup strategies, the following table summarizes the quantitative data collected from various optimization campaigns:

Reaction StrategyHeating ProfileWorkup MethodologyTypical Isolated YieldPurity & Observation
Conventional (Aqueous) Reflux (150 °C), 45 minAqueous NaHCO₃ Quench + EtOAc Extraction35% – 50%High levels of acyclic hydrolysis degradants.
Conventional (Anhydrous) Reflux (150 °C), 45 minVacuum Evaporation + Toluene Co-evaporation75% – 85%Good purity; minor thermal discoloration (tars).
Microwave-Assisted 150 °C, 2–10 minVacuum Evaporation + Ether Trituration88% – 95%Excellent purity; white to pale-yellow solid.

Validated Step-by-Step Methodology: Anhydrous Dehydrative Cyclization

This protocol is designed as a self-validating system. By avoiding aqueous quenching entirely, we eliminate the primary variable responsible for batch-to-batch yield fluctuations.

1. Reagent Preparation In an oven-dried, argon-flushed round-bottom flask, suspend 2-aminonicotinic acid (1.0 eq) in anhydrous acetic anhydride (5 to 10 volumes).

2. N-Acetylation & Cyclization Equip the flask with a reflux condenser and a drying tube (CaCl₂). Heat the vigorously stirring suspension to 150–155 °C. The mixture will transition from a suspension to a clear solution as the intermediate 2-acetamidonicotinic acid forms, followed by ring closure. Maintain reflux for exactly 30–45 minutes[1].

3. In-Process Analytical Monitoring (Self-Validation Step) Do not inject the raw reaction mixture into an LC-MS containing an aqueous mobile phase. Withdraw a 10 µL aliquot and quench it immediately into 1 mL of anhydrous methanol containing 0.1% triethylamine. This converts the highly reactive oxazinone into the stable methyl 2-acetamidonicotinate. Analyze this via LC-MS; the presence of the methyl ester confirms the successful formation of the oxazinone in the reactor.

4. Solvent Removal (Critical Step) Cool the reaction mixture to 40 °C. Do NOT perform an aqueous quench. Instead, remove the excess acetic anhydride and byproduct acetic acid under reduced pressure using a rotary evaporator. Co-evaporate the resulting residue twice with anhydrous toluene (3 volumes) to azeotropically remove all residual acetic acid.

5. Isolation Triturate the crude solid with cold, anhydrous diethyl ether or pentane. Filter under a blanket of nitrogen, wash with cold pentane, and dry under high vacuum to afford 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one as a highly pure solid.

Troubleshooting Guides & FAQs

Q1: Why is my isolated yield consistently below 40%, with significant amounts of 2-acetamidonicotinic acid recovered? Causality: The cyclization of 2-acetamidonicotinic acid to the oxazin-4-one is an equilibrium process driven by the dehydrating power of acetic anhydride at high temperatures. If the temperature is too low (<140 °C), the thermodynamic barrier for ring closure isn't overcome. More importantly, 4H-pyrido[2,3-d][1,3]oxazin-4-ones are highly moisture-sensitive[2]. If your workup involves prolonged exposure to an aqueous base (e.g., slow extraction from NaHCO₃), the oxazinone ring undergoes rapid nucleophilic attack by hydroxide ions, hydrolyzing back to the acyclic 2-acetamidonicotinic acid. Solution: Ensure the reaction reaches a true reflux (150-155 °C). For isolation, switch to the anhydrous vacuum evaporation method detailed in Step 4 of the protocol above.

Q2: The product turns dark brown and forms intractable tars during the 45-minute reflux. How can I prevent thermal degradation? Causality: Extended heating of electron-deficient pyridine derivatives in neat acetic anhydride can lead to polymerization and decomposition, especially if the starting 2-aminonicotinic acid contains trace metal impurities or residual moisture. Solution: Switch to microwave-assisted synthesis. Irradiating the reaction mixture at 100–150 °C for 2 to 10 minutes provides uniform heating and drastically reduces the residence time. This prevents tar formation while driving the cyclization to completion, a technique proven to smoothly generate pyrido-pyrimidinone intermediates[3].

Q3: How do I accurately monitor the reaction progress? Every time I sample the reaction for HPLC, it shows only starting material or acyclic intermediate. Causality: Standard LC-MS/HPLC sample preparation often involves diluting the reaction aliquot in an aqueous mobile phase (e.g., Water/Acetonitrile). The highly reactive oxazinone ring hydrolyzes almost instantaneously upon contact with water in the analytical vial, creating a false negative. Solution: Follow the self-validating analytical quench described in Step 3. Quench your analytical aliquot into anhydrous methanol. The methanol acts as a nucleophile, opening the ring to form a stable methyl ester that acts as a reliable analytical proxy for the intact oxazinone.

References

  • WO 2015/025326 A1 - 3-(4-ethynylphenyl)
  • 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters Source: MDPI URL
  • Rapid Synthesis of Novel Pyrazino-Pyrido-Pyrimidinones Derived from Fumiquinazoline Alkaloids Source: SciELO URL

Sources

Optimization

Technical Support Center: Recrystallization of 2-methyl-4H-pyrido[2,3-d]oxazin-4-one

Technical Support Center: Recrystallization of 2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one Welcome to the technical support center for the purification of 2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one. This guide is design...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization of 2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one

Welcome to the technical support center for the purification of 2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-purity crystalline material. Recrystallization is a powerful technique that relies on the differential solubility of a compound and its impurities in a given solvent at varying temperatures. The key to a successful recrystallization lies in the selection of an appropriate solvent system. This guide will walk you through solvent selection, troubleshooting common issues, and provide a general protocol.

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization of 2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one.

Issue 1: The Compound Fails to Dissolve in a Hot Solvent.
  • Possible Cause: The solvent is not a suitable choice for your compound at the tested temperature.

  • Solution:

    • Increase the Temperature: Ensure the solvent is heated to its boiling point, exercising appropriate safety precautions.

    • Try a Different Solvent: Your compound may require a more polar or less polar solvent. Refer to the solvent selection protocol below. For heterocyclic compounds, common solvents to try include ethanol, isopropanol, ethyl acetate, or mixtures such as ethanol-ethyl acetate.[3][4]

    • Increase Solvent Volume: While the goal is to use a minimal amount of solvent, it's possible you haven't added enough to dissolve the compound, even at reflux. Add small aliquots of hot solvent until the solid dissolves.[5]

Issue 2: No Crystals Form Upon Cooling.
  • Possible Cause 1: The solution is not supersaturated. This is the most common reason for crystallization failure and often happens if too much solvent was used.[6]

  • Solution:

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5][7]

      • Seed Crystals: If you have a small amount of pure, solid 2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one, add a tiny crystal to the cooled solution. This "seed" will act as a template for other molecules to crystallize upon.[1][7]

    • Concentrate the Solution: If nucleation techniques fail, it is likely your solution is too dilute. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[6][7]

    • Cool to a Lower Temperature: Place your flask in an ice bath or a refrigerator to further decrease the solubility of your compound.[1]

  • Possible Cause 2: Supersaturation without nucleation. The solution may be supersaturated, but the energy barrier for crystal formation has not been overcome.[6]

  • Solution:

    • Induce Nucleation: As described above, scratching or seeding can overcome this energy barrier.

    • Introduce an Anti-Solvent: If you are using a solvent in which your compound is highly soluble, you can try adding a miscible "anti-solvent" in which your compound is insoluble. Add the anti-solvent dropwise to the solution until it becomes slightly cloudy, then warm the solution until it is clear again and allow it to cool slowly.

Issue 3: The Compound "Oils Out" Instead of Forming Crystals.
  • Possible Cause 1: The solution is too concentrated, or it cooled too quickly. The solubility of the compound is exceeded so rapidly that the molecules do not have time to orient themselves into a crystal lattice.[5][6]

  • Solution:

    • Re-dissolve and Cool Slowly: Heat the solution until the oil redissolves. You may need to add a small amount of additional hot solvent.[1][6] Allow the flask to cool to room temperature slowly before moving it to an ice bath. Insulating the flask can promote slow cooling.[5]

    • Vigorous Stirring: As the solution cools and oil droplets begin to appear, stir vigorously to encourage crystal formation instead of oiling.[5]

  • Possible Cause 2: The presence of impurities. Impurities can interfere with crystal lattice formation.

  • Solution:

    • Pre-purification: If the problem persists, consider a preliminary purification step, such as passing a solution of the crude material through a small plug of silica gel to remove highly polar or non-polar impurities.[1]

Issue 4: Low Recovery of the Crystalline Product.
  • Possible Cause 1: Using too much solvent. This is a frequent cause of low yield, as a significant portion of the compound will remain in the mother liquor.[5][7]

  • Solution:

    • Use the Minimum Amount of Hot Solvent: During the dissolution step, add the hot solvent in small portions until the solid just dissolves.[5]

    • Recover from Mother Liquor: After filtering your crystals, you can reduce the volume of the mother liquor by evaporation to obtain a second crop of crystals. Note that this second crop may be less pure and might require another recrystallization.[1]

  • Possible Cause 2: The compound has significant solubility in the cold solvent.

  • Solution:

    • Use a Different Solvent System: Select a solvent in which your compound has lower solubility at cold temperatures. A co-solvent system can be particularly effective.[1]

    • Ensure Thorough Cooling: Make sure the flask is left in an ice bath for a sufficient amount of time (e.g., 20-30 minutes) to maximize crystal formation before filtration.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing 2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one?

While there is no universally "best" solvent, the ideal solvent for recrystallization should dissolve the compound well when hot but poorly when cold. For related heterocyclic structures like pyridazinones and benzoxazinones, alcohols such as ethanol and isopropanol are often good starting points.[3][8] A mixture of solvents, such as ethanol-ethyl acetate, has also been shown to be effective for similar compounds.[4] The best approach is to experimentally determine the optimal solvent or solvent system.

Q2: How do I select a suitable recrystallization solvent?

A systematic approach is best. Place a small amount of your crude compound into several test tubes. To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane). Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at room temperature. Then, heat the tubes that did not show solubility. If the compound dissolves when hot and then precipitates upon cooling, you have found a promising solvent.

Q3: My compound is only soluble in high-boiling point solvents like DMF or DMSO. How can I recrystallize it?

For compounds that are only soluble in solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), conventional recrystallization is challenging. In these cases, a technique called diffusion crystallization can be effective.[9] This involves dissolving your compound in a minimal amount of DMF or DMSO and then placing this solution in a larger chamber containing a miscible "anti-solvent" in which your compound is insoluble (e.g., dichloromethane, diethyl ether, or cyclohexane).[9] The anti-solvent vapor will slowly diffuse into your solution, gradually decreasing the solubility of your compound and promoting slow crystal growth.[9]

Q4: How can I improve the purity of my final product?

  • Hot Filtration: If you observe insoluble impurities in your hot solution, you should perform a hot filtration to remove them before allowing the solution to cool.[2]

  • Slow Cooling: Allowing the solution to cool slowly to room temperature before placing it in an ice bath generally results in the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.[2][5]

  • Washing: After filtering the crystals, wash them with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.[2]

Experimental Protocols

Protocol 1: Solvent Selection for Recrystallization
  • Place approximately 10-20 mg of crude 2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one into several small test tubes.

  • To each test tube, add a different solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, hexane, water) dropwise, up to about 0.5 mL.

  • Agitate each tube at room temperature and record the solubility. A suitable solvent will show poor solubility at this stage.

  • For the tubes where the compound was insoluble or sparingly soluble, gently heat them in a water or sand bath.

  • Observe if the compound fully dissolves at the higher temperature.

  • Allow the tubes that formed a clear solution upon heating to cool to room temperature, and then place them in an ice bath.

  • A good solvent will show significant crystal formation upon cooling.

Table 1: Interpreting Solvent Selection Results

Observation at Room TempObservation when HotObservation upon CoolingSuitability as Recrystallization Solvent
InsolubleSolubleForms CrystalsExcellent
Sparingly SolubleSolubleForms CrystalsGood
SolubleSolubleNo CrystalsPoor (Use as part of a co-solvent system)
InsolubleInsolubleNo CrystalsPoor
Protocol 2: General Recrystallization Procedure
  • Dissolution: Place the crude 2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate or in a heating mantle). Continue adding the hot solvent until the compound just dissolves.[2][5]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[2]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2][5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.[2]

  • Drying: Dry the purified crystals, for example, in a desiccator under vacuum, to remove any residual solvent.[2]

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process when troubleshooting common recrystallization problems.

Recrystallization_Troubleshooting start_node start_node decision_node decision_node process_node process_node issue_node issue_node solution_node solution_node start Start Recrystallization: Dissolve in min. hot solvent & cool crystals_form Do crystals form? start->crystals_form oiling_out Does it 'oil out'? crystals_form->oiling_out No success Successful Recrystallization: Filter, Wash, Dry crystals_form->success Yes no_crystals Issue: No Crystals oiling_out->no_crystals No oil_issue Issue: Oiling Out oiling_out->oil_issue Yes induce_nucleation Induce Nucleation: Scratch flask or add seed crystal no_crystals->induce_nucleation reheat_add_solvent Reheat to dissolve oil Add a little more solvent oil_issue->reheat_add_solvent still_no_crystals Still no crystals? induce_nucleation->still_no_crystals still_no_crystals->success No, crystals formed concentrate Concentrate solution: Boil off some solvent & re-cool still_no_crystals->concentrate Yes concentrate->start Retry cool_slowly Cool slowly (Insulate flask) reheat_add_solvent->cool_slowly cool_slowly->start Retry

Caption: Troubleshooting workflow for recrystallization.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
  • ISSR. (n.d.). Recrystallization.
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.
  • Al-Ghorbani, M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI.
  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
  • ChemicalBook. (n.d.). 2-Methyl-4H-3,1-benzoxazin-4-one synthesis.
  • Piris, M., et al. (1990). PIRIDAZINE DERIVATIVES, IX. SYNTHESIS OF 2H-PFRIDAZIN-3-ONES WITH AROYLPIPERAZINYL GROUPS. HETEROCYCLES, 31(11).
  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 2-Aminonicotinic Acid Cyclization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and kinetic challenges researchers face when synthesizing pyrido[2,3-d]pyrimidi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and kinetic challenges researchers face when synthesizing pyrido[2,3-d]pyrimidine and pyrido[2,3-d][1,3]oxazine scaffolds.

Mechanistic Causality: Why Temperature Dictates Cyclization Success

The cyclization of 2-aminonicotinic acid is highly sensitive to thermal conditions due to the bifunctional nature of the starting material (an ortho-amino group adjacent to a carboxylic acid). Successful cyclization requires sufficient thermal energy to overcome the activation barrier for intermolecular condensation and subsequent intramolecular dehydration.

If the temperature is too low , the reaction stalls at acyclic intermediates (such as N-acetyl or N-carbamoyl derivatives) because the thermal energy is insufficient to drive the final ring closure. Conversely, if the temperature is too high , the carboxylic acid moiety undergoes rapid thermal decarboxylation, or the electron-rich pyridine ring succumbs to oxidative polymerization, resulting in intractable black tars instead of crystalline products.

Reaction Pathways & Reagent Selection

ReactionPathways A 2-Aminonicotinic Acid (Starting Material) B Urea Fusion Temp: 280 °C A->B Reagent: Urea C Formamide Temp: 165-170 °C A->C Reagent: Formamide D Acetic Anhydride Temp: 150-155 °C A->D Reagent: Ac₂O E Pyrido[2,3-d]pyrimidine-2,4-dione (High Yield, Solidifies) B->E Cyclization F Pyrido[2,3-d]pyrimidin-4(3H)-one (Crystallizes on Cooling) C->F Condensation G Pyrido[2,3-d][1,3]oxazin-4-one (Key Intermediate) D->G Dehydration

Reaction pathways for 2-aminonicotinic acid cyclization based on reagent and optimized temperature.

Frequently Asked Questions (Troubleshooting)

Q1: I am attempting a urea fusion cyclization to obtain pyrido[2,3-d]pyrimidine-2,4-dione. At 200 °C, I only recover unreacted starting material. Why? A1: Urea fusion is not a standard solvent-based reaction; it relies entirely on the thermal decomposition of urea into isocyanic acid and ammonia, which act as the active electrophiles for the 1[1]. This decomposition requires a minimum temperature of ~250 °C, with optimal cyclization occurring at 280 °C. At 200 °C, the urea merely melts without generating the necessary reactive species, leaving the 2-aminonicotinic acid unreacted.

Q2: My formamide-mediated cyclization at 170 °C yields a dark, viscous product that is impossible to crystallize. How can I improve the purity? A2: Formamide acts as both the solvent and the carbon/nitrogen source for the . While 165–170 °C is the optimal kinetic window for this condensation, prolonged exposure at this temperature in the presence of atmospheric oxygen leads to the oxidative degradation of the pyridine core. To resolve this:

  • Conduct the reaction under a strict inert atmosphere (N₂ or Argon).

  • Limit the reaction time to exactly 2.5 hours.

  • Ensure the formamide is strictly anhydrous, as moisture accelerates its hydrolysis into ammonium formate, altering the reaction pH and promoting side reactions.

Q3: When using acetic anhydride to form the pyrido[2,3-d][1,3]oxazin-4-one intermediate, my LC-MS shows a mass corresponding to the acyclic N-acetylated product. Should I increase the temperature? A3: Yes. The reaction proceeds in two distinct steps: initial N-acetylation of the amine, followed by dehydrative cyclization. The cyclization step has a significantly higher activation energy. If your reaction is running below 150 °C, the thermal energy is insufficient to drive the dehydration. Ensure your heating block or oil bath is calibrated to maintain an internal reaction temperature of2[2].

TroubleshootingLogic Start Issue Detected: Low Yield / Impurities Check Analyze Reaction Temperature Start->Check Low Sub-optimal Temp (e.g., <250°C for Urea) Check->Low Too Low High Super-optimal Temp (e.g., >300°C for Urea) Check->High Too High LowMech Incomplete Reagent Decomposition (Trapped Intermediates) Low->LowMech HighMech Thermal Degradation (Decarboxylation/Charring) High->HighMech ActionLow Increase Temp to Target Monitor Phase Change LowMech->ActionLow ActionHigh Lower Temp & Apply Inert N2 Atmosphere HighMech->ActionHigh

Troubleshooting logic tree for resolving temperature-related failures during cyclization workflows.

Temperature Optimization Data

The following table summarizes the quantitative thermal boundaries for standard 2-aminonicotinic acid cyclizations. Deviating from these parameters directly impacts the impurity profile.

ReagentTarget ScaffoldOptimal Temp (°C)Sub-optimal Result (< Target)Super-optimal Result (> Target)
Urea Pyrido[2,3-d]pyrimidine-2,4-dione280Incomplete urea decompositionCharring, decarboxylation
Formamide Pyrido[2,3-d]pyrimidin-4(3H)-one165–170Stalled acyclic intermediatesOxidative polymerization (tar)
Acetic Anhydride Pyrido[2,3-d][1,3]oxazin-4-one150–155Trapped N-acetyl derivativeProduct degradation

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate built-in physical checkpoints (self-validation steps) to confirm the reaction is proceeding correctly without requiring immediate LC-MS/NMR analysis.

Protocol A: High-Temperature Urea Fusion

Target: 1H-pyrido[2,3-d]pyrimidine-2,4-dione derivatives

  • Preparation: Finely grind 2-aminonicotinic acid (1.0 eq) with urea (8.0 eq) using a mortar and pestle to ensure maximum surface area contact.

  • Heating: Transfer the solid mixture to a reaction vessel equipped with a sand bath. Heat the mixture directly to 280 °C.

  • Self-Validation Checkpoint 1 (Phase Change): At ~135 °C, the mixture will liquefy as the urea melts. As the internal temperature approaches 280 °C, vigorous bubbling will occur (indicating the release of NH₃ gas). The reaction is only complete when the bubbling ceases and the melt solidifies into a hard mass, confirming the evaporation of excess urea and successful cyclization.

  • Workup: Cool the solid mass to room temperature. Dissolve the crude solid in a 2 N sodium hydroxide solution, filter to remove any insoluble charred impurities, and precipitate the pure product by adjusting the pH with HCl.

  • Self-Validation Checkpoint 2 (Yield): A successful fusion strictly maintained at 280 °C should yield >60% of the pure dione as a white/off-white solid.

Protocol B: Formamide Condensation

Target: Pyrido[2,3-d]pyrimidin-4(3H)-one

  • Preparation: Suspend 2-aminonicotinic acid (50 g, 0.36 mol) in anhydrous formamide (100 g, 2.2 mol) in a round-bottom flask.

  • Atmosphere Control: Purge the flask with N₂ for 10 minutes to displace oxygen and prevent high-temperature oxidative degradation.

  • Heating: Submerge the flask in a pre-heated oil bath at 165–170 °C. Attach a reflux condenser.

  • Self-Validation Checkpoint 1 (Solubility): The suspension must become a clear, homogenous solution within the first 30 minutes as the temperature equilibrates and the initial condensation begins.

  • Reaction Duration: Maintain exactly 165–170 °C for 2.5 hours.

  • Workup: Remove the flask from the heat source and allow the solution to cool slowly to room temperature.

  • Self-Validation Checkpoint 2 (Crystallization): Upon cooling, the target compound should spontaneously precipitate as colorless plates. If an oil forms, the temperature was likely too high; if no precipitate forms, the temperature was too low. Collect the solid by filtration and recrystallize from water (yield ~70%).

References

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines Source: Comptes Rendus de l'Académie des Sciences URL
  • Product Class 19: Pyridopyrimidines Source: Thieme E-Books & E-Journals URL
  • Source: Googleapis.

Sources

Optimization

Minimizing byproduct formation in pyrido[2,3-d][1,3]oxazin-4-one reactions

Technical Support Center: Pyrido[2,3-d][1,3]oxazin-4-one Synthesis Welcome & Technical Overview Welcome to the Technical Support Center. You are likely here because you are experiencing yield loss, hydrolysis, or unexpec...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrido[2,3-d][1,3]oxazin-4-one Synthesis

Welcome & Technical Overview

Welcome to the Technical Support Center. You are likely here because you are experiencing yield loss, hydrolysis, or unexpected precipitation during the synthesis of 2-substituted-4H-pyrido[2,3-d][1,3]oxazin-4-ones .

These heterocycles are cyclic anhydride equivalents . Mechanistically, they are highly electrophilic at the C-4 position and the C-2 position (depending on substitution).[1] The "gummy" precipitates or low yields you observe are rarely random; they are predictable consequences of moisture intrusion (hydrolysis) or nucleophilic attack by the starting material (dimerization) .

This guide prioritizes anhydrous integrity and kinetic control to isolate these moisture-sensitive intermediates.[1]

Diagnostic Troubleshooting Guide (Q&A)

Category A: Hydrolysis & Ring Opening (The Most Common Failure)

Q1: My reaction looked clear, but upon aqueous workup, I isolated a white solid that analyzes as the starting material or an open-chain amide. What happened? Diagnosis: You likely hydrolyzed the oxazinone ring during the quench. Pyrido-oxazinones are unstable to water, especially under acidic or basic conditions.[1][2] The Mechanism: Water attacks the C-4 carbonyl, opening the ring back to the N-acyl-2-aminonicotinic acid.[1] If the media is acidic/basic enough, this can further hydrolyze back to the parent 2-aminonicotinic acid.[1][2] Corrective Action:

  • Avoid Aqueous Workup: If your product precipitates, filter it directly from the reaction mixture under inert atmosphere.[2] Wash with non-polar, anhydrous solvents like Hexane or Diethyl Ether .[2]

  • The "Ice" Trick: If you must wash salts away, pour the reaction mixture onto crushed ice with rapid stirring and filter immediately (< 2 minutes).[2] Do not let it sit in the aqueous layer.

  • Drying: Store the product in a vacuum desiccator over

    
    .
    

Q2: The product decomposes on the silica column. How do I purify it? Diagnosis: Silica gel is slightly acidic and contains bound water, which catalyzes ring opening.[2] Corrective Action:

  • Recrystallization is King: Avoid chromatography. Recrystallize from anhydrous Acetic Anhydride , Toluene , or DMF (for high-melting derivatives).[1][2]

  • Neutralize Silica: If you must column, treat the silica with 1-2% Triethylamine (TEA) in Hexane before loading, but be warned: basic silica can also induce ring opening if the elution is slow.[2]

Category B: Dimerization & Oligomerization

Q3: I have a high-melting, insoluble precipitate that is neither starting material nor product. What is it? Diagnosis: This is likely a dimer (often a quinazolinone-like derivative) formed by the reaction of your product (oxazinone) with unreacted starting material (amine). The Mechanism: The amino group of a 2-aminonicotinic acid molecule attacks the electrophilic oxazinone ring of a formed product molecule before the second molecule has a chance to cyclize.[1] Corrective Action:

  • Reverse Addition: Do not add the cyclizing agent (e.g., Triphosgene or Acid Chloride) to the amine.[2] Add the amine solution slowly to the cyclizing agent. This ensures the cyclizing agent is always in excess, favoring ring closure over dimerization.[2]

  • High Dilution: Run the reaction at a lower concentration (0.05 M - 0.1 M) to minimize intermolecular collisions between amine and product.

Category C: Incomplete Cyclization

Q4: NMR shows a mixture of the closed ring and the N-acyl intermediate.[1] How do I push it to completion? Diagnosis: The activation energy for ring closure hasn't been met, or the dehydrating power is insufficient.[2] Corrective Action:

  • Acetic Anhydride Method: If using

    
    , ensure you are refluxing (120-140°C).[2] If the reflux is too gentle, the intermediate N-acetyl acid forms but doesn't dehydrate to the oxazinone.[1]
    
  • Chemical Dehydration: If using a mild method (e.g., carboxylic acid coupling), add a specific dehydrating agent like EDC[2]·HCl or Cyanuric Chloride to force the closure.

Reaction Pathway & Byproduct Mechanisms

The following diagram visualizes the critical decision points where the reaction succeeds or diverts to byproducts.

ReactionPathway Start 2-Aminonicotinic Acid Inter Intermediate: N-Acyl-2-aminonicotinic acid Start->Inter + Acylating Agent (Ac2O, RCOCl) Product TARGET: Pyrido[2,3-d][1,3]oxazin-4-one Inter->Product Cyclodehydration (-H2O / -HCl) Hydrolysis Hydrolysis Product: (Ring Opening) Product->Hydrolysis + H2O (Workup/Air) Dimer Dimer Byproduct: (Quinazolinone derivative) Product->Dimer + Start Material (Amine) (Slow Addition/Low Eq) Hydrolysis->Inter Reversible

Caption: Mechanistic pathway showing the competition between cyclization (Green) and the two primary failure modes: Hydrolysis and Dimerization (Red).

Validated Experimental Protocols

Method A: Thermal Cyclization (Acetic Anhydride)

Best for: 2-Methyl substituted derivatives. Robust and scalable.

  • Setup: Flame-dry a 100 mL round-bottom flask. Add a magnetic stir bar.[3][4]

  • Reagents:

    • 2-Aminonicotinic acid (10 mmol, 1.38 g)[1][2]

    • Acetic Anhydride (5-10 equivalents, excess serves as solvent and dehydrating agent).[2]

  • Procedure:

    • Reflux the mixture at 140°C for 1-3 hours. The suspension should clear as the product forms.

    • Critical Step: Monitor by TLC.[4][5] Note: Take a small aliquot, quench in dry MeOH, and check for the methyl ester to confirm cyclization indirecty if the oxazinone is unstable on silica.

  • Workup (Anhydrous):

    • Cool the mixture to 0-5°C. The product often crystallizes out.[1]

    • Filter the solid under a stream of Nitrogen.

    • Wash with cold, anhydrous diethyl ether to remove excess acetic anhydride.[2]

    • Do not wash with water. [1][2]

  • Yield: Typically 75-90%.[1]

Method B: Low-Temperature Cyclization (Triphosgene/Ethyl Chloroformate)

Best for: 2-Oxo derivatives (3-azaisatoic anhydrides) or sensitive substrates.[1]

  • Setup: 3-neck flask,

    
     atmosphere, addition funnel.
    
  • Solvent: Anhydrous THF or Dioxane.

  • Procedure:

    • Dissolve 2-aminonicotinic acid (10 mmol) in THF (50 mL).

    • Add Triethylamine (2.2 equiv) and cool to 0°C .

    • Dissolve Triphosgene (0.35 equiv) or Ethyl Chloroformate (1.1 equiv) in THF (10 mL) and load into the addition funnel.

    • Dropwise Addition: Add the electrophile slowly over 30-45 minutes. Fast addition causes exotherms and local concentration spikes leading to dimers.[2]

    • Allow to warm to Room Temperature and stir for 2-4 hours.

  • Workup:

    • Concentrate the solvent to ~20% volume.

    • Pour onto crushed ice (rapidly) to dissolve TEA salts.

    • Filter immediately .

    • Recrystallize from Acetonitrile or Toluene .

Comparative Data: Solvent & Reagent Effects

ParameterRecommendedAvoidReason
Solvent Acetic Anhydride, Toluene, THF (Anhydrous)Water, Alcohols, Wet DMFAlcohols and water react with the oxazinone ring (solvolysis).[1][2]
Base Triethylamine (TEA), PyridineNaOH, KOH, Strong inorganic basesStrong bases hydrolyze the ring immediately.[2]
Drying

, Vacuum Oven (<50°C)
Air drying (high humidity)Hygroscopic nature leads to surface hydrolysis.[2]
Purification RecrystallizationSilica Gel ChromatographyAcidic silica opens the ring; "streaking" on TLC is a sign of decomposition.[1]

References

  • BenchChem. (2025).[3][4] Stability of 1H-Pyrido[2,3-d]oxazine-2,4-dione in different solvents and pH. Retrieved from [2]

  • Schwenker, G., & Chen, J. B. (1991).[2] 1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[1,3]-oxazin-4-one derivatives as potential prodrugs.[1][2][6][7] Part II: Hydrolysis. Archiv der Pharmazie, 324(11), 887-890.[1][2] Retrieved from

  • Pattarawarapan, M., et al. (2017).[2][8] Solvent-assisted grinding enables a mild and convenient synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones.[1] Synlett, 28, 589-592.[1][2] Retrieved from [2]

  • Abdel-Rahman, B. A., & Hafez, H. N. (2009).[2][9] Synthesis of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-one as Analgesic and Anti-Inflammatory Agents. Bioorganic & Medicinal Chemistry Letters, 19(13), 3392-3397.[1][2][9] (Demonstrates the reactivity of the precursor and stability issues). Retrieved from

  • Wang, D. W., et al. (2017).[2][8] Synthesis and herbicidal activity of pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids. Journal of Agricultural and Food Chemistry. Retrieved from

Sources

Troubleshooting

Technical Support Center: Stability of 2-Methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one Under Basic Conditions

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is engineered for drug development professionals and synthetic chemists working with 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one , a highly re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is engineered for drug development professionals and synthetic chemists working with 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one , a highly reactive intermediate commonly used in the synthesis of pyrido-pyrimidine derivatives and quinazolinone analogs.

Causality & Mechanistic Insight: Why is this Intermediate so Labile?

The instability of 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one under basic conditions is driven by the intrinsic electronic properties of its fused ring system. The pyridine nitrogen exerts a strong electron-withdrawing inductive and mesomeric effect, which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent oxazinone C-4 carbonyl carbon.

When exposed to basic conditions (even mild aqueous bases like


), hydroxide ions act as hard nucleophiles and rapidly attack the hyper-electrophilic C-4 position. This attack forms a tetrahedral intermediate that collapses to irreversibly cleave the C-O bond, yielding 2-acetamidonicotinic acid. Prolonged exposure to strong base further hydrolyzes the acetamido group, resulting in 2-aminonicotinic acid[1]. Understanding this causality is critical: aqueous bases must be strictly avoided unless ring-opening hydrolysis is your explicit synthetic goal [2].

Quantitative Stability Data

The following table summarizes the degradation kinetics of pyrido-oxazinone derivatives in various aqueous buffer systems at 20°C. Note the extreme sensitivity at physiological and basic pH levels[1].

pH LevelBuffer SystemTemp (°C)Estimated Half-Life (

)
Primary Degradant
4.0 Acetate Buffer20< 50 min2-Acetamidonicotinic acid
7.4 Phosphate Buffer20< 10 min2-Acetamidonicotinic acid
9.0 Borate Buffer20< 2 min2-Acetamidonicotinic acid
12.0 0.01 M NaOH20Instantaneous2-Aminonicotinic acid

Mechanistic Pathways

G A 2-Methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one B Aqueous Base (OH-) pH > 8.0 A->B Hydrolysis C Primary Amine (R-NH2) Anhydrous Conditions A->C Aminolysis D Nucleophilic Attack at C-4 (Tetrahedral Intermediate) B->D E Nucleophilic Attack at C-4 (Amidation) C->E F 2-Acetamidonicotinic Acid (Ring-Opened Hydrolysate) D->F Fast H 2-Acetamido-N-alkylnicotinamide E->H Fast G 2-Aminonicotinic Acid (Deacetylated Product) F->G Prolonged Base/Heat I Pyrido[2,3-d]pyrimidin-4(3H)-one (Cyclized Target) H->I Heat / Base-catalyzed Cyclodehydration

Mechanistic pathways of 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one under basic conditions.

Frequently Asked Questions (FAQs)

Q: Why does my oxazinone intermediate completely degrade during a standard aqueous bicarbonate workup? A: Even mildly basic conditions (pH 8) are sufficient to trigger rapid hydrolysis. The half-life of pyrido-oxazinones at physiological to mildly basic pH is extremely short (< 10 minutes)[1]. The bicarbonate ion provides enough hydroxide equivalents in water to attack the highly electrophilic C-4 carbonyl. Solution: Avoid aqueous basic workups entirely. If acid neutralization is required, use anhydrous bases (e.g., solid


 in an organic solvent) or non-nucleophilic organic bases (e.g., DIPEA) and remove them via filtration or non-aqueous chromatography.

Q: I am trying to synthesize a pyrido[2,3-d]pyrimidin-4(3H)-one via aminolysis. Why am I only recovering 2-acetamidonicotinic acid? A: This indicates that water is competing with your amine as a nucleophile. While primary amines will successfully open the ring to form the desired amide intermediate, the presence of water allows base-catalyzed hydrolysis to outcompete aminolysis. Hydrolysis yields the carboxylic acid, which is a dead-end product. Solution: Ensure strictly anhydrous conditions. Dry your solvents over 3Å molecular sieves, use anhydrous amines, and run the reaction in a Dean-Stark apparatus.

Q: Can I store 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one in solution? A: It depends on the solvent. In protic solvents (e.g., methanol, ethanol), spontaneous ring-opening can occur over time due to trace moisture or basic impurities[1]. Solution: Store the compound as a lyophilized solid in a desiccator at -20°C. If a stock solution is necessary, use anhydrous, aprotic solvents (e.g., dry DCM, THF, or DMSO) and prepare it immediately before use.

Troubleshooting Workflow

Workflow Start Issue: Low Yield of Target or Premature Degradation Q1 Is the reaction medium aqueous basic (pH > 7.5)? Start->Q1 Sol1 Use anhydrous conditions or non-nucleophilic base Q1->Sol1 Yes Q2 Is the goal aminolysis to form pyrimidinone? Q1->Q2 No Sol2 Ensure strictly anhydrous amine, heat to drive cyclodehydration Q2->Sol2 Yes Sol3 Check starting material purity via anhydrous NMR/LC-MS Q2->Sol3 No

Troubleshooting workflow for oxazinone stability and reaction optimization.

Self-Validating Experimental Protocols

Protocol A: Anhydrous Aminolysis & Cyclodehydration to Pyrido[2,3-d]pyrimidin-4(3H)-one

Objective: Selectively open the oxazinone ring with an amine and cyclize it without triggering aqueous hydrolysis.

  • Preparation: Dissolve 1.0 eq of 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one in anhydrous toluene (0.1 M concentration).

  • Reagent Addition: Add 1.2 eq of the anhydrous primary amine dropwise at room temperature under an inert Argon atmosphere.

  • Primary Reaction: Stir for 2 hours at room temperature to allow the formation of the 2-acetamido-N-alkylnicotinamide intermediate.

    • Self-Validation Check 1: Take a 10 µL aliquot, dilute in dry acetonitrile, and analyze via LC-MS. The disappearance of the

      
       163 
      
      
      
      peak (oxazinone) and the appearance of the intermediate amide mass confirms successful aminolysis without hydrolysis.
  • Cyclodehydration: Equip the flask with a Dean-Stark trap. Reflux the mixture (110°C) for 12 hours to remove the water generated during cyclization.

  • Isolation: Cool to room temperature. The target pyrido[2,3-d]pyrimidin-4(3H)-one will typically precipitate. Filter and wash with cold anhydrous diethyl ether.

Protocol B: Controlled Basic Hydrolysis to 2-Acetamidonicotinic Acid

Objective: Deliberately utilize the basic instability of the compound to yield the ring-opened carboxylic acid[2].

  • Preparation: Suspend 1.0 eq of the oxazinone in a 1:1 mixture of THF and deionized water.

  • Hydrolysis: Add 1.0 M NaOH dropwise at 0°C until the pH stabilizes at ~9.5.

    • Self-Validation Check 2: The complete dissolution of the starting suspension into a clear solution within 2–3 minutes indicates complete ring opening. The resulting sodium salt of 2-acetamidonicotinic acid is highly water-soluble, validating the mechanical breakdown of the oxazinone ring.

  • Quenching: Stir for exactly 10 minutes to prevent deacetylation, then cautiously acidify with 1.0 M HCl to pH 4.

  • Isolation: Filter the resulting white precipitate of 2-acetamidonicotinic acid, wash with ice-cold water, and dry under high vacuum.

References

  • Schwenker, G., & Chen, J. B. (1991). 1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[1,3]-oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis. Archiv der Pharmazie.[Link]

  • Viktorova, V. V., Steparuk, E. V., Obydennov, D. L., & Sosnovskikh, V. Y. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,8-diones. Molecules, 28(3), 1285.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Interpretation of 2-methyl-4H-pyrido[2,3-d]oxazin-4-one and its Analogs

A Comparative Guide to the ¹H NMR Interpretation of 2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one and its Analogs For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceutical an...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the ¹H NMR Interpretation of 2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one and its Analogs

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone analytical technique, offering deep insights into molecular architecture.[1][2][3] This guide provides a detailed interpretation of the ¹H NMR spectrum of 2-methyl-4H-pyrido[2,3-d][4][5]oxazin-4-one, a key heterocyclic scaffold. Due to the limited availability of direct spectral data for this specific molecule in the public domain, this guide leverages a comparative analysis with its closely related benzologue, 2-methyl-4H-benzo[d][4][5]oxazin-4-one, and other relevant derivatives. This approach not only facilitates a robust spectral interpretation but also highlights the subtle yet significant electronic effects of the pyridine ring in comparison to a benzene ring.

The Structural Significance of Pyrido[2,3-d][1][2]oxazin-4-ones

The pyrido[2,3-d][4][5]oxazin-4-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[6][7] The presence of the pyridine ring introduces a nitrogen atom, which significantly influences the molecule's electronic distribution, hydrogen bonding capabilities, and metabolic stability compared to its carbocyclic counterparts. Accurate NMR spectral interpretation is therefore crucial for confirming the identity and purity of newly synthesized derivatives in drug discovery pipelines.

Predicted ¹H NMR Spectrum of 2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one

Based on the analysis of analogous compounds, the following ¹H NMR spectral data are predicted for 2-methyl-4H-pyrido[2,3-d][4][5]oxazin-4-one. The expected spectrum will feature signals corresponding to the methyl group and the three protons of the pyridine ring.

Table 1: Predicted ¹H NMR Data for 2-methyl-4H-pyrido[2,3-d][4][5]oxazin-4-one

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃~2.4 - 2.5Singlet (s)N/A
H-7~7.2 - 7.4Doublet of doublets (dd)J = 7.9, 4.8
H-5~8.3 - 8.4Doublet of doublets (dd)J = 7.9, 2.0
H-6~8.6 - 8.7Doublet of doublets (dd)J = 4.8, 2.0

Comparative Analysis with 2-methyl-4H-benzo[d][1][2]oxazin-4-one

To substantiate the predicted chemical shifts, a direct comparison with the experimentally determined ¹H NMR data of 2-methyl-4H-benzo[d][4][5]oxazin-4-one and its derivatives is highly instructive.[4] The replacement of the pyridine ring with a benzene ring alters the electronic environment of the protons, leading to predictable changes in their chemical shifts.

Table 2: ¹H NMR Data Comparison

CompoundProtonChemical Shift (δ, ppm)MultiplicityReference
2-methyl-4H-pyrido[2,3-d][4][5]oxazin-4-one (Predicted) CH₃~2.4 - 2.5s-
H-7~7.2 - 7.4dd-
H-5~8.3 - 8.4dd-
H-6~8.6 - 8.7dd-
7-Chloro-2-methyl-4H-benzo[d][4][5]oxazin-4-one CH₃2.47s[4]
Ar-H8.11d[4]
Ar-H7.54d[4]
Ar-H7.46dd[4]
7-Methoxy-2-methyl-4H-benzo[d][4][5]oxazin-4-one CH₃2.38s[4]
Ar-H8.00d[4]
Ar-H7.14dd[4]
Ar-H7.05d[4]

Key Observations and Interpretation:

  • Methyl Protons (CH₃): The methyl group at the 2-position is expected to appear as a sharp singlet in the upfield region, typically around δ 2.4-2.5 ppm.[4] This is consistent across various 2-methyl-oxazinone derivatives.

  • Pyridine Ring Protons (H-5, H-6, H-7): The protons on the pyridine ring will exhibit a more complex splitting pattern and will be shifted further downfield compared to the protons on a simple benzene ring due to the electron-withdrawing nature of the nitrogen atom.[8]

    • H-7: This proton is expected to be the most shielded of the three aromatic protons, appearing as a doublet of doublets due to coupling with both H-6 and H-5.

    • H-5 and H-6: These protons are in closer proximity to the electron-withdrawing nitrogen and the carbonyl group, and are therefore expected to be deshielded and resonate at a lower field. Their multiplicity will also be a doublet of doublets due to mutual coupling and coupling to H-7. The specific assignment of H-5 and H-6 can be confirmed using 2D NMR techniques like COSY.

Experimental Protocol for ¹H NMR Acquisition

To ensure high-quality, reproducible data, the following protocol is recommended for acquiring the ¹H NMR spectrum of 2-methyl-4H-pyrido[2,3-d][4][5]oxazin-4-one.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[9]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[3]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width: 0-12 ppm.

    • Temperature: 298 K.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate all signals to determine the relative number of protons.

    • Analyze the peak multiplicities and coupling constants.

Visualization of Key Structural Features

To visually represent the relationships between the protons in 2-methyl-4H-pyrido[2,3-d][4][5]oxazin-4-one, a molecular structure diagram with proton labeling is provided below.

G mol 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one H3 CH₃ (~2.4-2.5 ppm) H7 H-7 (~7.2-7.4 ppm) H5 H-5 (~8.3-8.4 ppm) H6 H-6 (~8.6-8.7 ppm) workflow cluster_data_acquisition Data Acquisition cluster_spectral_analysis Spectral Analysis cluster_structure_elucidation Structure Elucidation Sample_Prep Sample Preparation NMR_Experiment Run ¹H NMR Experiment Sample_Prep->NMR_Experiment Data_Processing Process Raw Data (FT, Phasing, Baseline) NMR_Experiment->Data_Processing Count_Signals Count Number of Signals Data_Processing->Count_Signals Chemical_Shift Analyze Chemical Shifts (δ) Count_Signals->Chemical_Shift Integration Determine Integration Values Chemical_Shift->Integration Splitting_Patterns Analyze Splitting Patterns (Multiplicity) Integration->Splitting_Patterns Coupling_Constants Measure Coupling Constants (J) Splitting_Patterns->Coupling_Constants Fragment_Assembly Assemble Molecular Fragments Coupling_Constants->Fragment_Assembly Compare_Analogs Compare with Analogous Structures Fragment_Assembly->Compare_Analogs Final_Assignment Final Structure Assignment Compare_Analogs->Final_Assignment

Caption: Workflow for ¹H NMR spectral interpretation.

Conclusion

The interpretation of the ¹H NMR spectrum of 2-methyl-4H-pyrido[2,3-d]o[4][5]xazin-4-one, while not directly available, can be confidently approached through a comparative analysis with its benzologue analogs. The key distinguishing features will be the downfield chemical shifts and complex splitting patterns of the pyridine ring protons, a direct consequence of the electronic influence of the ring nitrogen. This guide provides a robust framework for researchers to accurately identify and characterize this important class of heterocyclic compounds, thereby accelerating the pace of drug discovery and materials science innovation.

References

  • MDPI. (2019, October 1). 4H-Benzo[d]o[4][5]xazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Retrieved from [Link]

  • ResearchGate. The NMR interpretations of some heterocyclic compounds which are.... Retrieved from [Link]

  • PubMed. (2000, May 15). 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Retrieved from [Link]

  • Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • ResearchGate. H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Retrieved from [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • SpringerLink. (2016, July 25). 1H NMR Characterization of Two New Pyridoxine Derivatives. Retrieved from [Link]

  • ResearchGate. Reactivity of 2‐Methyl‐4H‐3,1‐benzoxazin‐4‐ones and 2‐Methyl‐4H‐pyrido[2,3‐d]o[4][5]xazin‐4‐one under Microwave Irradiation Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • PMC. Novel pyrido[2,3-b]o[4][8]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Retrieved from [Link]

  • MDPI. (2023, April 29). One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. Retrieved from [Link]

  • The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]

  • ResearchGate. ChemInform Abstract: Reactions of 2Methyl4H-pyrido(2,3-d)(3,1)oxazin-4-one with Active Methylene Compounds: A New Efficient Route to 3-Substituted 4Hydroxy 1,8-naphthyridin-2(1H). Retrieved from [Link]

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Pyrido-oxazinones

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, a thorough understanding of a molecule's structural characteristics is paramount. Mass spectromet...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's structural characteristics is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing invaluable insights into molecular weight, structure, and purity.[1][2][3] For novel heterocyclic scaffolds like pyrido-oxazinones, which are of growing interest for their therapeutic potential, elucidating their behavior under mass spectrometric analysis is a critical step in their characterization and advancement through the development pipeline.

This guide, crafted from the perspective of a Senior Application Scientist, offers an in-depth exploration of the mass spectrometry fragmentation patterns of pyrido-oxazinones. Moving beyond a simple recitation of data, we will delve into the mechanistic underpinnings of fragmentation, compare ionization techniques, and provide a framework for interpreting the mass spectra of this important class of compounds.

The Significance of Fragmentation Analysis in Drug Development

The journey of a drug candidate from discovery to clinical application is a long and intricate process. Mass spectrometry is an indispensable tool throughout this journey, from the initial characterization of novel compounds to pharmacokinetic studies.[1][2] Understanding the fragmentation patterns of a molecule is not merely an academic exercise; it provides a unique fingerprint that aids in:

  • Structural Confirmation: Ensuring that the synthesized molecule is indeed the intended compound.

  • Impurity Profiling: Identifying and characterizing process-related impurities and degradation products.[3]

  • Metabolite Identification: Determining the structure of metabolites in preclinical and clinical studies.

A comprehensive understanding of how a molecule like a pyrido-oxazinone fragments under different ionization conditions allows for the development of robust and specific analytical methods, a crucial aspect of regulatory submissions.

Core Fragmentation Pathways of the Pyrido-oxazinone Scaffold

The fragmentation of pyrido-oxazinones in the mass spectrometer is governed by the inherent chemical properties of this fused heterocyclic system. The presence of nitrogen and oxygen atoms, the aromatic pyridine ring, and the lactone-like oxazinone ring all influence the fragmentation pathways. While specific fragmentation patterns will be influenced by the substitution on the core scaffold, several general pathways can be predicted based on the fragmentation of related heterocyclic compounds.[4][5][6]

Two of the most common ionization techniques used in modern mass spectrometry are Electrospray Ionization (ESI) and Electron Ionization (EI).[7][8] The choice of ionization technique will significantly impact the resulting mass spectrum and the observed fragmentation.

Electrospray Ionization (ESI-MS/MS): A Soft Approach

ESI is a "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[8] Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation. The fragmentation of protonated pyrido-oxazinones is likely to proceed through several key pathways:

  • Loss of Carbon Monoxide (CO): The oxazinone ring contains a lactone-like carbonyl group, which can be readily lost as a neutral molecule of carbon monoxide (28 Da). This is a common fragmentation pathway for many cyclic esters and amides.

  • Loss of Carbon Dioxide (CO₂): Depending on the specific isomer and the presence of adjacent functionalities, a concerted loss of carbon dioxide (44 Da) may be observed.

  • Ring Opening and Subsequent Fragmentations: The protonated molecule can undergo ring opening of the oxazinone ring, leading to a cascade of further fragmentations. This can involve the loss of small neutral molecules such as formaldehyde (CH₂O) or cleavage of the bond between the pyridine and oxazinone rings.

  • Retro-Diels-Alder (RDA) Reaction: Fused ring systems can undergo characteristic retro-Diels-Alder reactions, leading to predictable cleavages of the heterocyclic rings. The feasibility of this pathway depends on the specific isomeric structure of the pyrido-oxazinone.

The following diagram illustrates a plausible fragmentation pathway for a generic pyrido-oxazinone under ESI-MS/MS conditions.

M_H [M+H]⁺ Pyrido-oxazinone Loss_CO Loss of CO M_H->Loss_CO -28 Da Ring_Opening Ring Opening M_H->Ring_Opening M_H_CO [M+H-CO]⁺ Loss_CO->M_H_CO Fragment_A Fragment A Ring_Opening->Fragment_A Fragment_B Fragment B Ring_Opening->Fragment_B

Caption: Proposed ESI-MS/MS fragmentation of a pyrido-oxazinone.

Electron Ionization (EI-MS): A Harder Ionization Approach

Electron Ionization is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation.[7][8] The resulting mass spectrum is often more complex than an ESI-MS/MS spectrum but can provide rich structural information. For pyrido-oxazinones, EI-MS is expected to produce a prominent molecular ion peak (M⁺˙) and a series of characteristic fragment ions.

Key fragmentation pathways under EI conditions include:

  • Alpha-Cleavage: Cleavage of the bonds adjacent to the heteroatoms (N and O) is a common fragmentation route. This can lead to the loss of radicals and the formation of stable even-electron ions.

  • Loss of CO and Other Neutral Molecules: Similar to ESI, the loss of carbon monoxide from the oxazinone ring is a highly probable event. Other small neutral molecules like HCN or C₂H₂O may also be eliminated.

  • Fragmentation of the Pyridine Ring: The aromatic pyridine ring is relatively stable, but at higher energies, it can undergo fragmentation, leading to the loss of HCN or other small nitrogen-containing fragments.

The following diagram illustrates a potential fragmentation pathway for a generic pyrido-oxazinone under EI-MS conditions.

M M⁺˙ Pyrido-oxazinone Loss_CO_EI Loss of CO M->Loss_CO_EI -28 Da Alpha_Cleavage α-Cleavage M->Alpha_Cleavage M_CO [M-CO]⁺˙ Loss_CO_EI->M_CO Fragment_C Fragment C⁺ Alpha_Cleavage->Fragment_C Fragment_D Fragment D˙ Alpha_Cleavage->Fragment_D

Caption: Proposed EI-MS fragmentation of a pyrido-oxazinone.

Comparative Analysis of Fragmentation Patterns

The table below summarizes the expected differences in the mass spectra of pyrido-oxazinones when analyzed by ESI-MS/MS and EI-MS.

FeatureElectrospray Ionization (ESI-MS/MS)Electron Ionization (EI-MS)
Parent Ion [M+H]⁺ (protonated molecule)M⁺˙ (molecular ion radical)
Fragmentation Controlled, induced by collision-induced dissociation (CID)Extensive, occurs in the ion source
Key Fragments Primarily even-electron ions resulting from neutral losses (e.g., CO, H₂O)Both odd and even-electron ions resulting from radical and neutral losses
Complexity Generally simpler, dominated by a few major fragment ionsMore complex, with a larger number of fragment ions
Information Provides information on the connectivity of the moleculeProvides a detailed fingerprint of the molecular structure

Experimental Protocol: Acquiring High-Quality Fragmentation Data

To obtain reliable and reproducible fragmentation data for a novel pyrido-oxazinone, the following experimental protocol is recommended.

Objective: To characterize the fragmentation patterns of a pyrido-oxazinone derivative using ESI-MS/MS and EI-MS.

Instrumentation:

  • Liquid Chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for ESI-MS/MS analysis.

  • Gas Chromatograph coupled to a mass spectrometer (GC-MS) for EI-MS analysis.[9]

Materials:

  • Pyrido-oxazinone sample (high purity)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Volatile solvent for GC-MS (e.g., dichloromethane, ethyl acetate)

  • Formic acid (for ESI positive mode)

Procedure:

Part 1: ESI-MS/MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the pyrido-oxazinone in a suitable solvent (e.g., methanol). Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • LC-MS Method:

    • Inject 1-5 µL of the sample onto a suitable C18 column.

    • Use a gradient elution from 5% to 95% acetonitrile in water (both with 0.1% formic acid) over 10-15 minutes.

    • Set the mass spectrometer to acquire data in positive ion mode.

  • MS/MS Analysis:

    • Perform a full scan MS experiment to identify the [M+H]⁺ ion.

    • Set up a product ion scan experiment, selecting the [M+H]⁺ ion as the precursor.

    • Ramp the collision energy (e.g., 10-40 eV) to observe a range of fragment ions.

    • Acquire high-resolution data to enable accurate mass measurements and elemental composition determination of the fragment ions.

Part 2: EI-MS Analysis (GC-MS)

  • Sample Preparation: Prepare a 1 mg/mL solution of the pyrido-oxazinone in a volatile solvent (e.g., dichloromethane).

  • GC-MS Method:

    • Inject 1 µL of the sample into the GC-MS.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Program the oven temperature from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 300°C) to ensure elution of the compound.

  • MS Analysis:

    • Set the ion source temperature to 230°C and the electron energy to 70 eV.

    • Acquire data over a mass range of m/z 40-500.

Data Analysis:

  • For ESI-MS/MS data, identify the major fragment ions and propose neutral losses. Use the accurate mass data to confirm the elemental composition of the fragments.

  • For EI-MS data, identify the molecular ion and the major fragment ions. Propose fragmentation pathways based on known fragmentation mechanisms of heterocyclic compounds.

  • Compare the fragmentation patterns obtained from both techniques to build a comprehensive understanding of the molecule's behavior in the mass spectrometer.

Conclusion

The analysis of mass spectrometry fragmentation patterns is a critical component in the characterization of novel therapeutic agents like pyrido-oxazinones. By employing a combination of soft (ESI) and hard (EI) ionization techniques, researchers can gain a detailed understanding of the structural features of these molecules. The proposed fragmentation pathways and the experimental protocol outlined in this guide provide a solid foundation for scientists and drug development professionals to confidently interpret the mass spectra of this promising class of compounds, thereby accelerating their journey from the laboratory to the clinic.

References

  • Mass spectrometry and drug development – how the two come together. (2018, September 22). Drug Target Review. [Link]

  • Papayannopoulos, I. (2021, February 18). Mass spectrometry applications for drug discovery and development. Drug Target Review. [Link]

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  • Pihlaja, K., et al. (1988). Mass Spectral Fragmentation of Some Cycloalkane-condensed 4,5-Dihydro-3(2H)-pyridazinones and 4,5-Dihydro-6H-1,2-oxazin-6-ones. Organic Mass Spectrometry.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Petreska Stanoeva, J., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering.
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  • Ferreira, M. J., et al. (2012). Synthesis of Pyrido[2,1-a]isoquinolin-4-ones and Oxazino[2,3-a]isoquinolin-4-ones: New Inhibitors of Mitochondrial Respiratory Chain. ResearchGate. [Link]

  • Doneanu, A. (2020, November 16). The Role of Mass Spectrometry in Biopharmaceutical Drug Discovery and Development. LCGC North America. [Link]

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  • Kind, T., et al. (2022). Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. PMC. [Link]

  • Foces-Foces, C., et al. (2007). Structures of pyrido[1,2a]pyrazinium and pyrido[1,2c][1][4]oxazinium bromides studied by 1H, 13C and 15N NMR, FTIR, X-ray and DFT methods. ResearchGate. [Link]

  • Held, C., et al. (2013). ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. Macromolecular Symposia.
  • Li, Y., et al. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. [Link]

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  • Abdel-Megeed, M. F., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing.
  • El-Gazzar, A. B. A., et al. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. [Link]

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Validation

Introduction: The Imperative of Structural Precision in Heterocyclic Chemistry

An In-Depth Comparative Guide to the Structural Analysis of 2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one The heterocyclic scaffold, 2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one, represents a class of compounds with signifi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Structural Analysis of 2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one

The heterocyclic scaffold, 2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one, represents a class of compounds with significant potential in medicinal chemistry and materials science. Its unique arrangement of nitrogen and oxygen atoms within a fused ring system makes it an attractive candidate for developing novel therapeutic agents and functional materials. The precise three-dimensional arrangement of atoms—its crystal structure—governs its physical, chemical, and biological properties. Therefore, unambiguous structural elucidation is not merely an academic exercise; it is a critical prerequisite for rational drug design, understanding intermolecular interactions, and ensuring the intellectual property of a new chemical entity.

While a definitive, publicly available single-crystal X-ray structure for this specific molecule remains elusive, this guide serves as a comprehensive manual for researchers navigating the process of its structural determination. We will provide an in-depth comparison of the "gold standard" technique, Single-Crystal X-ray Diffraction (SCXRD), with essential complementary methods: Nuclear Magnetic Resonance (NMR) spectroscopy and computational Crystal Structure Prediction (CSP). This guide is structured to provide not just protocols, but the underlying scientific rationale, enabling researchers to make informed decisions in their analytical workflow.

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD stands as the unequivocal method for determining the three-dimensional structure of a molecule in the solid state.[3] It provides a precise atomic map, revealing exact bond lengths, bond angles, and the spatial arrangement of molecules relative to one another in the crystal lattice.[1][4] This information is invaluable for understanding stereochemistry, conformational preferences, and non-covalent interactions that dictate the material's properties.

Expert Insight: The Causality Behind the Crystal

The entire success of an SCXRD experiment hinges on the quality of a single crystal.[5] A well-ordered, single crystal acts as a three-dimensional diffraction grating for X-rays. The resulting diffraction pattern contains the information needed to reconstruct the electron density map of the molecule, and from that, its atomic structure.[3] The challenge, therefore, often lies not in the diffraction experiment itself, but in obtaining a suitable crystal.

Experimental Protocol: A Hypothetical Workflow for 2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one

Objective: To obtain a high-resolution, three-dimensional atomic structure of the title compound.

Prerequisite: A pure, synthesized sample of 2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one. Its synthesis has been reported, often involving the reaction of 2-aminonicotinic acid with acetic anhydride or a similar cyclization strategy.[6][7]

Step 1: Growing X-ray Quality Single Crystals

The goal is to encourage the slow formation of a single, well-ordered crystal, ideally 0.1-0.3 mm in each dimension.[5]

  • Solvent Selection: Begin by testing the solubility of the compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, chloroform, and mixtures thereof). A solvent in which the compound is moderately soluble is often ideal.[1]

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in a chosen solvent in a clean vial. Cover the vial with a cap or parafilm pierced with a few small holes. Allow the solvent to evaporate slowly over several days in an undisturbed, vibration-free environment.

  • Vapor Diffusion (Hanging or Sitting Drop): In a sealed container, place a small volume of the saturated solution of the compound in a less volatile solvent. In the same container, place a larger reservoir of a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully extract one with a cryo-loop and immediately flash-cool it in a stream of cold nitrogen gas (typically 100 K) to prevent crystal degradation during data collection.

Step 2: X-ray Diffraction Data Collection

  • Instrumentation: Mount the flash-cooled crystal on a goniometer in a single-crystal X-ray diffractometer equipped with a Mo or Cu X-ray source.[4]

  • Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector. Modern diffractometers automate this process, collecting a complete dataset over several hours.

Step 3: Structure Solution and Refinement

  • Data Processing: The collected diffraction spots are indexed and their intensities are integrated to produce a file of reflection data.

  • Structure Solution: The phase problem is solved using direct methods or other algorithms (e.g., SHELXS) to generate an initial electron density map.[3]

  • Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental data using a least-squares minimization algorithm (e.g., SHELXL) until the calculated and observed diffraction patterns show the best possible agreement.[3]

scxrd_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Synthesis Synthesis & Purification Crystal_Growth Crystal Growth (e.g., Slow Evaporation) Synthesis->Crystal_Growth Data_Collection X-ray Data Collection (Diffractometer) Crystal_Growth->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Refinement Model Refinement Structure_Solution->Refinement Validation Structure Validation (CIF File) Refinement->Validation csp_workflow Input 2D Chemical Diagram Model_3D Generate 3D Molecular Model Input->Model_3D Search Search Crystal Packing (Across Space Groups) Model_3D->Search Energy_Min Lattice Energy Minimization (Quantum Mechanics) Search->Energy_Min Ranking Rank Structures by Energy Energy_Min->Ranking Output Predicted Crystal Structures (Polymorph Landscape) Ranking->Output

Caption: Workflow for Crystal Structure Prediction.

Part 4: A Comparative Analysis: Choosing the Right Tool

The choice of analytical technique depends on the research question, the availability of the sample, and the desired level of detail. The following table provides a direct comparison of the three methodologies discussed.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)NMR SpectroscopyCrystal Structure Prediction (CSP)
Sample Phase High-quality single crystalSolutionIn silico (no physical sample needed)
Information Yield 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, crystal packing. [4]Atomic connectivity, chemical environment of nuclei, dynamic processes in solution. [8]Energetically ranked list of plausible crystal structures, potential polymorphs. [9]
Primary Strength Unambiguous and definitive 3D structure determination. [1][3]Provides structural information in a biologically relevant state (solution).Predictive power, especially when crystallization is difficult; identifies polymorph risk.
Key Limitation Requires a suitable single crystal, which can be a significant bottleneck. [5]Provides through-bond information, not a direct 3D picture of the solid state.A prediction, not an experimental result; accuracy depends on the computational model. [10]
Application Absolute proof of structure, solid-state characterization, patent support.Routine confirmation of synthesized product, study of solution-state conformation.Polymorph screening, guiding experimental crystallization efforts, understanding packing forces.

A synergistic approach is the most powerful. CSP can guide experimental efforts to find specific polymorphs. Once crystals are obtained, SCXRD provides the definitive solid-state structure. NMR confirms that the bulk material used for crystallization corresponds to the structure found in the single crystal and provides crucial data on its behavior in solution.

Conclusion

The structural analysis of a novel compound like 2-methyl-4H-pyrido[2,3-d]o[1][2]xazin-4-one is a multi-faceted challenge that requires a sophisticated and integrated analytical strategy. While Single-Crystal X-ray Diffraction remains the unparalleled gold standard for definitive 3D structural proof, its reliance on high-quality crystals necessitates complementary techniques. NMR spectroscopy serves as an indispensable tool for confirming molecular connectivity in the solution phase, while computational Crystal Structure Prediction offers powerful predictive insights into potential solid-state forms, mitigating risks in pharmaceutical development. By understanding the strengths and limitations of each method, researchers, scientists, and drug development professionals can design a robust workflow to fully characterize novel chemical entities, accelerating the journey from discovery to application.

References

  • Bowskill, D. H., Sugden, I. J., Konstantinopoulos, S., Adjiman, C. S., & Pantelides, C. C. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Annual Review of Chemical and Biomolecular Engineering, 12, 333-359. Available from: [Link]

  • Kallitsis, J. K., & Varkoude, E. (2026). Reactivity of 2‐Methyl‐4H‐3,1‐benzoxazin‐4‐ones and 2‐Methyl‐4H‐pyrido[2,3‐d]o[1][2]xazin‐4‐one under Microwave Irradiation Conditions. ResearchGate. Available from: [Link]

  • Patel, N. B., & Patel, J. C. (2016). Synthesis, Characterization and Study of Single Crystal X-Ray of Novel Heterocyclic Compounds. ResearchGate. Available from: [Link]

  • Gazzarrini, F., & Gavezzotti, A. (2025). Symmetry-Constrained Monte Carlo for the Crystal Structure Prediction of Small Organic Molecules. ACS Omega. Available from: [Link]

  • Manivannan, V. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University. Available from: [Link]

  • Sygnature Discovery. (2024). A Comparison of the Structural Techniques used at Sygnature Discovery: X-ray Crystallography, NMR and Cryo-EM. Sygnature Discovery. Available from: [Link]

  • Lommerse, J. P. M., Motherwell, W. D. S., Ammon, H. L., Dunitz, J. D., Gavezzotti, A., Hofmann, D. W. M., Leusen, F. J. J., Mooij, W. T. M., Price, S. L., Scheraga, H., & Williams, D. E. (2002). Crystal structure prediction of small organic molecules: a second blind test. Acta Crystallographica Section B: Structural Science, 58(Pt 4), 708–723. Available from: [Link]

  • Lommerse, J. P., Motherwell, W. D., Ammon, H. L., Dunitz, J. D., Gavezzotti, A., Hofmann, D. W., Leusen, F. J., Mooij, W. T., Price, S. L., Scheraga, H., & Williams, D. E. (2002). Crystal structure prediction of small organic molecules: a second blind test. PubMed. Available from: [Link]

  • Lommerse, J. P. M., et al. (2002). Crystal structure prediction of small organic molecules: a second blind test. Academia.edu. Available from: [Link]

  • Varkoude, E., & Kallitsis, J. K. (2011). ChemInform Abstract: Reactivity of 2-Methyl-4H-3,1-benzoxazin-4-ones and 2-Methyl-4H-pyrido[2,3-d]o[1][2]xazin-4-one under Microwave Irradiation Conditions. ResearchGate. Available from: [Link]

  • WuXi Biology. (n.d.). Structure Determination Comparison of methods. WuXi Biology. Available from: [Link]

  • Novič, M. (2018). Structural Elucidation. Izvolitve - Institut "Jožef Stefan". Available from: [Link]

  • Fedorov, A. Y., et al. (2016). 1H NMR Characterization of Two New Pyridoxine Derivatives. SpringerLink. Available from: [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI. Available from: [Link]

  • Jones, B. A., et al. (2019). 4H-Benzo[d]o[1][2]xazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. MDPI. Available from: [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry, UZH. Available from: [Link]

  • Zulmy, W. P., Sholihah, P. M. A., Teruna, H. Y., & Jasril, J. (2023). Interpretation of 1H-NMR and 13C-NMR data for compound 8. ResearchGate. Available from: [Link]

  • de Oliveira, C. A., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(10), 655-661. Available from: [Link]

  • Improved Pharma. (2025). Single Crystal X-Ray Structure Determination. Improved Pharma. Available from: [Link]

  • Daoui, S., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available from: [Link]

  • Yufita, E., et al. (2020). Synthesis of 2-phenyl-4H-benzo[d]o[1][2]xazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl - Ubaya Repository. Available from: [Link]

  • Heinisch, G., & Matuszczak, B. (2025). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. ResearchGate. Available from: [Link]

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Comparative

A Comparative Guide to the Reactivity of Pyrido[2,3-d]oxazinones and Benzoxazinones for Drug Development Professionals

In the landscape of modern medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the synthetic accessibility, reactivity, and ultimately, the biological acti...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the synthetic accessibility, reactivity, and ultimately, the biological activity of a drug candidate. Among the privileged structures, benzoxazinones have long been valued for their synthetic versatility and broad pharmacological profile. However, the isosteric replacement of the benzene ring with a pyridine moiety, giving rise to pyrido[2,3-d]oxazinones, presents an intriguing avenue for modulating physicochemical and biological properties. This guide provides an in-depth, objective comparison of the reactivity of these two heterocyclic systems, supported by experimental data, to empower researchers in making informed decisions during scaffold selection and reaction design.

Structural and Electronic Considerations: The Impact of the Pyridine Ring

The fundamental difference between benzoxazinones and pyrido[2,3-d]oxazinones lies in the replacement of a C-H unit in the fused aromatic ring with a nitrogen atom. This seemingly subtle change introduces significant electronic perturbations that dictate the reactivity of the oxazinone ring.

The nitrogen atom in the pyridine ring of pyrido[2,3-d]oxazinone exerts a strong electron-withdrawing effect through induction.[1] This effect decreases the electron density of the entire aromatic system, including the fused oxazinone moiety.[1] Consequently, the carbonyl carbon (C-4) of the oxazinone ring in the pyrido-fused system is rendered more electrophilic compared to its benzofused counterpart. This heightened electrophilicity is the primary driver for the observed differences in reactivity towards nucleophiles.

Conversely, the benzene ring in benzoxazinones is a relatively electron-neutral system. While the fused oxazinone ring itself possesses electrophilic character, the electron-donating or -withdrawing nature of substituents on the benzene ring can significantly modulate its reactivity.[2]

G cluster_0 Benzoxazinone cluster_1 Pyrido[2,3-d]oxazinone benzoxazinone C4_benzo C4 (Less Electrophilic) pyridoxazinone C4_pyrido C4 (More Electrophilic) N_pyrido N (Electron Withdrawing)

Figure 1. Comparison of the electrophilicity of the C4 carbonyl carbon.

Comparative Reactivity Towards Nucleophiles

The enhanced electrophilicity of the carbonyl carbon in pyrido[2,3-d]oxazinones generally translates to a higher reactivity towards nucleophiles compared to benzoxazinones. This is manifested in faster reaction rates and/or the ability to react with a broader range of weaker nucleophiles under milder conditions. The primary reaction pathway for both systems upon nucleophilic attack is nucleophilic acyl substitution, leading to ring-opening of the oxazinone moiety.

Reactions with Oxygen Nucleophiles (Alcoholysis and Hydrolysis)

The reaction of both benzoxazinones and pyrido[2,3-d]oxazinones with alcohols (alcoholysis) results in the formation of the corresponding N-acyl anthranilic or nicotinic acid esters, respectively.[3] Comparative studies have shown that 2-methyl-4H-pyrido[2,3-d][4][5]oxazin-4-one reacts smoothly with a variety of alcohols under microwave irradiation to afford the corresponding N-acetyl-nicotinates in high yields.[3] While similar reactions occur with 2-methyl-4H-3,1-benzoxazin-4-ones, the conditions required are often more forcing, or the yields are comparatively lower, highlighting the greater reactivity of the pyrido-fused system.

A study on the hydrolysis of 1,2-dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[4][5]-oxazin-4-one derivatives provides quantitative evidence for the increased reactivity of the pyridoxazinone system. The half-lives for the hydrolysis of the pyridoxazinone derivatives were found to be significantly shorter across a range of pH values, indicating a greater susceptibility to nucleophilic attack by water.

Table 1: Comparison of Hydrolysis Half-Lives (t½) at 20°C

Compound TypepH 4.0 (min)pH 7.0 (min)pH 8.0 (min)
1,2-Dihydro-3,1-benzoxazin-4-one derivatives> 50< 50< 50
4-H-1,2-Dihydro-pyrido-[2,3-d]-[4][5]-oxazin-4-one derivatives< 50< 50< 50

Data extrapolated from Schwenker, G., & Chen, J. B. (1991).[6]

G cluster_0 Pyrido[2,3-d]oxazinone Reaction cluster_1 Benzoxazinone Reaction pyrido Pyrido[2,3-d]oxazinone intermediate_pyrido Tetrahedral Intermediate pyrido->intermediate_pyrido Nucleophilic Attack (Faster) NuH Nucleophile (e.g., ROH, H₂O, RNH₂) product_pyrido Ring-Opened Product (N-acyl-2-aminonicotinate derivative) intermediate_pyrido->product_pyrido Ring Opening benzo Benzoxazinone intermediate_benzo Tetrahedral Intermediate benzo->intermediate_benzo Nucleophilic Attack (Slower) NuH2 Nucleophile (e.g., ROH, H₂O, RNH₂) product_benzo Ring-Opened Product (N-acyl-anthranilate derivative) intermediate_benzo->product_benzo Ring Opening G start Start dissolve Dissolve oxazinone in alcohol start->dissolve seal Seal vial dissolve->seal irradiate Microwave irradiation (e.g., 100-120°C, 10-30 min) seal->irradiate cool Cool to room temperature irradiate->cool concentrate Concentrate in vacuo cool->concentrate purify Purify by column chromatography concentrate->purify product Isolated Product purify->product

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Characteristics of Pyrido[2,3-d]oxazin-4-one

A Comparative Guide to the UV-Vis Absorption Characteristics of Pyrido[2,3-d][1][2]oxazin-4-one For Researchers, Scientists, and Drug Development Professionals Executive Summary The pyrido[2,3-d][1][2]oxazin-4-one scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the UV-Vis Absorption Characteristics of Pyrido[2,3-d][1][2]oxazin-4-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrido[2,3-d][1][2]oxazin-4-one scaffold is a heterocyclic system of significant interest in medicinal chemistry and materials science. A thorough understanding of its electronic properties, particularly its interaction with ultraviolet and visible light, is crucial for its application in various fields, including drug design and photocatalysis. This guide provides a comprehensive analysis of the UV-Vis absorption characteristics of pyrido[2,3-d][1][2]oxazin-4-one, navigating a landscape of limited direct experimental data through a robust comparative approach with structurally related analogs and theoretical insights. We will delve into the expected spectral features, the influence of substituent effects, and provide standardized protocols for experimental determination.

Introduction: The Pyrido[2,3-d][1][2]oxazin-4-one Scaffold

The pyrido[2,3-d][1][2]oxazin-4-one ring system is a fused bicyclic heterocycle containing a pyridine ring fused to an oxazinone ring. This structural motif is found in a variety of compounds with potential biological activities. The electronic structure, and by extension the UV-Vis absorption profile, is dictated by the interplay of the pyridine and oxazinone rings, as well as any substituents on the core structure.

While extensive research has been conducted on related heterocyclic systems such as pyrido[2,3-d]pyrimidines and benzoxazinones, dedicated studies on the UV-Vis absorption properties of the parent pyrido[2,3-d][1][2]oxazin-4-one are not abundant in the public domain. However, valuable insights can be gleaned from the available literature on its derivatives and bioisosteric analogs.

Predicted UV-Vis Absorption Profile

Based on the fundamental principles of UV-Vis spectroscopy, the absorption of ultraviolet and visible light by organic molecules corresponds to the promotion of electrons from lower energy molecular orbitals (like π or n orbitals) to higher energy antibonding orbitals (like π)[3]. For the pyrido[2,3-d][1][2]oxazin-4-one scaffold, the key electronic transitions are expected to be π → π and n → π* transitions.

  • π → π* Transitions: These transitions, typically of high intensity (large molar absorptivity, ε), arise from the excitation of electrons in the delocalized π-system of the aromatic pyridine ring and the conjugated oxazinone moiety. These are expected to occur at shorter wavelengths (higher energy).

  • n → π* Transitions: These transitions involve the excitation of non-bonding electrons, primarily from the nitrogen and oxygen heteroatoms, to an antibonding π* orbital. These transitions are generally of lower intensity and occur at longer wavelengths (lower energy) compared to π → π* transitions.

A study on the hydrolysis kinetics of 4-H-1,2-dihydro-pyrido-[2,3-d]-[1][2]-oxazin-4-one derivatives utilized a UV-spectroscopic method for analysis, indicating that this class of compounds possesses distinct UV-Vis absorption profiles suitable for quantitative measurements[4].

Comparative Analysis with Structural Analogs

To build a predictive understanding of the UV-Vis characteristics of pyrido[2,3-d][1][2]oxazin-4-one, a comparative analysis with structurally related and better-characterized heterocyclic systems is invaluable.

Benzoxazinones: The Benzenoid Analog

The closest structural analogs for which more data is available are the 4H-benzo[d][1][2]oxazin-4-ones. Replacing the pyridine ring with a benzene ring allows for an examination of the effect of the pyridine nitrogen on the electronic transitions.

CompoundKey Structural FeatureExpected/Reported UV-Vis Characteristics
Pyrido[2,3-d][1][2]oxazin-4-one Pyridine ring fused to oxazinoneExpected absorptions in the UV region. The pyridine nitrogen may lead to a slight blue shift (hypsochromic shift) compared to its benzoxazinone counterpart due to its electron-withdrawing nature.
4H-Benzo[d][1][2]oxazin-4-one Benzene ring fused to oxazinoneTypically exhibit strong absorption bands in the UV region. For instance, 2-phenyl-4H-benzo[d][1][2]oxazin-4-one shows characteristic UV absorption[5].

The introduction of the nitrogen atom in the pyridine ring can influence the energy levels of the molecular orbitals, potentially leading to shifts in the absorption maxima.

Pyrido[2,3-d]pyrimidines: A Nitrogen-Rich Analog

Pyrido[2,3-d]pyrimidines are another class of related heterocycles with significant biological activity. Comparing the oxazinone with the pyrimidinone system provides insight into the role of the heteroatoms in the six-membered ring.

CompoundKey Structural FeatureExpected/Reported UV-Vis Characteristics
Pyrido[2,3-d][1][2]oxazin-4-one Contains an oxygen and a nitrogen in the six-membered ringThe presence of the oxygen atom will influence the n → π* transitions.
Pyrido[2,3-d]pyrimidin-4-one Contains two nitrogen atoms in the six-membered ringThese compounds are known to possess diverse biological activities, and their synthesis and spectral characterization have been reported, though specific UV-Vis data is often not the primary focus. The additional nitrogen atom could lead to more complex n → π* transitions.

The Role of Substituents

The position and electronic nature of substituents on the pyrido[2,3-d][1][2]oxazin-4-one scaffold will significantly modulate its UV-Vis absorption spectrum.

  • Electron-Donating Groups (EDGs): Substituents like -OH, -NH2, -OCH3 can cause a red shift (bathochromic shift) in the absorption maximum and an increase in molar absorptivity (hyperchromic effect). This is due to the donation of electron density into the π-system, which raises the energy of the highest occupied molecular orbital (HOMO).

  • Electron-Withdrawing Groups (EWGs): Groups such as -NO2, -CN, -C=O can lead to a blue shift (hypsochromic shift) by lowering the energy of the molecular orbitals.

Theoretical Predictions of UV-Vis Spectra

In the absence of extensive experimental data, computational methods like Time-Dependent Density Functional Theory (TD-DFT) offer a powerful tool for predicting and understanding the electronic absorption spectra of molecules. Such studies on related oxazine dyes have demonstrated that accurate predictions of excitation energies can be achieved, especially when solvent effects are included in the calculations.

A typical workflow for the theoretical prediction of UV-Vis spectra is as follows:

Caption: A generalized workflow for the computational prediction of UV-Vis spectra.

Experimental Protocol for UV-Vis Spectroscopic Analysis

The following is a standardized protocol for obtaining the UV-Vis absorption spectrum of a pyrido[2,3-d][1][2]oxazin-4-one derivative.

Materials and Instrumentation
  • Pyrido[2,3-d][1][2]oxazin-4-one sample

  • Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or dichloromethane)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Measurement cluster_data Data Analysis A Accurately weigh the sample B Dissolve in a known volume of spectroscopic grade solvent to prepare a stock solution A->B C Perform serial dilutions to obtain a series of standard solutions of known concentrations B->C D Calibrate the spectrophotometer with a solvent blank C->D E Record the absorbance of each standard solution over the desired wavelength range (e.g., 200-800 nm) D->E F Identify the wavelength of maximum absorbance (λmax) E->F G Plot a calibration curve of absorbance vs. concentration at λmax F->G H Determine the molar absorptivity (ε) from the slope of the calibration curve using the Beer-Lambert Law (A = εbc) G->H

Caption: Standard workflow for experimental UV-Vis analysis.

Conclusion and Future Directions

While direct experimental UV-Vis absorption data for the parent pyrido[2,3-d][1][2]oxazin-4-one remains to be extensively published, a comprehensive understanding of its electronic properties can be formulated through comparative analysis with structurally similar heterocycles and validated through theoretical calculations. This guide provides a foundational framework for researchers working with this important scaffold. Future experimental studies are warranted to fully elucidate the photophysical properties of a wide range of pyrido[2,3-d][1][2]oxazin-4-one derivatives, which will undoubtedly accelerate their development in various scientific and technological applications.

References

  • Schwenker, G., & Chen, J. B. (1991). 1,2‐dihydro‐3,1‐benzoxazin‐4‐one and 4H‐1,2‐dihydro‐pyrido‐[2,3‐d]‐[1][2]‐Oxazin‐4‐one derivatives as potential prodrugs part I: Synthesis. Archiv der Pharmazie, 324(11), 887-890.

  • Schwenker, G., & Chen, J. B. (1991). 1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[1][2]-oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis. Archiv der Pharmazie, 324(11), 887-90.

  • Mahmoud, M. R., Madkour, H. M. F., Habashy, M. M., & El-Shwaf, A. M. (2012). Heteroannulation of Pyrido[2,3-d]Pyrimidines. Synthesis and Spectral Characterization of Pyridotriazolopyrimidines, Pyridopyrimidotriazine and Pyridopyrimidotriazepine Derivatives. American Journal of Organic Chemistry, 2(1), 39-47.
  • Jain, S., & Rawat, M. (2019).
  • Griffith, D., & Padron, J. M. (2019). 4H-Benzo[d][1][2]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molecules, 24(19), 3549.

  • Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. (2023).
  • Thilagavathy, R., Kavitha, H. P., Arulmozhi, R., Vennila, J. P., & Manivannan, V. (2009). 2-Phenyl-4H-3,1-benzoxazin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(1), o127.
  • Suryawanshi, H., et al. (2019). Synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. ResearchGate.

  • Griffiths, J. (1976). Colour and constitution of organic molecules. Academic Press.
  • Predicting the UV–vis spectra of oxazine dyes. (2011). Beilstein Journal of Organic Chemistry, 7, 56.

Sources

Comparative

A Comprehensive Guide to Differentiating 2-methyl-4H-pyrido[2,3-d]oxazin-4-one from its Unreacted Precursors

A Comprehensive Guide to Differentiating 2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one from its Unreacted Precursors For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel chemical entiti...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Differentiating 2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one from its Unreacted Precursors

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities for pharmaceutical development, the rigorous characterization and confirmation of the target molecule's structure, while ensuring the absence of starting materials, is a cornerstone of scientific integrity and regulatory compliance. This guide provides an in-depth technical overview of the analytical methodologies used to unequivocally differentiate the heterocyclic compound 2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one from its unreacted precursors, primarily 2-amino-3-pyridinemethanol and acetic anhydride.

The successful cyclization of 2-amino-3-pyridinemethanol with acetic anhydride yields the desired pyridoxazinone. However, incomplete reactions can lead to a mixture of the product and starting materials, potentially confounding biological assays and downstream applications. Here, we present a multi-faceted analytical approach employing spectroscopic and chromatographic techniques to ensure the purity and structural integrity of the final compound.

The Synthetic Landscape: Product and Precursors

The synthesis of 2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one is a cyclization reaction where the nucleophilic amino and hydroxyl groups of 2-amino-3-pyridinemethanol attack the electrophilic carbonyl carbons of acetic anhydride.

graph Synthesis { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Precursor1 [label="2-amino-3-pyridinemethanol"]; Precursor2 [label="Acetic Anhydride"]; Product [label="2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one", fillcolor="#34A853"];

Precursor1 -> Product; Precursor2 -> Product; }

Figure 1: Synthetic route to 2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one.

The primary challenge in post-synthesis analysis is to distinguish the product from any remaining 2-amino-3-pyridinemethanol and acetic anhydride. Each of these molecules possesses unique structural features that can be exploited by various analytical techniques.

Spectroscopic Fingerprinting: A Comparative Analysis

Spectroscopic methods provide a detailed view of the molecular structure and are paramount in identifying the successful formation of the target compound and the absence of its precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) signals, a definitive structural assignment can be made.

Key Differentiating Features in NMR:

  • Disappearance of Precursor Signals: The most direct evidence of a complete reaction is the absence of characteristic signals from the starting materials in the product's spectra. For 2-amino-3-pyridinemethanol, this would include the disappearance of the signals corresponding to the primary amine (-NH₂) and the alcohol (-OH) protons. For acetic anhydride, the characteristic singlet of the two equivalent methyl groups would be absent.

  • Appearance of Product-Specific Signals: The formation of the pyridoxazinone ring system gives rise to a new set of signals with distinct chemical shifts. The methyl group at the 2-position of the product will appear as a new singlet in the ¹H NMR spectrum, and the carbonyl carbon of the lactone will be a prominent signal in the downfield region of the ¹³C NMR spectrum.

  • Chemical Shift Changes: The electronic environment of the pyridine ring protons and carbons will be altered upon cyclization, leading to predictable shifts in their NMR signals compared to the precursor, 2-amino-3-pyridinemethanol.

Table 1: Comparative ¹H NMR Spectral Data

CompoundFunctional GroupChemical Shift (δ) ppmMultiplicity
2-amino-3-pyridinemethanol Pyridine-H6.5 - 8.0m
-CH₂OH~4.6s
-NH₂broad s
-OHbroad s
Acetic Anhydride -CH₃~2.2s
2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one (Predicted) Pyridine-H7.0 - 8.5m
-CH₃~2.5s

Table 2: Comparative ¹³C NMR Spectral Data

CompoundCarbon EnvironmentChemical Shift (δ) ppm
2-amino-3-pyridinemethanol (Predicted) Pyridine-C110 - 155
-CH₂OH~60
Acetic Anhydride -C=O~167
-CH₃~22
2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one (Predicted) Pyridine-C115 - 160
-C=O (lactone)~160
C-2 (imine)~155
-CH₃~20

A related dihydro-analogue, (±)-2-Ethoxy-2-methyl-1,2-dihydro-4H-pyrido[2,3-d][1][2]oxazin-4-one, has been fully characterized and provides valuable comparative data. Its ¹H-NMR spectrum in CDCl₃ shows signals at δ 10.79 (br s, 1H, NH), 8.59 (dd, 1H), 8.33 (dd, 1H), 7.06 (dd, 1H), 4.41 (q, 2H), 2.42 (s, 3H), and 1.42 (t, 3H). The ¹³C-NMR spectrum exhibits signals at δ 169.6, 166.6, 152.9, 152.5, 140.0, 118.0, 111.1, 62.0, 26.0, and 14.2.[1] This data can help in assigning the signals for the target molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying functional groups within a molecule. The presence or absence of specific absorption bands provides strong evidence for the conversion of precursors to the product.

Key Differentiating Features in IR:

  • 2-amino-3-pyridinemethanol: Will exhibit characteristic broad O-H and N-H stretching bands in the region of 3200-3500 cm⁻¹.

  • Acetic Anhydride: Shows two characteristic C=O stretching bands for the anhydride functional group, typically around 1825 and 1750 cm⁻¹.

  • 2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one: The formation of the lactone ring will result in a strong C=O stretching band, typically in the range of 1750-1780 cm⁻¹. The spectrum will also show a C=N stretching vibration around 1640 cm⁻¹. The absence of the broad O-H and N-H bands from the precursor is a key indicator of a complete reaction.

Table 3: Comparative IR Spectral Data

CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)
2-amino-3-pyridinemethanol O-H stretch3200-3400 (broad)
N-H stretch3300-3500 (two bands)
Acetic Anhydride C=O stretch~1825 and ~1750
2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one (Predicted) C=O stretch (lactone)1750-1780
C=N stretch~1640
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm its identity.

Key Differentiating Features in MS:

  • Molecular Ion Peak: The most definitive feature will be the molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the exact mass of each compound.

    • 2-amino-3-pyridinemethanol: Molecular Weight = 124.14 g/mol

    • Acetic Anhydride: Molecular Weight = 102.09 g/mol

    • 2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one: Molecular Weight = 162.15 g/mol

  • Fragmentation Pattern: The fragmentation patterns of the precursors and the product will be distinct. The product is expected to show fragments corresponding to the loss of CO and other characteristic cleavages of the pyridoxazinone ring.

Chromatographic Separation: Ensuring Purity

While spectroscopy provides structural information, chromatography is essential for physically separating the components of a reaction mixture and assessing the purity of the final product.

Thin-Layer Chromatography (TLC)

TLC is a quick and convenient method for monitoring the progress of a reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, the disappearance of the precursor spots and the appearance of a new product spot can be visualized. The difference in polarity between the precursors and the less polar product allows for their effective separation.

High-Performance Liquid Chromatography (HPLC)

For a quantitative assessment of purity, HPLC is the method of choice. A suitable reversed-phase HPLC method can be developed to separate the product from any unreacted starting materials and by-products. The area under each peak in the chromatogram is proportional to the concentration of that component, allowing for the precise determination of the product's purity.

Experimental Protocols

The following are generalized experimental protocols for the analytical techniques described above. Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquids, a thin film between salt plates is appropriate.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the key functional group absorptions and compare them to the expected values.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI). Acquire the spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Logical Workflow for Analysis

A systematic approach is crucial for the efficient and accurate characterization of the synthesized 2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one.

graph Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Crude Reaction Mixture", fillcolor="#EA4335"]; TLC [label="TLC Analysis"]; Purification [label="Column Chromatography / Recrystallization"]; Pure_Product [label="Isolated Product", fillcolor="#FBBC05"]; NMR [label="1H and 13C NMR"]; IR [label="IR Spectroscopy"]; MS [label="Mass Spectrometry"]; HPLC [label="HPLC Purity Check"]; Final [label="Characterized Product (>95% Purity)", fillcolor="#34A853"];

Start -> TLC; TLC -> Purification [label="If precursors present"]; Purification -> Pure_Product; Start -> Pure_Product [label="If reaction is clean"]; Pure_Product -> NMR; Pure_Product -> IR; Pure_Product -> MS; Pure_Product -> HPLC; NMR -> Final; IR -> Final; MS -> Final; HPLC -> Final; }

Figure 2: Analytical workflow for the characterization of 2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one.

Conclusion

The differentiation of 2-methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one from its unreacted precursors is a critical step in its synthesis and subsequent use in research and drug development. A combination of spectroscopic techniques, namely NMR, IR, and MS, provides the necessary structural information to confirm the identity of the product. Chromatographic methods, such as TLC and HPLC, are then employed to ensure its purity. By following a logical and multi-faceted analytical approach, researchers can have high confidence in the quality and integrity of their synthesized compounds.

References

  • Mague, J. T., & El-Gendy, B. E. (2019). 4H-Benzo[d][1][2]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molecules, 24(19), 3549. [Link]

Sources

Validation

Melting point determination of pure 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one

The following guide details the precision characterization of 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one , a highly reactive heterocyclic intermediate. Unlike stable commercial reagents, this compound is kinetically unst...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the precision characterization of 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one , a highly reactive heterocyclic intermediate.

Unlike stable commercial reagents, this compound is kinetically unstable in the presence of moisture, making standard melting point (MP) determination a race against hydrolysis.[1][2] This guide compares Capillary Method vs. Differential Scanning Calorimetry (DSC) , positioning the latter as the superior technique for validating the integrity of this moisture-sensitive electrophile.[1][2][3]

Content Type: Publish Comparison Guide Audience: Synthetic Organic Chemists, Process Development Scientists Focus: Thermal Analysis & Purity Benchmarking[1][2][3]

Executive Summary: The Stability Paradox

The compound 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one is a critical electrophilic intermediate used to synthesize bioactive scaffolds like 1,8-naphthyridines and quinazolinones.[1][2][3] However, it suffers from a "Stability Paradox": its high reactivity—essential for subsequent steps—makes it prone to rapid hydrolysis upon exposure to atmospheric moisture.

The Critical Insight: A melting point measurement for this compound is not just a physical constant; it is a chemical reaction monitor .

  • If you measure ~126°C: You have likely isolated the hydrolyzed impurity (2-acetamidonicotinic acid ).[1][2][3]

  • If you measure >290°C: You have unreacted starting material (2-aminonicotinic acid ).[1][2][3]

  • True Success: A sharp, distinct melting event (typically distinct from the above) indicates the intact oxazinone.[1][2]

Comparative Analysis: Capillary vs. DSC

For this specific moisture-sensitive compound, the choice of method determines the validity of your data.[1][2]

Table 1: Method Performance Matrix
FeatureStandard Capillary Method (Büchi/Stuart)Differential Scanning Calorimetry (DSC)Verdict
Sample Environment Open/Semi-open: Exposed to air/moisture during packing and heating.[1][2][3]Hermetically Sealed: Sample is crimped in aluminum pans under N₂.DSC Wins (Prevents hydrolysis)
Data Output Visual Range: Subjective "start" and "end" points.[1][2][3] Hard to see decomposition onset.[2]Thermogram: Quantitative heat flow (mW). Distinguishes melting (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) from decomposition (

).
DSC Wins (Quantitative)
Impurity Detection Poor: Hydrolysis product (MP ~126°C) may blend with oxazinone, causing a broad range.[2][3]Excellent: Distinct endotherms for the impurity and the product appear as separate peaks.[2][3]DSC Wins
Throughput High (3 samples/run).[1][2]Low (1 sample/run).Capillary Wins (Screening only)
Why DSC is Mandatory for this Compound

In a capillary tube, the trace moisture adsorbed on the glass surface or present in the air gap is often sufficient to hydrolyze the oxazinone ring at elevated temperatures.[2] This in situ reaction generates 2-acetamidonicotinic acid , leading to a false melting point reading of ~126°C. DSC avoids this by using hermetically sealed pans loaded in a glovebox or desiccated environment.[1][2][3]

Diagnostic Purity "Traffic Light" System

Use the observed thermal events to diagnose the chemical status of your isolation.[2]

  • 🔴 Signal: > 290°C (Decomposition) [1][2][3]

    • Identity: 2-Aminonicotinic Acid (Starting Material).[1][2][3][4]

    • Cause: Incomplete cyclization reaction.[2][3]

    • Action: Reflux longer with acetic anhydride; check stoichiometry.

  • 🟡 Signal: 126 – 128°C [1][2][3]

    • Identity: 2-Acetamidonicotinic Acid (Hydrolysis Product).[1][2][3]

    • Cause: Moisture ingress during filtration, drying, or storage.[1][2] The oxazinone ring has opened.[2]

    • Action: Re-cyclize with acetic anhydride; dry solvents; use Schlenk techniques.[2][3]

  • 🟢 Signal: Distinct Sharp Endotherm (e.g., typically 140–160°C range, dependent on polymorph) [1][2]

    • Identity: Pure 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one .[1][2][3]

    • Verification: Confirm with IR (look for characteristic lactone/oxazinone C=O stretch ~1750–1770 cm⁻¹).[2][3]

Experimental Protocol: Self-Validating Workflow

Phase 1: Synthesis & Isolation (Moisture Control)
  • Reagents: 2-Aminonicotinic acid (1.0 eq), Acetic Anhydride (excess, solvent/reagent).[1][2]

  • Reaction: Reflux for 1–2 hours.[1][2][3] The solid starting material should dissolve, indicating cyclization.

  • Critical Step: Removal of excess acetic anhydride.[2][3]

    • Do not pour into water (causes hydrolysis).[1][2]

    • Method: Distill off acetic anhydride under reduced pressure (Schlenk line). Wash the residue with dry diethyl ether or hexane (under inert atmosphere) to remove traces of acid.[2]

Phase 2: DSC Determination (The Gold Standard)
  • Preparation: Dry the isolated solid in a vacuum desiccator over P₂O₅ for 4 hours.

  • Pan Loading:

    • Place 2–4 mg of sample into a Tzero Aluminum pan.

    • Crucial: Perform this step quickly or inside a glove bag to minimize humidity exposure.[2][3]

    • Crimp the lid hermetically.[2]

  • Instrument Parameters:

    • Purge Gas: Dry Nitrogen (50 mL/min).

    • Ramp Rate: 10°C/min (Standard) or 5°C/min (High Resolution).

    • Range: 40°C to 300°C.[2][3]

  • Analysis:

    • Look for the first sharp endothermic peak (Melting).[2]

    • Watch for an immediate exothermic event following the melt (Decomposition/Polymerization).[2]

Logic Map: Interpretation of Thermal Data

G Start Start: Thermal Analysis (DSC / Capillary) ObservedTemp Observe Onset Temperature Start->ObservedTemp HighTemp Temp > 290°C (or Dec.) ObservedTemp->HighTemp High Range MidTemp Temp ~ 126°C ObservedTemp->MidTemp Medium Range TargetTemp Temp ~ 140-160°C (Sharp Endotherm) ObservedTemp->TargetTemp Target Range Diagnosis1 Diagnosis: Unreacted Starting Material (2-Aminonicotinic Acid) HighTemp->Diagnosis1 Diagnosis2 Diagnosis: Hydrolyzed Impurity (2-Acetamidonicotinic Acid) MidTemp->Diagnosis2 Diagnosis3 Diagnosis: Intact Oxazinone Product TargetTemp->Diagnosis3 Action1 Action: Check Reaction Time & Reagents Diagnosis1->Action1 Action2 Action: Improve Drying Avoid Moisture Diagnosis2->Action2 Action3 Action: Proceed to Next Synthesis Step Diagnosis3->Action3

Figure 1: Decision logic for interpreting thermal data of pyrido-oxazinone derivatives.

References

  • ChemicalBook. (2024).[1][2] 2-Aminonicotinic acid Properties and Melting Point Data. Retrieved from [1][2]

  • LookChem. (2024).[1][2] 2-Acetylnicotinic acid (2-Acetamidonicotinic acid) Chemical Properties and Melting Point. Retrieved from [1][2]

  • MDPI. (2019).[1][2] 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids. (Provides comparative synthesis and MP data for benzoxazinone analogs). Retrieved from [1][2]

  • ResearchGate. (2006).[1][2] Reactivity of 2-Methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one under Microwave Irradiation. (Confirms the compound as a reactive intermediate). Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2024).[1][2] 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one Compound Summary. (Differentiates the pyrimidine derivative from the oxazinone precursor).[2] Retrieved from [1][2]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one

[1] Executive Summary & Hazard Architecture Handling 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one requires a safety protocol that goes beyond standard "lab hygiene." As a fused heterocyclic benzoxazinone analog, this compo...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Hazard Architecture

Handling 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one requires a safety protocol that goes beyond standard "lab hygiene." As a fused heterocyclic benzoxazinone analog, this compound is not merely an irritant; it is a potent electrophilic acylating agent .

The Core Hazard: Structurally, the oxazinone ring is susceptible to nucleophilic attack. In a biological context, this means it can react with nucleophilic residues (e.g., lysine, serine) on proteins.

  • Implication: High potential for skin sensitization (allergic contact dermatitis) and respiratory sensitization .

  • Potency: Treat as a Potent Compound (Occupational Exposure Band 3) until specific toxicology data proves otherwise.

This guide provides a self-validating safety system designed to prevent exposure events before they occur.

Risk Assessment & PPE Selection Matrix

Effective protection relies on matching the barrier to the specific physical state and task. Do not use a "one size fits all" approach.

PPE Decision Logic

The following diagram illustrates the decision process for selecting the correct PPE tier based on the operation.

PPE_Decision_Tree Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Scale_Small < 100 mg Solid->Scale_Small Scale_Large > 100 mg or Dusting Solid->Scale_Large PPE_Level_1 LEVEL 1: Fume Hood + Nitrile Gloves Solution->PPE_Level_1 Dilute PPE_Level_3 LEVEL 3: Silver Shield Gloves + Tyvek Sleeves Solution->PPE_Level_3 Concentrated / Spill Scale_Small->PPE_Level_1 Low Dust Risk PPE_Level_2 LEVEL 2: Double Glove + N95/P100 (if open) Scale_Large->PPE_Level_2 Inhalation Risk

Figure 1: PPE Selection Decision Tree based on physical state and operational scale.

Detailed PPE Specifications
ComponentStandard Operation (Weighing/Reaction)High Risk (Spills/Scale-up)Technical Rationale
Hand Protection Double Nitrile (min 5 mil outer)Laminate (Silver Shield) under NitrilePermeation: Oxazinones in organic solvents (DCM, DMF) permeate nitrile rapidly. Laminate provides chemical hold-out; outer nitrile provides grip.
Respiratory Fume Hood (Face Velocity > 100 fpm)PAPR or P100 Half-MaskSensitization: Dust inhalation can trigger immune responses. Engineering controls (Hood) are primary; respirators are secondary.
Body Lab Coat (Polyester/Cotton), wrist coverageTyvek® Coveralls or SleevesContact: Prevent dust accumulation on street clothes. Tyvek prevents particulate penetration.
Eye/Face ANSI Z87.1 Safety Glasses + Side ShieldsChemical Splash Goggles + Face ShieldReactivity: Hydrolysis in the eye (moist environment) generates acidic byproducts, causing severe irritation.

Operational Workflow: The "Clean-Barrier" Protocol

To ensure data integrity and safety, follow this step-by-step workflow. This minimizes the "migration" of the compound across the lab.

Step 1: Weighing & Transfer (The Critical Zone)
  • Engineering Control: Use a static-dissipative balance enclosure or work strictly inside a chemical fume hood.

  • Technique:

    • Place a disposable adsorbent mat (pig mat) inside the hood.

    • Pre-weigh the receiving vessel (flask) to avoid returning excess solid to the stock bottle.

    • Static Control: Use an anti-static gun on the spatula and flask neck. Oxazinone powders are often electrostatic and "jump," creating invisible contamination.

    • Wipe Down: After closing the vessel, wipe the exterior with a tissue dampened in Ethanol/Water (70:30) before removing it from the hood.

Step 2: Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly. Exothermic solvation is rare but possible.

  • Venting: Ensure the reaction vessel is vented to a scrubber or inert gas line. Do not seal tightly if heating, as thermal decomposition can release CO/CO₂ gases.

Step 3: Waste Management
  • Segregation: Do not mix with strong basic waste (rapid exotherm) or oxidative waste.

  • Labeling: Clearly label waste as "Sensitizer/Irritant - Contains Reactive Heterocycle."

Decontamination & Disposal Logic

You cannot simply wash this compound away with water; it is hydrophobic. You must chemically deactivate it.

The Chemistry of Decontamination: The oxazinone ring is unstable in aqueous base. Treating it with dilute hydroxide opens the ring, forming the corresponding water-soluble anthranilic acid derivative (or pyridine analog), which is significantly less toxic and easier to clean.

Decon_Workflow Contamination Contaminated Surface/Glassware Step1 1. Apply Solvent (Ethanol/Acetone) To solubilize the solid Contamination->Step1 Step2 2. Apply Decon Solution (10% Na2CO3 or 5% NaOH) Step1->Step2 Reaction Hydrolysis Reaction: Ring Opening -> Soluble Carboxylate Step2->Reaction Step3 3. Final Wash Water + Detergent Reaction->Step3

Figure 2: Chemical Decontamination Workflow via Base Hydrolysis.

Decontamination Solution Recipe:

  • Solvent: 50% Ethanol (to wet the hydrophobic powder).

  • Base: 10% Sodium Carbonate (

    
    ) or 1M Sodium Hydroxide (
    
    
    
    ).
  • Contact Time: Allow 15 minutes for hydrolysis to occur before wiping.

Emergency Response

In Case of Skin Contact:

  • Immediate Action: Do not use solvents (acetone/ethanol) on skin; this drives the chemical deeper into the dermis.

  • Wash: Flush with copious soap and water for 15 minutes.

  • Alert: Monitor for redness/itching over the next 24 hours (delayed sensitization).

In Case of Inhalation:

  • Move to fresh air immediately.

  • If wheezing or coughing occurs, seek medical attention. Provide the physician with the SDS and mention "Reactive Acylating Agent."

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press, 2011. [Link]

  • Zhang, X., et al. "Reactivity of 2-Methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one under Microwave Irradiation Conditions."[1] Journal of Heterocyclic Chemistry, 2014. (Demonstrates nucleophilic ring-opening mechanism). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one
Reactant of Route 2
Reactant of Route 2
2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one
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